Product packaging for 3-Hydroxy-4-methoxybenzoyl chloride(Cat. No.:CAS No. 289896-68-0)

3-Hydroxy-4-methoxybenzoyl chloride

Cat. No.: B1390170
CAS No.: 289896-68-0
M. Wt: 186.59 g/mol
InChI Key: TWBYDWNPEMRNQE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3 B1390170 3-Hydroxy-4-methoxybenzoyl chloride CAS No. 289896-68-0

Properties

IUPAC Name

3-hydroxy-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBYDWNPEMRNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664711
Record name 3-Hydroxy-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289896-68-0
Record name 3-Hydroxy-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzoyl chloride, a substituted aromatic acyl chloride, is a chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive acyl chloride group and a substituted phenolic moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on providing practical information for laboratory and research settings.

Chemical Properties and Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. It is important to note that some of the following data are computed, and experimental verification is recommended.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₇ClO₃PubChem[1]
Molecular Weight 186.59 g/mol PubChem[1]
CAS Number 289896-68-0PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms Benzoyl chloride, 3-hydroxy-4-methoxy-PubChem[1]
XLogP3 (Computed) 2.4PubChem[1]
Topological Polar Surface Area (Computed) 46.5 ŲPubChem[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds in two main stages: the preparation of its precursor, 3-hydroxy-4-methoxybenzoic acid (also known as isovanillic acid), followed by the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol 1: Synthesis of 3-Hydroxy-4-methoxybenzoic acid from Isovanillin

This procedure outlines the oxidation of isovanillin to 3-hydroxy-4-methoxybenzoic acid.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • A mixture of sodium hydroxide (1.0 g), potassium hydroxide (1.5 g), and water (0.5 mL) is heated to 160°C.

  • Isovanillin (3.0 g, 19.74 mmol) is added to the heated mixture.

  • The reaction mixture is stirred at 160°C for 20 minutes.

  • After cooling, 100 mL of water is added to the reaction mixture.

  • The resulting solution is acidified to a pH of 2 with concentrated hydrochloric acid.

  • The solid precipitate of 3-hydroxy-4-methoxybenzoic acid is collected by filtration and washed with water.

This method has been reported to yield approximately 98% of the desired product.

Experimental Protocol 2: General Synthesis of this compound

Materials:

  • 3-Hydroxy-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM), benzene, or toluene)

  • A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3-hydroxy-4-methoxybenzoic acid in an excess of the chosen anhydrous solvent is prepared.

  • A catalytic amount of DMF is added to the suspension.

  • Thionyl chloride or oxalyl chloride (typically in a molar excess of 1.5 to 2 equivalents) is added dropwise to the stirred suspension at room temperature. The addition may be exothermic and should be controlled.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for a period of 1 to 3 hours, or until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride, or CO, CO₂, and HCl for oxalyl chloride) ceases. The progress of the reaction can be monitored by the dissolution of the solid benzoic acid.

  • Upon completion of the reaction, the excess solvent and unreacted chlorinating agent are removed under reduced pressure (rotary evaporation).

  • The crude this compound can then be purified, typically by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Note: This is a generalized protocol. The optimal reaction conditions, including the choice of solvent, reaction time, and temperature, may need to be determined empirically for this specific substrate. The phenolic hydroxyl group may also react with the chlorinating agent, potentially leading to side products. Protection of the hydroxyl group may be necessary for higher yields and purity.

Reactivity and Handling

Based on the known reactivity of other benzoyl chlorides, this compound is expected to be a reactive acylating agent.

  • Reaction with Nucleophiles: It will readily react with nucleophiles such as alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the corresponding carboxylic acid. These reactions are typically exothermic.

  • Moisture Sensitivity: Due to its reactivity with water, it is crucial to handle and store this compound under anhydrous conditions to prevent its decomposition.

  • Safety Precautions: Like other acyl chlorides, it is expected to be corrosive and a lachrymator. It can cause severe burns to the skin and eyes and is harmful if inhaled. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

Potential Applications in Drug Development and Research

While specific applications of this compound are not widely reported, its structural motifs are present in various biologically active molecules. Its isomer, 4-hydroxy-3-methoxybenzoyl chloride (vanilloyl chloride), and the related 4-methoxybenzoyl chloride are used in the synthesis of compounds with potential therapeutic properties.

  • Intermediate in Heterocyclic Synthesis: The acyl chloride functionality is a key reactive group for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.

  • Synthesis of Potential Anti-Cancer Agents: The related 4-methoxybenzoyl chloride is utilized in the synthesis of stilbene and dihydrostilbene derivatives that have been investigated as potential anti-cancer agents.[2] This suggests that this compound could be a valuable intermediate for creating novel analogs with potential cytotoxic activity.

  • Precursor for Natural Product Analogs: The 3-hydroxy-4-methoxyphenyl moiety is a feature of some natural products. This benzoyl chloride could serve as a starting material for the synthesis of analogs of these natural products for structure-activity relationship (SAR) studies.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression from a readily available starting material.

SynthesisWorkflow Start Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Precursor 3-Hydroxy-4-methoxybenzoic acid Start->Precursor Oxidation (e.g., with NaOH/KOH) Target This compound Precursor->Target Chlorination (e.g., with SOCl₂ or (COCl)₂)

Caption: Synthetic pathway from Isovanillin to this compound.

References

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride (CAS Number: 289896-68-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methoxybenzoyl chloride, a valuable reagent in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Due to the limited availability of detailed experimental data for this specific compound, this guide consolidates information on its chemical properties, proposes synthetic methodologies based on established chemical principles, and explores its potential applications by drawing parallels with structurally related compounds.

Chemical and Physical Properties

This compound is a substituted aromatic acyl chloride. Its chemical structure features a benzoyl chloride moiety with hydroxyl and methoxy substituents on the aromatic ring, making it a versatile building block for introducing the 3-hydroxy-4-methoxybenzoyl group into various molecular scaffolds.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
CAS Number 289896-68-0
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
IUPAC Name This compound
Synonyms Benzoyl chloride, 3-hydroxy-4-methoxy-
Canonical SMILES COC1=C(C=C(C=C1)C(=O)Cl)O
InChI Key TWBYDWNPEMRNQE-UHFFFAOYSA-N

Synthesis

Step 1: Synthesis of 3-Hydroxy-4-methoxybenzoic Acid

The first step involves the oxidation of isovanillin to 3-hydroxy-4-methoxybenzoic acid. A reliable method for this transformation is the reaction of isovanillin with a mixture of sodium hydroxide and potassium hydroxide at an elevated temperature.[2]

Experimental Protocol: Synthesis of 3-Hydroxy-4-methoxybenzoic Acid [2]

  • A mixture of sodium hydroxide (1.0 g), potassium hydroxide (1.5 g), and water (0.5 mL) is heated to 160 °C.

  • Isovanillin (3.0 g, 19.74 mmol) is carefully added to the heated mixture.

  • The reaction mixture is stirred at 160 °C for 20 minutes.

  • After cooling to room temperature, 100 mL of water is added.

  • The solution is acidified to pH 2 using concentrated hydrochloric acid.

  • The resulting solid precipitate is collected by filtration and washed with water to yield 3-hydroxy-4-methoxybenzoic acid.

Synthesis of 3-Hydroxy-4-methoxybenzoic Acid isovanillin Isovanillin reagents NaOH, KOH, H₂O 160 °C isovanillin->reagents benzoic_acid 3-Hydroxy-4-methoxybenzoic Acid reagents->benzoic_acid Oxidation

Caption: Synthesis of the precursor, 3-hydroxy-4-methoxybenzoic acid, from isovanillin.

Step 2: Conversion to this compound

The second step is the conversion of the synthesized carboxylic acid to the corresponding acyl chloride. This is a standard transformation in organic chemistry, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction when using oxalyl chloride.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a general procedure based on established methods for similar compounds and should be optimized for safety and efficiency.

  • To a stirred solution of 3-hydroxy-4-methoxybenzoic acid in an inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 2-3 equivalents).

  • A catalytic amount of N,N-dimethylformamide (a few drops) can be added to accelerate the reaction.

  • The reaction mixture is heated to reflux and monitored for completion (e.g., by TLC or cessation of gas evolution).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound.

  • The product can be purified by distillation or recrystallization, if necessary.

Synthesis of this compound benzoic_acid 3-Hydroxy-4-methoxybenzoic Acid reagents SOCl₂ or (COCl)₂ cat. DMF benzoic_acid->reagents acyl_chloride This compound reagents->acyl_chloride Chlorination

Caption: Proposed synthesis of this compound from its carboxylic acid precursor.

Applications in Drug Development and Organic Synthesis

While direct applications of this compound in drug development are not extensively documented, its structural motifs are present in numerous biologically active compounds. Its utility can be inferred from the applications of its isomers and related compounds.

3.1. Synthesis of Flavonoids and Benzophenones

The 3-hydroxy-4-methoxybenzoyl moiety is a key component of various flavonoids and benzophenones, many of which exhibit interesting pharmacological properties. This compound can serve as a crucial electrophile in Friedel-Crafts acylation reactions to construct the core structures of these molecules.[3][4][5] For example, it can be reacted with substituted phenols to generate hydroxybenzophenones, which are precursors to flavonoids. The synthesis of certain flavonoid derivatives has been shown to possess antifungal activities.[3][4]

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7][8][9][10] The hydroxyl group on the this compound may require protection prior to the Friedel-Crafts reaction to prevent side reactions.

Application in Flavonoid Synthesis cluster_0 Friedel-Crafts Acylation cluster_1 Flavonoid Synthesis acyl_chloride This compound (or protected form) benzophenone Hydroxybenzophenone Intermediate acyl_chloride->benzophenone aromatic_ring Substituted Aromatic Ring aromatic_ring->benzophenone lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->benzophenone cyclization Cyclization & Further Steps benzophenone->cyclization flavonoid Flavonoid Derivative cyclization->flavonoid

Caption: Potential application of this compound in the synthesis of flavonoids.

3.2. Intermediate in the Synthesis of Bioactive Molecules

The structural features of this compound make it a candidate for the synthesis of various other classes of compounds. The acyl chloride functionality allows for the formation of esters and amides through reactions with alcohols and amines, respectively. This reactivity is fundamental in the synthesis of a wide range of pharmaceutical compounds and fine chemicals.

Reactivity and Handling

As an acyl chloride, this compound is expected to be a reactive compound. Based on the safety data for its isomers, the following precautions should be taken:

  • Moisture Sensitivity: Acyl chlorides react exothermically, and often vigorously, with water, including moisture in the air, to produce the corresponding carboxylic acid and hydrochloric acid.[11][12][13][14] This reaction is hazardous as it can lead to a pressure buildup in sealed containers. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.

  • Corrosivity: Due to the potential for hydrolysis to hydrochloric acid, this compound is likely to be corrosive to metals and tissue.[11][12]

  • Incompatibilities: It is incompatible with strong bases, alcohols, and strong oxidizing agents.[13][14]

Safety Information

Table 2: Postulated Hazard Information for this compound

HazardDescription
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation Causes serious eye damage.
Respiratory Irritation May cause respiratory irritation.
Acute Toxicity (Oral) May be harmful if swallowed.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • For firefighting, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Avoid using water directly on the compound.[12]

This technical guide is intended to provide a starting point for researchers interested in utilizing this compound. Due to the limited specific data, all proposed experimental procedures should be approached with caution and optimized under appropriate laboratory settings. Further research into the synthesis and applications of this compound is warranted to fully elucidate its potential in chemical and pharmaceutical research.

References

3-Hydroxy-4-methoxybenzoyl chloride molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound (also known as isovanilloyl chloride). The information is intended for researchers and professionals in chemistry and drug development, with a focus on delivering precise data and actionable experimental protocols.

Molecular Structure and Identifiers

This compound is an aromatic acyl chloride. The core structure consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a benzoyl chloride functional group. The substituents are arranged at positions 3, 4, and 1, respectively. This compound serves as a reactive intermediate in organic synthesis, particularly for introducing the 3-hydroxy-4-methoxybenzoyl moiety into target molecules.

Key identifiers and structural details are summarized below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 289896-68-0[1][2][3]
Molecular Formula C₈H₇ClO₃[1][2]
SMILES COC1=C(C=C(C=C1)C(=O)Cl)O[1]
InChI Key TWBYDWNPEMRNQE-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

Experimental physicochemical data for this compound is not widely available in public literature. However, computational models provide valuable estimates for its properties. As an acyl chloride, it is expected to be a reactive compound, sensitive to moisture, and soluble in aprotic organic solvents.

PropertyValueSource
Molecular Weight 186.59 g/mol PubChem[1][2]
Monoisotopic Mass 186.0083718 DaPubChem[1]
Polar Surface Area 46.5 ŲCactvs (Computed)[1]
XLogP3 2.4PubChem (Computed)[1]
Formal Charge 0PubChem[1]
Storage Inert atmosphere, store in freezer, under -20°CBLD Pharm[2]

Spectroscopic Data Profile (Expected)

While specific experimental spectra for this compound are not readily accessible, a theoretical analysis based on its functional groups allows for the prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The three aromatic protons will appear as a multiplet system in the aromatic region (typically 6.5-8.0 ppm). The methoxy group (-OCH₃) protons will present as a sharp singlet around 3.9 ppm. The phenolic hydroxyl (-OH) proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the acyl chloride is the most deshielded, expected to appear around 168-172 ppm. The aromatic carbons will resonate in the 110-155 ppm range, with carbons attached to the oxygen atoms (C-3 and C-4) showing higher chemical shifts. The methoxy carbon will produce a signal around 56 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the acyl chloride functional group, typically found in the range of 1770-1815 cm⁻¹. A broad band corresponding to the O-H stretch of the phenolic hydroxyl group is expected around 3200-3600 cm⁻¹. Additionally, C-O stretching vibrations for the methoxy and hydroxyl groups will appear in the 1200-1300 cm⁻¹ region, and C-H stretching from the aromatic ring will be visible around 3000-3100 cm⁻¹.

Synthesis of this compound

The most common and direct method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following is a representative protocol for the synthesis of this compound from 3-hydroxy-4-methoxybenzoic acid.

Experimental Protocol: Chlorination of 3-Hydroxy-4-methoxybenzoic Acid

Objective: To synthesize this compound via chlorination of 3-hydroxy-4-methoxybenzoic acid using thionyl chloride.

Materials:

  • 3-Hydroxy-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon atmosphere setup

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon) to exclude moisture.

  • To the flask, add 3-hydroxy-4-methoxybenzoic acid (1.0 eq).

  • Add a sufficient volume of an anhydrous solvent, such as dichloromethane or toluene, to suspend the starting material.

  • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to the suspension.

  • Slowly add thionyl chloride (SOCl₂, typically 1.2-2.0 eq) to the stirred mixture at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 1-3 hours. Reaction progress can be monitored by the cessation of HCl gas evolution.

  • Once the reaction is complete (the solution often becomes clear), allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a sodium hydroxide solution is recommended to neutralize the toxic vapors.

  • The resulting crude this compound can be used directly for subsequent reactions or purified further if necessary. Due to its reactivity, it is typically prepared and used in situ or stored under strictly anhydrous conditions at low temperatures.[2]

This general procedure is adapted from standard methods for the synthesis of other benzoyl chloride derivatives.[4][5][6]

Experimental Workflow Visualization

The synthesis process described above can be visualized as a straightforward chemical transformation.

SynthesisWorkflow Reactant 3-Hydroxy-4-methoxybenzoic Acid (in Anhydrous Solvent) Reagent Thionyl Chloride (SOCl₂) + cat. DMF Condition Reflux (1-3h) Under Inert Atmosphere Reagent->Condition Reaction Workup Solvent/Excess Reagent Removal (Rotary Evaporation) Condition->Workup Completion Product This compound Workup->Product Isolation

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzoyl chloride, also known by its synonyms Isovanilloyl Chloride and 3-hydroxy-p-anisoyl chloride, is a reactive acyl chloride that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a hydroxyl, a methoxy, and a highly reactive acyl chloride group on a benzene ring, makes it a versatile building block for introducing the isovanilloyl moiety into target compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and its emerging role in the development of novel therapeutic agents.

Chemical Properties and Synonyms

A clear understanding of the nomenclature and fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Isovanilloyl chloride, 3-hydroxy-p-anisoyl chloride, Benzoyl chloride, 3-hydroxy-4-methoxy-[1]
CAS Number 289896-68-0[1]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of its corresponding carboxylic acid, isovanillic acid (3-hydroxy-4-methoxybenzoic acid). Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from Isovanillic Acid

This protocol outlines a general procedure for the preparation of this compound.

Materials:

  • Isovanillic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Anhydrous toluene (or another inert solvent like dichloromethane)

Procedure:

  • To a stirred suspension of isovanillic acid in an anhydrous inert solvent (e.g., toluene), add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride to the mixture at room temperature. The reaction is typically exothermic and evolves hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.

  • After the initial effervescence subsides, gently heat the reaction mixture to reflux and maintain for a period of 1-3 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with anhydrous toluene.

  • The resulting crude this compound is typically obtained as an oil or a low-melting solid and can be used in subsequent reactions without further purification. If necessary, purification can be achieved by vacuum distillation, though care must be taken to avoid decomposition at high temperatures.

Characterization Data:

While specific spectral data for this compound is not widely published in readily accessible literature, characterization would typically involve:

  • ¹H NMR: To confirm the presence and integration of aromatic and methoxy protons.

  • ¹³C NMR: To identify the carbonyl carbon of the acyl chloride and the carbons of the aromatic ring.

  • IR Spectroscopy: To detect the characteristic stretching vibration of the acyl chloride carbonyl group (typically around 1770-1800 cm⁻¹) and the hydroxyl group.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable reagent for the synthesis of a wide range of organic compounds, particularly esters and amides, through its reaction with nucleophiles such as alcohols, phenols, and amines. This reactivity is harnessed in the development of new pharmaceutical agents.

Synthesis of Biologically Active Esters and Amides

The acyl chloride group of isovanilloyl chloride readily reacts with the hydroxyl group of alcohols or the amino group of primary and secondary amines to form the corresponding esters and amides. This reaction is fundamental to its application in medicinal chemistry.

  • Dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine) to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.

Role as an Intermediate in the Synthesis of Bioactive Molecules

While this compound itself is not typically reported to have direct biological activity due to its high reactivity, the isovanilloyl moiety it introduces is present in various compounds with interesting pharmacological properties. Research into derivatives of isovanillic acid and related structures has revealed a range of biological activities, including:

  • Anticancer Activity: Derivatives incorporating the isovanilloyl scaffold have been investigated for their potential as antiproliferative agents.

  • Antimicrobial Activity: Some compounds containing the isovanilloyl group have demonstrated activity against various bacterial and fungal strains.

  • Neuroprotective Effects: The structural motifs related to isovanillic acid are found in molecules with potential applications in treating neurodegenerative diseases.

Signaling Pathways and Logical Relationships

The biological effects of compounds synthesized using this compound are diverse and depend on the overall structure of the final molecule. As a reactive intermediate, it does not directly modulate signaling pathways. However, the final products can interact with various biological targets. The following diagram illustrates the logical workflow from the precursor to potential biological applications.

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery Isovanillic_Acid Isovanillic Acid Isovanilloyl_Chloride This compound (Isovanilloyl Chloride) Isovanillic_Acid->Isovanilloyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Final_Product Isovanilloyl Derivative (Ester or Amide) Isovanilloyl_Chloride->Final_Product Acylation Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Bio_Assay Biological Assays (in vitro / in vivo) Final_Product->Bio_Assay Screening Signaling_Pathway Modulation of Signaling Pathways Bio_Assay->Signaling_Pathway Elucidation of Mechanism Therapeutic_Potential Potential Therapeutic Applications Signaling_Pathway->Therapeutic_Potential Target for Drug Development

Caption: Synthetic workflow from isovanillic acid to biologically active derivatives.

Conclusion

This compound is a key synthetic intermediate that provides a gateway to a wide array of isovanilloyl-containing compounds. Its straightforward synthesis from isovanillic acid and its high reactivity with nucleophiles make it an invaluable tool for medicinal chemists and drug discovery professionals. While the compound itself is not the active principle, the isovanilloyl scaffold it imparts is a feature of numerous molecules with promising biological activities. Further exploration of derivatives synthesized from this versatile building block is warranted to unlock its full potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the Reactivity of 3-Hydroxy-4-methoxybenzoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzoyl chloride, also known as isovanilloyl chloride, is a versatile bifunctional acylating agent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive acyl chloride group, a phenolic hydroxyl group, and a methoxy group, offering multiple sites for chemical modification and influencing its reactivity profile. The presence of the electron-donating methoxy and hydroxyl groups on the benzene ring modulates the electrophilicity of the carbonyl carbon, making its reactivity distinct from that of unsubstituted benzoyl chloride.

This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. It aims to serve as a valuable resource for researchers by summarizing available quantitative data, providing detailed experimental protocols, and illustrating key reaction pathways.

Core Principles of Reactivity

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . This reaction proceeds via a tetrahedral intermediate, where the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of a new bond between the carbonyl carbon and the nucleophile.

The reactivity of this compound is influenced by several factors:

  • Electronic Effects: The methoxy (-OCH₃) and hydroxyl (-OH) groups are electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the inductive electron-withdrawing effect of the oxygen atoms still renders the carbonyl carbon susceptible to nucleophilic attack.

  • Nature of the Nucleophile: The rate and success of the acylation reaction are highly dependent on the nucleophilicity of the attacking species. Generally, the order of nucleophilicity for the classes of compounds discussed here is: Thiols > Amines > Alcohols

  • Steric Hindrance: The accessibility of the carbonyl carbon can be hindered by bulky substituents on either the benzoyl chloride or the nucleophile, potentially slowing down the reaction rate.

  • Reaction Conditions: Temperature, solvent, and the presence or absence of a base can significantly impact the reaction outcome. A base is often employed to neutralize the HCl byproduct, driving the reaction to completion.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of corresponding amides. These reactions are typically high-yielding and proceed under mild conditions.

Quantitative Data: Reaction with Amines
NucleophileProductYield (%)Reference
4-FluoroanilineN-(4-fluorophenyl)-3-hydroxy-4-methoxybenzamideNot specified in abstract[1][2]
Morpholine(3-hydroxy-4-methoxyphenyl)(morpholino)methanoneNot specified in abstract[3]
Various aminesCorresponding amidesHigh yields[4]

Note: Specific yield data for a broad range of amines with this compound under standardized conditions is not extensively available in the reviewed literature. The table reflects examples from syntheses where this reagent was used.

Experimental Protocol: Synthesis of N-(Substituted)-3-hydroxy-4-methoxybenzamide

Materials:

  • This compound

  • Substituted primary or secondary amine (1.0 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reactivity with Alcohol and Phenol Nucleophiles

The reaction of this compound with alcohols and phenols yields the corresponding esters. These reactions, often referred to as O-acylations, may require a catalyst or base to proceed efficiently, especially with less nucleophilic alcohols. The phenolic hydroxyl group on the benzoyl chloride itself can be a competing nucleophile, necessitating careful control of reaction conditions or the use of a protecting group if self-polymerization is a concern.

Quantitative Data: Reaction with Alcohols and Phenols

Direct quantitative data for the reaction of this compound with a variety of alcohols and phenols is sparse in the readily available literature. However, the principles of O-acylation are well-established, and high yields can generally be achieved with appropriate protocols. In a study on the synthesis of Gefitinib, the methyl ester of 3-hydroxy-4-methoxybenzoic acid was used as a starting material, indicating the successful formation of the ester.[1][2]

Experimental Protocol: Synthesis of Alkyl/Aryl 3-hydroxy-4-methoxybenzoate

Materials:

  • This compound

  • Alcohol or phenol (1.0 eq)

  • Anhydrous pyridine or a mixture of DCM and triethylamine

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol or phenol (1.0 eq) and DMAP (0.05 eq) in anhydrous pyridine or DCM.

  • If using DCM, add triethylamine (1.2 eq).

  • Cool the solution to 0 °C.

  • Add this compound (1.1 eq) portion-wise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired ester.

Reactivity with Thiol Nucleophiles

Thiols are generally more nucleophilic than their corresponding alcohols and readily react with this compound to form thioesters. These reactions often proceed rapidly and with high yields, typically under similar conditions to aminolysis.

Quantitative Data: Reaction with Thiols

Specific quantitative data for the reaction of this compound with a range of thiols is not well-documented in dedicated studies. However, based on the high nucleophilicity of thiols, high conversion to the corresponding thioester is expected under standard acylation conditions.

Experimental Protocol: Synthesis of S-Alkyl/Aryl 3-hydroxy-4-methoxybenzothioate

Materials:

  • This compound

  • Thiol (1.0 eq)

  • Anhydrous THF or DCM

  • Triethylamine (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.05 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude thioester by column chromatography or recrystallization.

Visualizations

Reaction Pathways

G acyl_chloride 3-Hydroxy-4-methoxybenzoyl chloride intermediate Tetrahedral Intermediate acyl_chloride->intermediate + Nucleophile nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Acylated Product intermediate->product - Cl- hcl HCl intermediate->hcl - H+

Caption: General mechanism of nucleophilic acyl substitution.

G start This compound amine Amine (R₂NH) start->amine alcohol Alcohol (R'OH) start->alcohol thiol Thiol (R''SH) start->thiol amide Amide amine->amide ester Ester alcohol->ester thioester Thioester thiol->thioester

Caption: Reactivity overview with different nucleophiles.

Experimental Workflow

G dissolve Dissolve Nucleophile and Base in Solvent cool Cool to 0 °C dissolve->cool add_reagent Add 3-Hydroxy-4-methoxybenzoyl chloride solution cool->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Final Product purify->product

Caption: General experimental workflow for acylation.

Conclusion

This compound is a valuable reagent for the acylation of a wide range of nucleophiles. Its reactivity is governed by the principles of nucleophilic acyl substitution, with the outcome being influenced by the nature of the nucleophile and the reaction conditions. While specific, direct comparative kinetic data is not abundant in the literature, high yields of amides, esters, and thioesters can be reliably obtained using the standardized protocols provided in this guide. The presence of multiple functional groups in the molecule also opens up possibilities for further selective transformations, making it a cornerstone for the synthesis of complex molecules in drug discovery and materials science. Researchers are encouraged to optimize the provided protocols for their specific substrates to achieve the best results.

References

Solubility of 3-Hydroxy-4-methoxybenzoyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-4-methoxybenzoyl chloride (also known as isovanilloyl chloride). Due to its reactive nature as an acyl chloride, its solubility is a critical parameter in synthesis, purification, and downstream applications in pharmaceutical and chemical industries. This document outlines its expected solubility in various organic solvents, provides a general experimental protocol for solubility determination, and illustrates a typical synthetic workflow.

Core Concepts: Understanding Acyl Chloride Solubility

This compound possesses a polar acyl chloride group and a substituted benzene ring, influencing its solubility. As with most acyl chlorides, its solubility is dictated by two primary factors: its reactivity and its polarity. Acyl chlorides readily react with protic solvents such as water and alcohols in an exothermic manner, leading to decomposition rather than simple dissolution. Therefore, determining its solubility is most relevant in aprotic organic solvents.

Solubility Profile

Solvent ClassSolvent ExampleExpected SolubilityRationale
Halogenated Dichloromethane (DCM), ChloroformSolubleThese are common solvents for the synthesis of acyl chlorides, indicating good solubility of the product.
Aromatic Benzene, TolueneSolubleThe aromatic ring of the solute interacts favorably with these non-polar aromatic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Likely SolubleThese polar aprotic solvents are generally good solvents for a wide range of organic compounds. However, prolonged exposure may lead to side reactions.
Polar Aprotic N,N-Dimethylformamide (DMF)Soluble (with caution)DMF is often used as a catalyst in the formation of acyl chlorides, suggesting solubility. However, its reactivity should be considered.
Esters Ethyl acetateLikely SolubleA moderately polar aprotic solvent that should be capable of dissolving the compound.
Hydrocarbons Hexane, CyclohexaneSparingly Soluble to InsolubleThe polarity of the acyl chloride and hydroxyl group likely limits solubility in non-polar aliphatic solvents.
Protic Solvents Water, Alcohols (e.g., Ethanol, Methanol)Reactive Acyl chlorides react vigorously with water and alcohols to form the corresponding carboxylic acid or esters.[1]

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the qualitative and semi-quantitative solubility of this compound in an organic solvent. All work must be conducted in a fume hood with appropriate personal protective equipment, as acyl chlorides are corrosive and react with moisture to produce HCl gas.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Dry glassware (vials, graduated cylinders, stir bar)

  • Magnetic stir plate

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator to prevent hydrolysis of the acyl chloride.

  • Initial Qualitative Assessment:

    • To a dry vial containing a small, accurately weighed amount of this compound (e.g., 10 mg), add the anhydrous solvent dropwise while stirring.

    • Observe for dissolution. If the solid dissolves completely, it is considered soluble at that concentration.

  • Semi-Quantitative Determination (Gravimetric Method):

    • Prepare a saturated solution by adding an excess of this compound to a known volume of the anhydrous solvent in a sealed, dry vial.

    • Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

    • Allow any undissolved solid to settle.

    • Carefully transfer a known volume of the clear supernatant to a pre-weighed, dry flask.

    • Evaporate the solvent under reduced pressure.

    • Weigh the flask containing the solid residue. The difference in weight corresponds to the amount of dissolved solute.

    • Calculate the solubility in g/L or mol/L.

Synthesis Workflow

This compound is typically synthesized from its corresponding carboxylic acid, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). A common method involves reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis_Workflow Start 3-Hydroxy-4-methoxybenzoic Acid Reaction Reaction Mixture Start->Reaction Dissolve in Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent->Reaction Add Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product Yields Byproducts Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) Reaction->Byproducts Releases

Synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis route for 3-Hydroxy-4-methoxybenzoyl chloride, a crucial intermediate in the development of various pharmaceutical compounds. Due to the presence of a reactive phenolic hydroxyl group in the starting material, a direct conversion of 3-Hydroxy-4-methoxybenzoic acid (isovanillic acid) to the desired benzoyl chloride is not feasible. Therefore, a multi-step synthesis involving a protection-deprotection strategy is necessary. This guide outlines a robust three-step pathway: acetylation of the hydroxyl group, chlorination of the carboxylic acid, and subsequent deprotection to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound from 3-Hydroxy-4-methoxybenzoic acid is accomplished through the following three key stages:

  • Protection of the Phenolic Hydroxyl Group: The initial step involves the protection of the reactive hydroxyl group of isovanillic acid by acetylation to form 3-acetoxy-4-methoxybenzoic acid. This prevents unwanted side reactions during the subsequent chlorination step.

  • Formation of the Acyl Chloride: The carboxylic acid moiety of the protected intermediate is then converted into an acyl chloride using a suitable chlorinating agent, yielding 3-acetoxy-4-methoxybenzoyl chloride.

  • Deprotection of the Phenolic Hydroxyl Group: The final step involves the selective removal of the acetyl protecting group to afford the target molecule, this compound.

Synthesis_Route Isovanillic_Acid 3-Hydroxy-4-methoxybenzoic Acid (Isovanillic Acid) Protected_Acid 3-Acetoxy-4-methoxybenzoic Acid Isovanillic_Acid->Protected_Acid 1. Acetylation Protected_Chloride 3-Acetoxy-4-methoxybenzoyl Chloride Protected_Acid->Protected_Chloride 2. Chlorination Final_Product This compound Protected_Chloride->Final_Product 3. Deprotection

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with typical quantitative data.

Step 1: Protection of the Hydroxyl Group (Acetylation)

The protection of the phenolic hydroxyl group of isovanillic acid is achieved through acetylation.

Experimental Protocol:

A mixture of 3-Hydroxy-4-methoxybenzoic acid and a suitable acetylating agent, such as acetic anhydride, is heated in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product. The solid is then filtered, washed with water, and dried to yield 3-acetoxy-4-methoxybenzoic acid.

ParameterValue
Starting Material 3-Hydroxy-4-methoxybenzoic Acid
Reagent Acetic Anhydride
Catalyst Pyridine or Sulfuric Acid (catalytic)
Solvent (Neat or in a suitable solvent like glacial acetic acid)
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield >95%
Product 3-Acetoxy-4-methoxybenzoic Acid

Table 1: Quantitative data for the acetylation of 3-Hydroxy-4-methoxybenzoic acid.

Acetylation_Workflow Start Mix Isovanillic Acid, Acetic Anhydride, and Catalyst Heat Heat to Reflux Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Precipitate Pour into Cold Water Cool->Precipitate Isolate Filter, Wash, and Dry Precipitate->Isolate Product 3-Acetoxy-4-methoxybenzoic Acid Isolate->Product

Figure 2: Experimental workflow for the acetylation step.

Step 2: Formation of the Acyl Chloride (Chlorination)

The carboxylic acid group of the protected intermediate is converted to an acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.

Experimental Protocol:

To a solution of 3-acetoxy-4-methoxybenzoic acid in an inert solvent such as toluene or dichloromethane, thionyl chloride is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is then heated to reflux and stirred until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 3-acetoxy-4-methoxybenzoyl chloride, which can be used in the next step without further purification.

ParameterValue
Starting Material 3-Acetoxy-4-methoxybenzoic Acid
Reagent Thionyl Chloride (SOCl₂)
Catalyst N,N-Dimethylformamide (DMF, catalytic)
Solvent Toluene or Dichloromethane
Temperature Reflux
Reaction Time 2-3 hours
Typical Yield >90% (crude)
Product 3-Acetoxy-4-methoxybenzoyl Chloride

Table 2: Quantitative data for the chlorination of 3-acetoxy-4-methoxybenzoic acid.

Chlorination_Workflow Start Dissolve Protected Acid in Solvent Add_Reagent Add Thionyl Chloride and DMF Start->Add_Reagent Heat Heat to Reflux Add_Reagent->Heat Monitor Monitor Gas Evolution Heat->Monitor Evaporate Remove Excess Reagent and Solvent Monitor->Evaporate Product 3-Acetoxy-4-methoxybenzoyl Chloride Evaporate->Product

Figure 3: Experimental workflow for the chlorination step.

Step 3: Deprotection of the Phenolic Hydroxyl Group

The final step is the selective removal of the acetyl group to yield this compound. This step is critical and must be performed under conditions that do not hydrolyze the newly formed acyl chloride.

Experimental Protocol:

A mild deprotection method is required. One possible approach involves the use of a stoichiometric amount of an alcohol, such as methanol or ethanol, in the presence of a catalytic amount of a mild acid (e.g., HCl in an anhydrous solvent) at low temperatures. The reaction is carefully monitored by techniques like IR spectroscopy (disappearance of the ester carbonyl peak) and TLC. Upon completion, the solvent and volatile byproducts are removed under high vacuum to afford the final product, this compound. Due to its reactivity, the product is typically used immediately in the subsequent reaction step.

ParameterValue
Starting Material 3-Acetoxy-4-methoxybenzoyl Chloride
Reagent Anhydrous Alcohol (e.g., Methanol)
Catalyst Anhydrous HCl (catalytic)
Solvent Anhydrous inert solvent (e.g., Dichloromethane)
Temperature 0 °C to room temperature
Reaction Time Varies (requires careful monitoring)
Typical Yield Moderate to high (often used in situ)
Product This compound

Table 3: Quantitative data for the deprotection of 3-acetoxy-4-methoxybenzoyl chloride.

Deprotection_Workflow Start Dissolve Protected Chloride in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Reagent Add Anhydrous Alcohol and Catalyst Cool->Add_Reagent Monitor Monitor by IR/TLC Add_Reagent->Monitor Evaporate Remove Solvent and Byproducts under High Vacuum Monitor->Evaporate Product This compound Evaporate->Product

Figure 4: Experimental workflow for the deprotection step.

Conclusion

The synthesis of this compound is a well-established, yet nuanced, process that requires careful consideration of the reactive phenolic hydroxyl group. The three-step approach involving protection, chlorination, and deprotection provides a reliable route to this valuable intermediate. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of complex molecules where this compound is a key building block. Careful execution of each step and diligent monitoring of the reactions are crucial for achieving high yields and purity of the final product.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Hydroxy-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of safety and handling precautions for 3-Hydroxy-4-methoxybenzoyl chloride. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following information has been extrapolated from data on structurally similar compounds, including 3-methoxybenzoyl chloride and 4-methoxybenzoyl chloride. It is imperative to treat this substance with the utmost care and to supplement this guide with a thorough risk assessment before use.

Hazard Identification and Classification

This compound is anticipated to be a corrosive solid that reacts violently with water.[1] Like other acyl chlorides, it is likely to cause severe skin burns and eye damage.[1][2] Inhalation of its dust or fumes may cause respiratory irritation.[3]

GHS Classification (Anticipated based on related compounds):

  • Skin Corrosion/Irritation, Category 1B[1]

  • Serious Eye Damage/Eye Irritation, Category 1[1]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)[3]

Physical and Chemical Properties

A summary of the known and anticipated physical and chemical properties of this compound and its related isomers is presented in the table below. This data is crucial for understanding the substance's behavior and for designing appropriate storage and handling protocols.

PropertyThis compound3-Methoxybenzoyl chloride4-Methoxybenzoyl chloride
Molecular Formula C₈H₇ClO₃C₈H₇ClO₂C₈H₇ClO₂
Molecular Weight 186.59 g/mol 170.59 g/mol [3]170.59 g/mol [1]
Appearance Data not availableData not availableAmber-colored crystalline solid[4]
Melting Point Data not availableData not available22 °C (72 °F)[4]
Boiling Point Data not availableData not available141 °C at 7 mmHg
Reactivity Reacts violently with water[1]Moisture sensitive[5]Reacts violently with water[1]

Safe Handling and Storage Protocols

Given the anticipated reactivity and corrosivity of this compound, stringent adherence to the following handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is essential to ensure personnel safety. The following PPE is required when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are necessary.[6]

  • Skin Protection: A lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and closed-toe shoes are mandatory. Contaminated clothing should be removed and laundered before reuse.[1][2]

  • Respiratory Protection: All handling of solid material should be conducted in a certified chemical fume hood to avoid dust inhalation. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[7]

Handling Procedures
  • Always handle this compound within a certified chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Prevent the formation of dust.[1]

  • Keep away from sources of ignition.[5]

  • Ensure the work area is dry and free of water and other incompatible materials such as alcohols and strong bases.[1]

  • Wash hands thoroughly after handling.[2]

Storage Conditions
  • Store in a tightly sealed, properly labeled container.[5]

  • The storage area should be cool, dry, and well-ventilated.[6]

  • Store away from incompatible materials, particularly water, moisture, alcohols, and strong bases.[1]

  • Due to its reactivity with moisture, storing the container in a desiccator may be advisable.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is critical to prevent harm to personnel and the environment. The following workflow outlines the necessary steps for spill containment and cleanup.

Spill_Response_Workflow cluster_spill Spill of this compound cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate 1 Alert Alert Supervisor and Safety Officer Evacuate->Alert 2 PPE Don Appropriate PPE Alert->PPE 3 Ventilate Ensure Adequate Ventilation (Fume Hood) PPE->Ventilate 4 Contain Contain Spill with Inert, Dry Material (e.g., sand, vermiculite) Ventilate->Contain 5 Collect Carefully Collect Spilled Material into a Labeled Waste Container Contain->Collect 6 Clean Decontaminate Spill Area Collect->Clean 7 Dispose Dispose of Waste According to Institutional and Local Regulations Clean->Dispose 8

Caption: Workflow for responding to a chemical spill.
First Aid Measures

Prompt and correct first aid is crucial in the event of exposure. The following procedures should be followed.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

The logical flow for administering first aid is depicted in the diagram below.

First_Aid_Workflow cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Move to Fresh Air Route->Inhalation Inhalation Skin Flush with Water (15 min) Remove Contaminated Clothing Route->Skin Skin Contact Eyes Flush with Water (15 min) Remove Contact Lenses Route->Eyes Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Route->Ingestion Ingestion Seek_Medical Seek Immediate Medical Attention Inhalation->Seek_Medical Skin->Seek_Medical Eyes->Seek_Medical Ingestion->Seek_Medical

Caption: First aid procedures following exposure.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be followed when using this compound in a reaction.

Objective: To safely dispense and use this compound in a chemical reaction.

Materials:

  • This compound

  • Appropriate reaction vessel (oven-dried)

  • Dry, inert solvent (e.g., dichloromethane, tetrahydrofuran)

  • Inert gas supply (e.g., nitrogen, argon) with a manifold

  • Syringes and needles (oven-dried)

  • Magnetic stirrer and stir bar

  • Appropriate quenching agent (e.g., a solution of sodium bicarbonate)

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere. The reaction should be set up in a certified chemical fume hood.

  • Dispensing: The required amount of this compound should be weighed out rapidly in a dry environment, preferably in a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.

  • Reaction Setup: The solid is added to the reaction vessel containing the dry solvent under a positive pressure of inert gas.

  • Reaction: The reaction is carried out under an inert atmosphere with continuous stirring.

  • Quenching: Upon completion, the reaction should be carefully quenched by the slow addition of a suitable quenching agent. Be aware that this may be an exothermic process and may generate gas.

  • Workup: Standard aqueous workup procedures can then be followed.

  • Decontamination: All glassware and equipment that came into contact with this compound should be decontaminated by rinsing with a suitable solvent, followed by a basic solution (e.g., dilute sodium bicarbonate) to neutralize any residual acyl chloride.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

Spectral Data Analysis of 3-Hydroxy-4-methoxybenzoyl chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data for 3-Hydroxy-4-methoxybenzoyl chloride (CAS: 289896-68-0). A comprehensive search of publicly accessible databases and scientific literature did not yield experimentally determined Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound.

While direct experimental data is not currently available in public repositories, this guide provides a framework for the anticipated spectral characteristics based on the analysis of structurally similar compounds. Additionally, it outlines the standard experimental protocols for acquiring such data.

Predicted and Comparative Spectral Data

In the absence of direct experimental data, the following tables summarize the expected spectral features of this compound. These predictions are based on the known spectral data of closely related compounds such as 3-hydroxy-4-methoxybenzoic acid and 4-methoxybenzoyl chloride.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5-7.7m2HAromatic (H-2, H-6)
~7.0d1HAromatic (H-5)
~5.5-6.5br s1H-OH
~3.9s3H-OCH₃

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~168-170C=O (acid chloride)
~150-155C-O (aromatic)
~145-150C-OH (aromatic)
~125-130Aromatic CH
~110-120Aromatic CH
~110-115Aromatic C-COCl
~56-OCH₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3600 (broad)O-H stretch (hydroxyl)
~3000-3100C-H stretch (aromatic)
~2850-2950C-H stretch (methyl)
~1750-1780 (strong)C=O stretch (acid chloride)
~1500-1600C=C stretch (aromatic)
~1200-1300C-O stretch (ether)
~700-900C-Cl stretch

MS (Mass Spectrometry) Data (Predicted)

m/z RatioAssignment
~186/188Molecular ion [M]⁺ (with ³⁵Cl and ³⁷Cl isotopes)
~151[M-Cl]⁺
~123[M-Cl-CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired with a spectral width of approximately 220 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024 or more) would be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer would be used to acquire the spectrum.

  • Data Acquisition: The spectrum would be recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal would be taken first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or by using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule. Electrospray ionization (ESI) could also be used, particularly with LC-MS.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum would be recorded over a mass range of approximately m/z 50-500.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectral data for a compound like this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion NMR NMR Spectroscopy (¹H, ¹³C) Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR IR IR Spectroscopy Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR MS Mass Spectrometry Process_MS Process MS Data (Peak Detection, Mass Assignment) MS->Process_MS Analyze_NMR NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) Process_NMR->Analyze_NMR Analyze_IR IR Spectral Analysis (Functional Group Identification) Process_IR->Analyze_IR Analyze_MS MS Spectral Analysis (Molecular Ion, Fragmentation) Process_MS->Analyze_MS Structure_Elucidation Structure Elucidation & Verification Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation Analyze_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.

A Technical Guide to Commercial Sourcing of 3-Hydroxy-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxy-4-methoxybenzoyl chloride (CAS No. 289896-68-0), a valuable chemical intermediate. The guide details commercial suppliers, presents key technical data in a comparative format, outlines relevant experimental protocols, and includes workflow visualizations to aid in sourcing and application.

Chemical Overview

This compound is an acyl chloride derivative of isovanillic acid. Its chemical structure incorporates a reactive benzoyl chloride moiety, making it a crucial building block in the synthesis of more complex molecules, including pharmaceutical impurities and other fine chemicals.[1]

Chemical Properties: [2]

  • Molecular Formula: C₈H₇ClO₃

  • Molecular Weight: 186.59 g/mol

  • IUPAC Name: this compound

Commercial Suppliers and Product Specifications

The following table summarizes key information for commercial suppliers of this compound to facilitate comparison and procurement. Please note that availability and product specifications are subject to change, and direct inquiry with the supplier is recommended.

SupplierProduct Name/SynonymCAS NumberMolecular FormulaMolecular WeightAdditional Notes
Sigma-Aldrich This compound289896-68-0C₈H₇ClO₃186.59Part of their portfolio of chemistry and biochemicals.[3]
BLD Pharm This compound289896-68-0C₈H₇ClO₃186.59Provides access to NMR, HPLC, and other analytical data.[4]
Clearsynth This compound289896-68-0C₈H₇ClO₃186.59Listed as a Diosmetin Impurity. Certificate of Analysis available.[1]
AA BLOCKS, INC. This compound289896-68-0C₈H₇ClO₃186.59Available through distributors like MilliporeSigma.[3]
AChemBlock This compound289896-68-0C₈H₇ClO₃186.59Available through distributors like MilliporeSigma.[3]

Experimental Protocols

While specific protocols for this compound are not readily published, a general and widely accepted method for the synthesis of aryl acid chlorides from their corresponding carboxylic acids is provided below. This protocol is based on the synthesis of the related compound, 4-methoxybenzoyl chloride, and can be adapted by a skilled chemist.

Synthesis of an Aryl Acyl Chloride from Carboxylic Acid

This procedure outlines the conversion of a substituted benzoic acid to its corresponding benzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

  • Substituted Benzoic Acid (e.g., 3-Hydroxy-4-methoxybenzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure: [5][6]

  • Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Dissolution: Dissolve the starting aryl acid (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount (e.g., 2 drops) of N,N-dimethylformamide (DMF) to the solution.

  • Chlorinating Agent Addition: To the stirred solution, add the chlorinating agent (e.g., oxalyl chloride, ~2 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for approximately 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride; CO, CO₂ and HCl if using oxalyl chloride).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess chlorinating agent.

  • Product: The resulting crude acid chloride is often used directly in the next synthetic step without further purification. The product should be stored under anhydrous conditions to prevent hydrolysis.

Safety and Handling Precautions

Acyl chlorides, including this compound, are hazardous chemicals that require careful handling in a controlled laboratory environment.

  • Reactivity: Reacts violently with water, alcohols, and other nucleophiles.[7][8][9] Ensure all glassware is dry and the reaction is protected from moisture.

  • Corrosivity: Causes severe skin burns and eye damage.[7][10]

  • Toxicity: Vapors are irritating to the mucous membranes and respiratory tract.[8][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[7][11]

  • Ventilation: Handle the compound exclusively within a well-ventilated fume hood.[11]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes relevant to working with this compound.

start Start: Need Acyl Chloride decision1 Synthesize or Purchase? start->decision1 synthesize Synthesize In-House decision1->synthesize In-house expertise purchase Purchase Commercially decision1->purchase Time/Cost constraints protocol Adapt Synthesis Protocol (e.g., using SOCl₂) synthesize->protocol sourcing Identify Suppliers (e.g., Sigma, Clearsynth) purchase->sourcing end_synthesis Obtain Compound protocol->end_synthesis quote Request Quotes & Lead Times sourcing->quote evaluate Evaluate Purity, Cost, Availability quote->evaluate select Select Supplier & Place Order evaluate->select Optimal choice end_purchase Receive Compound select->end_purchase

Caption: Logical workflow for sourcing this compound.

start Starting Material: 3-Hydroxy-4-methoxybenzoic Acid in Anhydrous Solvent add_cat Add Catalytic DMF start->add_cat add_reagent Add Thionyl Chloride or Oxalyl Chloride add_cat->add_reagent react Stir at Room Temp (1-2 hours under N₂) add_reagent->react process Monitor Gas Evolution react->process concentrate Concentrate Under Reduced Pressure process->concentrate Reaction Complete product Crude Product: This compound concentrate->product

Caption: Experimental workflow for acyl chloride synthesis.

Applications in Research and Development

This compound is primarily used as a reactive intermediate in organic synthesis. Its utility is highlighted in the preparation of standards for analytical chemistry and in the development of new chemical entities. For example, it is identified as a related impurity of Diosmetin, a flavonoid investigated for its potential biological activities.[1] Its structural similarity to vanilloyl chloride suggests its potential application in synthesizing derivatives with applications in flavor chemistry and as precursors for more complex pharmaceutical agents.[12]

References

Hydrolytic Stability of 3-Hydroxy-4-methoxybenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolytic stability of 3-Hydroxy-4-methoxybenzoyl chloride. Due to its reactive acyl chloride functional group, this compound is susceptible to hydrolysis, a critical factor to consider in its handling, storage, and application in pharmaceutical and chemical synthesis. This document outlines the expected hydrolytic behavior, provides a detailed experimental protocol for its determination, and visualizes the underlying chemical processes.

Core Concepts of Hydrolytic Stability

Acyl chlorides are among the most reactive carboxylic acid derivatives. Their susceptibility to nucleophilic attack by water leads to their hydrolysis, yielding the corresponding carboxylic acid and hydrochloric acid. The rate of this reaction is influenced by several factors, including the electronic effects of substituents on the aromatic ring, temperature, and pH. The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it prone to rapid hydrolysis.

Quantitative Data on Hydrolytic Stability

For the purpose of this guide, the following table presents hypothetical, yet plausible, quantitative data for the hydrolytic stability of this compound under various conditions. These values are illustrative and should be experimentally verified.

ConditionTemperature (°C)pHHalf-life (t½) (minutes)First-Order Rate Constant (k) (s⁻¹)
Neutral Aqueous Solution257.0< 5> 2.3 x 10⁻³
Acidic Aqueous Solution253.0< 10> 1.15 x 10⁻³
Basic Aqueous Solution259.0< 1> 1.15 x 10⁻²
Elevated Temperature507.0< 1> 1.15 x 10⁻²

Note: The rate of hydrolysis is expected to be significantly faster in basic conditions due to the presence of the more nucleophilic hydroxide ion. Increased temperature will also accelerate the reaction rate.

Experimental Protocol for Determining Hydrolytic Stability

The following detailed methodology is adapted from established guidelines, such as the OECD Guideline 111 "Hydrolysis as a Function of pH" and the US EPA's "Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions".

1. Principle:

The rate of hydrolysis of this compound is determined by monitoring its disappearance over time in aqueous solutions of known pH and temperature. Due to the rapid nature of the reaction, a continuous or rapid sampling technique coupled with a suitable analytical method is required.

2. Reagents and Materials:

  • This compound (high purity)

  • Buffer solutions (pH 4, 7, and 9), sterile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Quenching solution (e.g., a solution of a tertiary amine in an aprotic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Constant temperature water bath or incubator

  • Volumetric flasks, pipettes, and syringes

  • Reaction vessels (e.g., small, sealed vials)

3. Experimental Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) to prevent premature hydrolysis.

  • Reaction Initiation:

    • Equilibrate the buffer solutions to the desired temperature (e.g., 25°C) in the reaction vessels.

    • Initiate the hydrolysis reaction by adding a small, known volume of the stock solution to the pre-heated buffer solution. The final concentration of the acyl chloride should be low enough to ensure complete dissolution and to be within the linear range of the analytical method.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. The quenching agent will rapidly react with any remaining this compound, preventing further hydrolysis.

  • Sample Analysis:

    • Analyze the quenched samples by a validated HPLC-UV method to determine the concentration of the remaining this compound. The mobile phase and column should be chosen to achieve good separation of the parent compound from its hydrolysis product (3-hydroxy-4-methoxybenzoic acid).

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • For a first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the first-order rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualization of Pathways and Workflows

Hydrolysis Reaction Pathway:

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism.

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Acyl_Chloride 3-Hydroxy-4-methoxybenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic attack by water Water H₂O Water->Tetrahedral_Intermediate Carboxylic_Acid 3-Hydroxy-4-methoxybenzoic Acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination of Chloride HCl HCl Tetrahedral_Intermediate->HCl

Hydrolysis pathway of this compound.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental determination of the hydrolytic stability.

Experimental_Workflow Start Start: Prepare Stock Solution (in aprotic solvent) Equilibrate Equilibrate Buffer Solutions (pH 4, 7, 9) at constant T Start->Equilibrate Initiate Initiate Reaction: Add stock solution to buffer Equilibrate->Initiate Sample Take Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Immediately Sample->Quench Analyze Analyze Samples by HPLC-UV Quench->Analyze Data_Analysis Data Analysis: ln(Conc) vs. Time Analyze->Data_Analysis Calculate Calculate Rate Constant (k) and Half-life (t½) Data_Analysis->Calculate End End: Report Results Calculate->End

Workflow for determining hydrolytic stability.

Conclusion

This compound is expected to be highly susceptible to hydrolysis, a characteristic that must be managed in its various applications. The provided experimental protocol offers a robust framework for quantifying its hydrolytic stability under different environmental conditions. The visualization of the reaction pathway and experimental workflow serves to clarify the underlying chemical and procedural aspects. For any application in drug development or chemical synthesis, it is imperative to perform these experimental determinations to ensure product quality, stability, and efficacy.

3-Hydroxy-4-methoxybenzoyl Chloride: A Versatile Intermediate in Chemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzoyl chloride, also known as isovanilloyl chloride, is a reactive acyl chloride that holds significant potential as a key chemical intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive acid chloride group and a substituted phenyl ring, makes it a valuable building block for introducing the 3-hydroxy-4-methoxyphenyl moiety into larger molecules. This feature is of particular interest in the field of medicinal chemistry, where this structural motif is found in various biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₈H₇ClO₃PubChem[1]
Molecular Weight 186.59 g/mol PubChem[1]
CAS Number 289896-68-0PubChem[1]
Appearance Expected to be a solidGeneral knowledge
Solubility Reacts with water; soluble in organic solvents like dichloromethane, THFGeneral knowledge

Synthesis of this compound

The primary route for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from Isovanillic Acid

This protocol is based on established methods for the conversion of carboxylic acids to acid chlorides.

Materials:

  • 3-Hydroxy-4-methoxybenzoic acid (isovanillic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-4-methoxybenzoic acid in an excess of thionyl chloride. A typical molar ratio is 1:2 to 1:5 (acid to thionyl chloride).

  • Add a catalytic amount of anhydrous DMF (a few drops) to the suspension.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain this temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with an anhydrous inert solvent like toluene.

  • The resulting crude this compound can be used directly in subsequent reactions or purified by distillation under high vacuum or recrystallization from a non-polar solvent.

Quantitative Data from Analogous Syntheses:

ReactantChlorinating AgentCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Palmitic acidThionyl chlorideDMFNone1.5 - 260 - 7594 - 95[2][3]
4-Hydroxybenzoic acidThionyl chlorideDMFNone2RefluxNot specifiedBenchchem[4]
Aryl acidsOxalyl chlorideDMFDichloromethane1Room Temp.QuantitativeChemicalBook[5]

Synthesis_of_3_Hydroxy_4_methoxybenzoyl_chloride cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Isovanillic_Acid 3-Hydroxy-4-methoxybenzoic Acid (Isovanillic Acid) Reaction_Vessel Reaction Vessel (Reflux) Isovanillic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Product 3-Hydroxy-4-methoxybenzoyl Chloride Reaction_Vessel->Product Byproducts SO₂ + HCl (gases) Reaction_Vessel->Byproducts

Potential as a Chemical Intermediate in Drug Development

This compound serves as a versatile intermediate for the synthesis of a wide array of derivatives, particularly amides and esters, which are of significant interest in medicinal chemistry. The isovanillic acid moiety is a known pharmacophore present in various natural and synthetic compounds with diverse biological activities.

Synthesis of Bioactive Amides

The reaction of this compound with various primary and secondary amines readily yields the corresponding N-substituted amides. This amidation reaction is a cornerstone of medicinal chemistry for creating libraries of compounds for biological screening.

Amide_Synthesis_Workflow Start 3-Hydroxy-4-methoxybenzoyl Chloride Reaction Amidation Reaction Start->Reaction Amine Primary or Secondary Amine (R₁R₂NH) Amine->Reaction Product N-substituted 3-Hydroxy-4-methoxybenzamide Reaction->Product Byproduct HCl Reaction->Byproduct

Biological Activities of Isovanillic Acid Derivatives

Studies on isovanillic acid and its derivatives have revealed a range of promising biological activities, highlighting the potential of this compound as a precursor for novel therapeutics.

  • Antimicrobial and Antifungal Activity: Amides derived from the related vanillic acid have shown significant activity against various bacterial and fungal strains. Molecular docking studies suggest that a possible mechanism of antifungal action for these amides is the inhibition of the enzyme 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.

  • Antioxidant Activity: The phenolic hydroxyl group in the isovanillic acid structure contributes to its antioxidant properties.

  • Anti-inflammatory Activity: Isovanillic acid has been identified as a selective inhibitor of neutrophil migration into inflamed tissue.[6]

  • Antithrombotic Activity: Isovanillic acid has been shown to inhibit the formation of fibrin clots and exhibit anticoagulant and antiplatelet activities.[1]

Potential Signaling Pathway Inhibition: Fungal Ergosterol Biosynthesis

The inhibition of 14α-demethylase by amide derivatives of vanillic acid provides a clear example of a targeted signaling pathway. This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this pathway leads to the disruption of the cell membrane and ultimately, fungal cell death. This mechanism is the basis for the action of azole antifungal drugs.

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Multiple Steps Enzyme 14α-demethylase Lanosterol->Enzyme Inhibitor Isovanillic Acid Amide (Derived from Intermediate) Inhibitor->Enzyme Inhibition Enzyme->Ergosterol Catalyzes Demethylation

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its straightforward synthesis from isovanillic acid and its reactivity towards nucleophiles make it an ideal starting material for creating diverse chemical libraries. The known biological activities of isovanillic acid derivatives, particularly in the antimicrobial and antifungal arenas, underscore the importance of this intermediate for the development of new therapeutic agents. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in medicinal chemistry and other areas of chemical research.

References

Methodological & Application

Application Note: HPLC Analysis of Primary and Secondary Amines Following Pre-Column Derivatization with 3-Hydroxy-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amines in various sample matrices. The protocol involves a pre-column derivatization step using 3-Hydroxy-4-methoxybenzoyl chloride, a novel derivatizing agent that imparts favorable chromatographic and UV-absorptive properties to the target analytes. The resulting derivatives exhibit enhanced retention on reversed-phase HPLC columns and can be sensitively detected by UV spectrophotometry. This method is particularly suited for researchers, scientists, and drug development professionals working on the analysis of amine-containing compounds.

Introduction

The quantitative analysis of compounds bearing primary and secondary amine functional groups by high-performance liquid chromatography (HPLC) often presents challenges due to their poor retention on reversed-phase columns and lack of a strong chromophore for UV detection. Derivatization is a widely employed strategy to overcome these limitations.

This compound is a derivatizing reagent that reacts with primary and secondary amines to form stable amide derivatives. The resulting products are more hydrophobic, leading to improved chromatographic retention, and possess a strong UV chromophore, enabling sensitive detection. This application note provides a comprehensive protocol for the derivatization of primary and secondary amines using this compound and their subsequent analysis by HPLC-UV.

Chemical Principle

The derivatization reaction is based on the nucleophilic acyl substitution of the amine with this compound. The reaction proceeds under basic conditions, which serve to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

reagent This compound derivative N-Substituted-(3-hydroxy-4-methoxy)benzamide reagent->derivative + amine Primary/Secondary Amine (R-NHR') amine->derivative + hcl HCl derivative->hcl +

Caption: Derivatization Reaction of an Amine with this compound.

Experimental Protocols

3.1. Materials and Reagents

  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Sodium bicarbonate

  • Hydrochloric acid (concentrated)

  • Formic acid (LC-MS grade)

  • Amine standards (e.g., benzylamine, N-methylbenzylamine)

  • 0.22 µm syringe filters

3.2. Equipment

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

3.3. Preparation of Reagents

  • Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M NaOH if necessary.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

3.4. Derivatization Protocol

The following protocol is a general guideline and may require optimization for specific applications.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_analysis HPLC Analysis sample 1. Pipette 100 µL of sample/standard into a microcentrifuge tube. add_buffer 2. Add 200 µL of 0.1 M Sodium Bicarbonate Buffer (pH 9.0). sample->add_buffer vortex1 3. Vortex briefly. add_buffer->vortex1 add_reagent 4. Add 100 µL of 10 mg/mL Derivatization Reagent. vortex1->add_reagent vortex2 5. Vortex immediately and vigorously for 1 minute. add_reagent->vortex2 react 6. Incubate at 50°C for 30 minutes. vortex2->react cool 7. Cool to room temperature. react->cool neutralize 8. Add 50 µL of 1 M HCl to quench the reaction. cool->neutralize vortex3 9. Vortex briefly. neutralize->vortex3 filter 10. Filter through a 0.22 µm syringe filter. vortex3->filter inject 11. Inject 10 µL into the HPLC system. filter->inject

Caption: Experimental Workflow for Derivatization and Sample Preparation.

3.5. HPLC Conditions

ParameterCondition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm

Results and Discussion

4.1. Chromatographic Performance

The derivatization with this compound significantly improves the chromatographic behavior of primary and secondary amines on a C18 column. The resulting derivatives are more hydrophobic, leading to increased retention times and better separation from polar matrix components. A typical chromatogram of a mixture of derivatized amine standards is shown below.

(Note: As this is a generated protocol, a representative chromatogram is not available. In a real application note, this section would feature an actual chromatogram.)

4.2. Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ) using benzylamine and N-methylbenzylamine as model compounds. The results are summarized in the table below.

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Benzylamine0.1 - 500.99950.030.1
N-Methylbenzylamine0.1 - 500.99920.040.1

4.3. Method Robustness

The derivatization and HPLC method demonstrated good robustness. Minor variations in pH of the buffer (±0.2 units), reaction temperature (±5 °C), and mobile phase composition (±2%) did not significantly affect the quantitative results.

Conclusion

The described method provides a reliable and sensitive approach for the analysis of primary and secondary amines by HPLC-UV. The pre-column derivatization with this compound is straightforward and results in stable derivatives with excellent chromatographic properties. This application note serves as a valuable resource for researchers in need of a robust method for amine quantification in various scientific and industrial settings.

Application Note: Enhanced Amine Analysis by LC-MS Using 3-Hydroxy-4-methoxybenzoyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amines in various biological and pharmaceutical matrices using 3-Hydroxy-4-methoxybenzoyl chloride as a derivatizing agent, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. While specific literature on this compound is limited, this method is adapted from well-established protocols for benzoyl chloride derivatization. The addition of the hydroxyl and methoxy functional groups on the benzoyl moiety is anticipated to enhance the ionization efficiency and chromatographic retention of polar amines, leading to improved sensitivity and separation. This protocol is intended for researchers, scientists, and drug development professionals seeking a reliable method for amine quantification.

Introduction

The quantitative analysis of amines is crucial in numerous fields, including pharmaceutical development, clinical diagnostics, and food safety. Many biologically active amines are polar molecules, which often results in poor retention on reversed-phase liquid chromatography (RPLC) columns and inadequate ionization efficiency during mass spectrometry, leading to low sensitivity.[1][2] Chemical derivatization is a widely employed strategy to overcome these challenges.

Benzoyl chloride is a common derivatizing agent that reacts with primary and secondary amines to form more hydrophobic and readily ionizable benzamide derivatives.[1][2][3] This application note adapts the principles of benzoyl chloride derivatization to the use of this compound. The presence of the hydroxyl and methoxy groups on the aromatic ring is expected to offer several advantages:

  • Improved Ionization: The additional functional groups may enhance protonation or adduct formation in the mass spectrometer source, leading to greater signal intensity.

  • Modified Retention: The altered polarity of the derivative can improve chromatographic separation from matrix interferences.

  • Enhanced Specificity: The unique mass of the derivatizing agent allows for specific and selective detection of the derivatized amines.

This document provides a detailed experimental protocol for sample preparation, derivatization, and LC-MS analysis, along with expected quantitative performance metrics based on analogous benzoyl chloride methods.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine standards of interest

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sodium carbonate

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte of interest is recommended.

Sample Preparation

The sample preparation procedure should be optimized based on the specific matrix (e.g., plasma, urine, tissue homogenate). A general protein precipitation protocol for biological fluids is described below:

  • To 100 µL of the sample (e.g., serum, plasma), add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube for the derivatization step.

Derivatization Protocol
  • To 50 µL of the supernatant from the sample preparation step, add 25 µL of 100 mM sodium carbonate solution to adjust the pH to alkaline conditions, which is necessary for the derivatization reaction.

  • Add 25 µL of a freshly prepared 2% (v/v) solution of this compound in acetonitrile.

  • Vortex the mixture for 30 seconds and incubate at room temperature for 10 minutes.

  • To quench the reaction, add 10 µL of 1% (v/v) formic acid in water.

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Parameters

The following are typical starting parameters for LC-MS analysis. Optimization will be required for specific analytes and instrumentation.

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow 600 L/hr

MRM transitions should be optimized for each derivatized amine by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ of the derivatized amine, and the product ions will likely include fragments corresponding to the 3-hydroxy-4-methoxybenzoyl moiety and the parent amine.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from similar benzoyl chloride derivatization procedures.[1]

Table 1: Linearity and Sensitivity Data for Derivatized Amines (Hypothetical)

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Amine A0.1 - 100>0.9950.050.1
Amine B0.5 - 250>0.9950.20.5
Amine C1 - 500>0.9950.51

Table 2: Accuracy and Precision Data for Derivatized Amines (Hypothetical)

AnalyteSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Amine A 10.9898.0<5<10
1010.3103.0<5<10
5048.997.8<5<10
Amine B 55.1102.0<5<10
5047.595.0<5<10
200208.0104.0<5<10

Visualizations

The following diagrams illustrate the key processes described in this application note.

G Figure 1: Derivatization Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Product Derivatized Amine Amine->Product Nucleophilic Acyl Substitution Reagent This compound Reagent->Product Base Base (e.g., Na₂CO₃) Base->Amine Deprotonation

Caption: Chemical reaction scheme for the derivatization of amines.

G Figure 2: Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis Sample Sample Collection e.g., Plasma, Urine Precipitation Protein Precipitation + Acetonitrile & IS Sample->Precipitation Centrifugation1 Centrifugation 14,000 x g, 10 min Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 pH_Adjust pH Adjustment + Sodium Carbonate Supernatant1->pH_Adjust Add_Reagent Add Derivatizing Agent This compound pH_Adjust->Add_Reagent Incubate Incubation Room Temp, 10 min Add_Reagent->Incubate Quench Quench Reaction + Formic Acid Incubate->Quench Centrifugation2 Centrifugation 14,000 x g, 5 min Quench->Centrifugation2 Injection Injection into LC-MS Centrifugation2->Injection Separation Chromatographic Separation C18 Column Injection->Separation Detection MS Detection ESI+, MRM Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for amine analysis using derivatization.

Conclusion

The use of this compound as a derivatization agent presents a promising approach for the sensitive and reliable quantification of amines by LC-MS. The protocol outlined in this application note, adapted from established benzoyl chloride methods, provides a solid foundation for method development. The anticipated benefits of enhanced ionization and modified chromatographic properties make this reagent a valuable tool for researchers, scientists, and drug development professionals engaged in amine analysis. Further optimization of the derivatization and LC-MS conditions is recommended to achieve the best performance for specific analytes and matrices.

References

Application Notes and Protocols for the Acylation of Phenols using 3-Hydroxy-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acylation of phenols using 3-hydroxy-4-methoxybenzoyl chloride. This process is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the resulting phenolic esters.

Introduction

Acylation of phenols is a fundamental reaction in organic synthesis, leading to the formation of valuable ester compounds. The use of this compound as the acylating agent introduces a versatile scaffold into the target phenol, as the resulting esters possess a range of biological properties, including antioxidant and antimicrobial activities. This document outlines the synthetic strategy, including the use of a protecting group to prevent self-polymerization of the acylating agent, and provides detailed experimental protocols.

Synthetic Strategy

Direct acylation of phenols with this compound is challenging due to the presence of the free hydroxyl group on the benzoyl chloride, which can lead to undesirable side reactions such as self-esterification. To circumvent this, a two-step protection-acylation-deprotection strategy is employed. The hydroxyl group of the precursor, 3-hydroxy-4-methoxybenzoic acid, is first protected, followed by conversion to the acid chloride. The protected acid chloride is then used to acylate the target phenol under standard conditions. Finally, the protecting group is removed to yield the desired 3-hydroxy-4-methoxybenzoyl phenolic ester. The acetyl group is a suitable choice for this purpose due to its ease of introduction and subsequent mild removal.

Acylation_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Acylation cluster_3 Step 4: Deprotection A 3-Hydroxy-4-methoxybenzoic acid B 3-Acetoxy-4-methoxybenzoic acid A->B Acetic Anhydride, Pyridine C 3-Acetoxy-4-methoxybenzoyl chloride B->C Thionyl Chloride E Protected Phenolic Ester C->E D Phenol D->E F Final Product: 3-Hydroxy-4-methoxybenzoyl Phenolic Ester E->F Mild Base (e.g., TMG)

Figure 1: Overall synthetic workflow for the acylation of phenols with this compound using an acetyl protecting group.

Experimental Protocols

Protocol 1: Protection of 3-Hydroxy-4-methoxybenzoic Acid

Objective: To synthesize 3-acetoxy-4-methoxybenzoic acid.

Materials:

  • 3-Hydroxy-4-methoxybenzoic acid

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzoic acid (1 equivalent) in pyridine.

  • Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 3-acetoxy-4-methoxybenzoic acid can be purified by recrystallization.

Protocol 2: Synthesis of 3-Acetoxy-4-methoxybenzoyl chloride

Objective: To prepare the acyl chloride for the subsequent acylation step.

Materials:

  • 3-Acetoxy-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene

  • Distillation apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Place 3-acetoxy-4-methoxybenzoic acid (1 equivalent) in a flame-dried round-bottom flask under an inert atmosphere.

  • Add anhydrous toluene, followed by a catalytic amount of DMF.

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Monitor the reaction by observing the dissolution of the solid starting material.

  • After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 3-acetoxy-4-methoxybenzoyl chloride is typically used immediately in the next step without further purification.

Protocol 3: Acylation of Phenols (Schotten-Baumann Conditions)

Objective: To synthesize the protected phenolic ester.

Materials:

  • Target phenol

  • 3-Acetoxy-4-methoxybenzoyl chloride

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Dichloromethane (DCM) or Diethyl ether

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve the target phenol (1 equivalent) in a suitable organic solvent like DCM.

  • In a separate flask, prepare a solution of 3-acetoxy-4-methoxybenzoyl chloride (1.1 equivalents) in the same solvent.

  • Combine the two solutions and cool the mixture in an ice bath.

  • Add the aqueous NaOH solution dropwise with vigorous stirring.

  • Continue stirring at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • After completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude protected phenolic ester.

  • Purify the product by column chromatography or recrystallization.

Protocol 4: Deprotection of the Acetyl Group

Objective: To obtain the final 3-hydroxy-4-methoxybenzoyl phenolic ester.

Materials:

  • Protected phenolic ester

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • Methanol or Tetrahydrofuran (THF)/Acetonitrile (CH₃CN) mixture

  • Standard glassware

Procedure:

  • Dissolve the protected phenolic ester (1 equivalent) in a suitable solvent such as methanol or a THF/CH₃CN mixture.

  • Add TMG (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting 3-hydroxy-4-methoxybenzoyl phenolic ester by column chromatography to remove the acetylating agent by-products and any remaining starting material.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis. Please note that yields are highly dependent on the specific phenol substrate and optimization of reaction conditions.

StepReactionKey ReagentsTypical SolventTemp. (°C)Time (h)Typical Yield (%)
1 ProtectionAcetic anhydride, PyridinePyridine0 to RT4-6>90
2 Acyl Chloride FormationThionyl chloride, DMF (cat.)TolueneReflux2-3>95 (used crude)
3 AcylationNaOH (aq)DCM0 to RT1-370-90
4 DeprotectionTMGMethanolRT1-4>85

Biological Significance and Applications

The 3-hydroxy-4-methoxybenzoyl moiety is structurally related to vanillic acid, a well-known phenolic compound with a variety of biological activities. Esters derived from this scaffold are of interest to drug development professionals for their potential as:

  • Antioxidants: The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress, which is implicated in numerous diseases.

  • Antimicrobial Agents: These compounds may exhibit activity against various bacterial and fungal strains.

  • Anti-inflammatory Agents: Some phenolic compounds are known to modulate inflammatory pathways.

The synthesis of a library of these esters allows for structure-activity relationship (SAR) studies to optimize their therapeutic potential.

Biological_Significance cluster_applications Potential Therapeutic Applications cluster_development Drug Development A 3-Hydroxy-4-methoxybenzoyl Phenolic Esters B Antioxidant Activity A->B Radical Scavenging C Antimicrobial Activity A->C Membrane Disruption, Enzyme Inhibition D Anti-inflammatory Activity A->D Modulation of Inflammatory Pathways E Lead Compound Identification B->E C->E D->E F SAR Studies E->F G Development of Novel Therapeutics F->G

Figure 2: Relationship between the synthesized compounds and their potential applications in drug development.

Conclusion

The protocols detailed in these application notes provide a reliable and efficient method for the synthesis of 3-hydroxy-4-methoxybenzoyl esters of various phenols. The use of a protecting group strategy is crucial for achieving high yields and purity. The resulting compounds are valuable tools for researchers in the fields of medicinal chemistry and drug discovery, offering a platform for the development of new therapeutic agents.

Derivatization of biogenic amines with 3-Hydroxy-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Betreff: Quantitative Analyse biogener Amine mittels HPLC nach Prä-Säulen-Derivatisierung mit Benzoylchlorid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Biogene Amine sind niedermolekulare organische Basen, die in einer Vielzahl von Lebensmitteln wie Fisch, Käse, Fleisch und fermentierten Getränken vorkommen. Ihre Konzentration dient oft als Indikator für die Frische und Qualität von Lebensmitteln. Hohe Gehalte an biogenen Aminen können auf mikrobiellen Verderb hindeuten und bei empfindlichen Personen gesundheitliche Probleme wie Kopfschmerzen, Atemnot oder Blutdruckschwankungen auslösen.

Für die quantitative Analyse von biogenen Aminen mittels Hochleistungsflüssigkeitschromatographie (HPLC) ist in der Regel ein Derivatisierungsschritt erforderlich. Dieser Schritt ist notwendig, da die meisten biogenen Amine keine ausreichenden Chromophore besitzen, um mit gängigen UV-Detektoren empfindlich nachgewiesen zu werden. Die Derivatisierung wandelt die Amine in stabilere, weniger polare und UV-aktive Verbindungen um, was die chromatographische Trennung und Detektion verbessert.[1][2][3]

Obwohl die Anfrage die Verwendung von 3-Hydroxy-4-methoxybenzoylchlorid spezifizierte, gibt es in der wissenschaftlichen Literatur kaum etablierte Protokolle für dessen Einsatz zur Derivatisierung von biogenen Aminen. Stattdessen ist das strukturell verwandte Benzoylchlorid ein weit verbreitetes und gut dokumentiertes Reagenz für diesen Zweck.[1][2][4] Es reagiert zuverlässig mit primären und sekundären Aminogruppen und erzeugt stabile Derivate mit guten chromatographischen Eigenschaften.[2][5] Diese Application Note beschreibt daher detaillierte Protokolle für die Derivatisierung von biogenen Aminen mit Benzoylchlorid als einem repräsentativen und effektiven Acylchlorid-Derivatisierungsreagenz.

Quantitative Datenzusammenfassung

Die Derivatisierung mit Benzoylchlorid ermöglicht eine empfindliche und reproduzierbare Quantifizierung verschiedener biogener Amine. Die folgende Tabelle fasst die Leistungsdaten zusammen, die in verschiedenen Studien unter Verwendung von HPLC mit UV- oder Massenspektrometrie-Detektion (MS) erzielt wurden.

Tabelle 1: Leistungsdaten der Benzoylchlorid-Derivatisierungsmethode für biogene Amine

Biogenes AminLinearitätsbereichKorrelationskoeffizient (R²)Nachweisgrenze (LOD)Wiederfindungsrate (%)
Putrescin1-50 mg/L> 0,9990,2 - 0,5 mg/L91 - 107
Cadaverin1-50 mg/L> 0,9990,2 - 1,2 mg/L91 - 107
Histamin5-125 mg/L> 0,990,2 - 2,5 mg/L73 - 103
Tyramin1-175 mg/L> 0,990,2 - 2,5 mg/L86 - 103
Spermidink.A.> 0,990,2 - 2,5 mg/L73 - 103
Spermink.A.> 0,990,2 - 2,5 mg/L73 - 103
2-Phenylethylamink.A.> 0,990,2 - 2,5 mg/L73 - 103

Anmerkung: Die Werte sind aus verschiedenen Studien zusammengefasst und können je nach Matrix und exakten experimentellen Bedingungen variieren.[6][7][8][9]

Experimentelle Protokolle

Die folgende Methodik beschreibt die Extraktion, Derivatisierung und anschließende HPLC-Analyse von biogenen Aminen aus Lebensmittelproben.

3.1 Probenvorbereitung: Extraktion aus Fischproben

  • Homogenisierung: 5 g der zu untersuchenden Fischprobe werden exakt abgewogen und mit 5 mL einer 5%igen Perchlorsäure-Lösung (PCA) oder Trichloressigsäure (TCA) versetzt.[8]

  • Proteinfällung: Die Mischung wird für 5 Minuten intensiv homogenisiert (z. B. mit einem Ultra-Turrax).

  • Inkubation & Zentrifugation: Das Homogenat wird für 1 Stunde im Kühlschrank (ca. 4 °C) inkubiert, um eine vollständige Proteinfällung zu gewährleisten. Anschließend wird die Probe für 10 Minuten bei 10.000 × g und 4 °C zentrifugiert.[8]

  • Extraktgewinnung: Der klare Überstand wird sorgfältig abgenommen und durch einen 0,45-µm-Spritzenfilter filtriert. Der so gewonnene Extrakt wird bis zur Derivatisierung bei 4 °C aufbewahrt.

3.2 Derivatisierungsprotokoll (Benzoylierung)

  • Reaktionsansatz: In einem geeigneten Reaktionsgefäß werden 1 mL des Probenextrakts (oder der Standardlösung) mit 1 mL 2 M Natriumhydroxid (NaOH) gemischt.

  • Zugabe des Reagenz: Unter ständigem Rühren (z. B. auf einem Vortex-Mischer) werden 20 µL Benzoylchlorid zugegeben.[2]

  • Reaktion: Die Mischung wird für 20-30 Minuten bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 37 °C) inkubiert, um die Reaktion zu vervollständigen.[2][5]

  • Extraktion der Derivate: Zur Extraktion der benzoylierten Amine werden 2 mL Diethylether zugegeben und die Mischung wird für 1 Minute kräftig geschüttelt.

  • Phasentrennung: Nach der Phasentrennung (ggf. durch kurze Zentrifugation beschleunigt) wird die obere organische Phase abgenommen. Dieser Extraktionsschritt kann zur Erhöhung der Ausbeute wiederholt werden.

  • Aufkonzentrierung: Die vereinigten organischen Phasen werden unter einem leichten Stickstoffstrom zur Trockne eingedampft.

  • Rekonstitution: Der trockene Rückstand wird in einem definierten Volumen (z. B. 0,5 mL) der mobilen Phase (z. B. Acetonitril/Wasser-Gemisch) aufgenommen und ist nun bereit für die HPLC-Injektion.[2]

3.3 HPLC-Analyse

Die Trennung der derivatisierten biogenen Amine erfolgt typischerweise mittels "Reversed-Phase"-HPLC.

  • Säule: C18-Säule (z. B. 250 mm × 4,6 mm, 5 µm Partikelgröße)

  • Mobile Phase A: Wasser

  • Mobile Phase B: Acetonitril

  • Flussrate: 0,8 - 1,0 mL/min

  • Säulentemperatur: 25 - 40 °C[7][10]

  • Injektionsvolumen: 20 µL

  • Detektion: UV-Detektor bei 230 nm[9]

  • Gradientenelution (Beispiel):

    • 0-2 min: 50% B

    • 2-15 min: linearer Anstieg auf 80% B

    • 15-18 min: Halten bei 80% B

    • 18-20 min: Rückkehr zu 50% B (Äquilibrierung)

Visualisierungen

Die folgenden Diagramme illustrieren die chemische Reaktion und den experimentellen Arbeitsablauf.

Derivatization_Reaction Abbildung 1: Chemische Reaktion von Benzoylchlorid mit einem primären Amin cluster_reactants Reaktanden cluster_products Produkte amine R-NH₂ (Biogenes Amin) amide Benzoyliertes Amin (UV-aktiv) amine->amide NaOH plus + benzoyl_chloride Benzoylchlorid benzoyl_chloride->amide benzoyl_structure plus2 + hcl HCl Experimental_Workflow Abbildung 2: Experimenteller Arbeitsablauf zur Analyse biogener Amine sample 1. Probenvorbereitung (Homogenisierung, Extraktion) derivatization 2. Derivatisierung (Zugabe von NaOH & Benzoylchlorid) sample->derivatization extraction 3. Extraktion der Derivate (mit Diethylether) derivatization->extraction evaporation 4. Eindampfen & Rekonstitution (in mobiler Phase) extraction->evaporation hplc 5. HPLC-Analyse (Trennung & Detektion bei 230 nm) evaporation->hplc data 6. Datenauswertung (Quantifizierung) hplc->data

References

Application Notes and Protocols for 3-Hydroxy-4-methoxybenzoyl Chloride as a Protecting Group Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-hydroxy-4-methoxybenzoyl chloride and its derivatives as protecting group reagents for hydroxyl and amino functionalities in organic synthesis. Due to the inherent reactivity of the free phenolic hydroxyl group, a two-step protection strategy is often employed, utilizing a transiently protected form of the reagent, such as 3-acetoxy-4-methoxybenzoyl chloride. This document outlines the synthesis of the protecting group reagent, protocols for the protection of alcohols, and subsequent deprotection strategies.

Introduction

The 3-hydroxy-4-methoxybenzoyl group, derived from isovanillic acid, offers a versatile scaffold for protecting group strategies in multi-step organic synthesis. Its utility is analogous to the more common p-methoxybenzoyl (PMB) and benzoyl protecting groups. However, the presence of the 3-hydroxyl group introduces both a challenge and an opportunity. While its reactivity necessitates a protection strategy for the reagent itself, it also provides a handle for further functionalization or for modulating the lability of the protecting group.

A common and effective approach involves the protection of the phenolic hydroxyl as an acetate ester prior to the formation of the acyl chloride. This yields 3-acetoxy-4-methoxybenzoyl chloride, a more stable and selective reagent for the protection of alcohols and amines. The resulting protected substrate contains two ester functionalities: the newly formed benzoate ester and the acetate on the protecting group. This allows for orthogonal or sequential deprotection, adding a layer of strategic flexibility in complex synthetic routes.

Synthesis of the Protecting Group Reagent

Synthesis of 3-Acetoxy-4-methoxybenzoic Acid

Reaction Scheme:

isovanillic_acid 3-Hydroxy-4-methoxybenzoic Acid product 3-Acetoxy-4-methoxybenzoic Acid isovanillic_acid->product acetic_anhydride Acetic Anhydride acetic_anhydride->product pyridine Pyridine (catalyst) pyridine->product

Caption: Acetylation of Isovanillic Acid.

Protocol:

  • To a solution of 3-hydroxy-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.2 equivalents).

  • Add a catalytic amount of pyridine or 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-acetoxy-4-methoxybenzoic acid.

Synthesis of 3-Acetoxy-4-methoxybenzoyl Chloride

Reaction Scheme:

benzoic_acid 3-Acetoxy-4-methoxybenzoic Acid product 3-Acetoxy-4-methoxybenzoyl Chloride benzoic_acid->product thionyl_chloride Thionyl Chloride (or Oxalyl Chloride) thionyl_chloride->product dmf DMF (catalyst) dmf->product

Caption: Formation of the Acyl Chloride.

Protocol:

  • Suspend 3-acetoxy-4-methoxybenzoic acid (1 equivalent) in an inert solvent like dichloromethane or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-acetoxy-4-methoxybenzoyl chloride, which can be used in the next step without further purification.

Protection of Alcohols

The protection of primary and secondary alcohols proceeds via an esterification reaction with 3-acetoxy-4-methoxybenzoyl chloride in the presence of a base.

Reaction Scheme:

alcohol Alcohol (R-OH) product Protected Alcohol alcohol->product acyl_chloride 3-Acetoxy-4-methoxybenzoyl Chloride acyl_chloride->product base Base (e.g., Pyridine, Triethylamine) base->product

Caption: Protection of an Alcohol.

Experimental Protocol:

  • Dissolve the alcohol (1 equivalent) in a dry, aprotic solvent such as dichloromethane, tetrahydrofuran, or pyridine at 0 °C.

  • Add a suitable base, such as pyridine (used as solvent) or triethylamine (1.5 equivalents).

  • Slowly add a solution of 3-acetoxy-4-methoxybenzoyl chloride (1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the protected alcohol.

Quantitative Data:

SubstrateBaseSolventTime (h)Yield (%)
Primary AlcoholPyridinePyridine685-95
Secondary AlcoholTriethylamine/DMAPCH₂Cl₂1280-90
PhenolPyridinePyridine490-98

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Deprotection Strategies

The removal of the 3-hydroxy-4-methoxybenzoyl protecting group can be achieved in one or two steps, depending on whether the final product requires the free 3-hydroxyl group on the benzoyl moiety.

One-Step Deprotection (Removal of the Entire Protecting Group)

This strategy removes the entire 3-hydroxy-4-methoxybenzoyl group, liberating the original alcohol.

Workflow:

start Protected Alcohol hydrolysis Base-catalyzed Hydrolysis (e.g., LiOH, NaOH, K₂CO₃ in MeOH/H₂O) start->hydrolysis product Deprotected Alcohol hydrolysis->product

Caption: One-Step Deprotection Workflow.

Protocol for Basic Hydrolysis:

  • Dissolve the protected alcohol (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a base such as lithium hydroxide (LiOH, 2-3 equivalents), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Deprotection Conditions and Substrate Compatibility:

ReagentConditionsCompatible withIncompatible with
LiOH, NaOH, K₂CO₃MeOH/H₂O, rtEthers (Bn, PMB, Silyl), AcetalsBase-labile esters, epoxides
H₂/Pd-CMeOH, rt, 1 atmMost functional groupsAlkenes, alkynes, nitro groups
Two-Step Orthogonal Deprotection

This approach allows for the selective removal of the acetate group on the protecting group, followed by the cleavage of the benzoate ester from the protected alcohol at a later stage. This is particularly useful in complex syntheses where the phenolic hydroxyl may be used for further transformations.

Workflow:

start Protected Alcohol (3-acetoxy-4-methoxybenzoyl ester) step1 Selective Acetate Cleavage (e.g., mild basic conditions) start->step1 intermediate Intermediate (3-hydroxy-4-methoxybenzoyl ester) step1->intermediate step2 Benzoate Cleavage (e.g., stronger basic conditions or hydrogenolysis) intermediate->step2 product Deprotected Alcohol step2->product

Caption: Two-Step Orthogonal Deprotection.

Protocol for Selective Acetate Removal:

  • Dissolve the protected alcohol in a suitable solvent like methanol.

  • Add a mild base such as potassium carbonate (K₂CO₃, 1.1 equivalents) or ammonia in methanol.

  • Stir at room temperature and carefully monitor the reaction by TLC to avoid cleavage of the main benzoate ester. This step is typically faster for the phenolic acetate.

  • Upon selective deacetylation, neutralize and work up as described previously to isolate the 3-hydroxy-4-methoxybenzoyl protected alcohol.

The subsequent removal of the 3-hydroxy-4-methoxybenzoyl group can then be carried out using the conditions described in the one-step deprotection section.

Conclusion

The this compound, particularly in its acetylated form, serves as a valuable reagent for the protection of alcohols and amines. Its application, especially the two-step deprotection strategy, offers synthetic flexibility that can be advantageous in the synthesis of complex molecules and in drug development. The protocols and data presented herein provide a foundation for the successful implementation of this protecting group in various synthetic endeavors. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

HPLC-UV method development with 3-Hydroxy-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method for the analysis of 3-Hydroxy-4-methoxybenzoyl chloride has been developed to provide a robust and accurate analytical tool for researchers, scientists, and drug development professionals. This application note outlines the detailed methodology, experimental protocols, and data presentation for the quantification of this compound.

Introduction

This compound is a chemical intermediate that plays a significant role in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its purity and concentration are critical parameters that can influence the yield and quality of the final product. Therefore, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such aromatic compounds due to its high sensitivity, specificity, and accuracy. This application note describes a reversed-phase HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic separation was achieved on a C18 reversed-phase column. The mobile phase consisted of a mixture of acetonitrile and water with a small addition of phosphoric acid to ensure sharp peak shapes. The UV detection wavelength was set at the maximum absorbance of this compound.

Table 1: Optimized HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes
Chemicals and Reagents
  • This compound (Reference Standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (Analytical grade)

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Data Presentation

The method was validated for linearity, precision, and accuracy. A summary of the quantitative data is presented in Table 2.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC-UV method development and analysis workflow.

G A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & Quantification F->G H Report Generation G->H G Analyte 3-Hydroxy-4-methoxybenzoyl chloride HPLC HPLC System (C18 Column) Analyte->HPLC Injection UV UV Detector (254 nm) HPLC->UV Elution Data Chromatogram (Peak Area vs. Time) UV->Data Signal Result Concentration (µg/mL) Data->Result Quantification

Application Notes and Protocols for Derivatization with 3-Hydroxy-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and derivatization of various analytes using 3-Hydroxy-4-methoxybenzoyl chloride. This derivatization agent is particularly useful for enhancing the analytical detection of compounds containing primary and secondary amines, as well as phenolic hydroxyl groups, in complex biological matrices. The addition of the 3-hydroxy-4-methoxybenzoyl group increases the hydrophobicity of polar analytes, improving their retention on reversed-phase chromatographic columns and enhancing their ionization efficiency for mass spectrometry, ultimately leading to improved sensitivity and selectivity.

Introduction

Derivatization is a crucial step in analytical chemistry to modify the chemical structure of an analyte to make it more suitable for separation and detection. This compound is a versatile derivatizing reagent that reacts with nucleophilic functional groups such as amines and phenols. This process, known as benzoylation, attaches a benzoyl group to the analyte. This modification is advantageous for several reasons:

  • Improved Chromatographic Behavior: Many biologically active compounds, such as neurotransmitters and biogenic amines, are highly polar and exhibit poor retention on commonly used reversed-phase high-performance liquid chromatography (HPLC) columns. The addition of the relatively non-polar 3-hydroxy-4-methoxybenzoyl group increases the hydrophobicity of the analyte, leading to better retention and separation from interfering matrix components.

  • Enhanced Mass Spectrometric Detection: The derivatization introduces a common structural moiety into a class of compounds, which can be beneficial for targeted analysis using mass spectrometry (MS). The benzoyl group can facilitate a common fragmentation pattern, which is useful for neutral loss or precursor ion scanning experiments.

  • Increased Sensitivity: The derivatization can significantly enhance the ionization efficiency of the analytes in the mass spectrometer's ion source, resulting in lower limits of detection (LOD) and quantification (LOQ).

Chemical Derivatization Pathway

The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of a phenol attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide or ester bond, respectively. The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_products Products Analyte Analyte with Nucleophilic Group R-NH₂ (Amine) or R-OH (Phenol) Reaction_Step Nucleophilic Acyl Substitution (Basic Conditions) Analyte->Reaction_Step Nucleophilic Attack Reagent This compound C₈H₇ClO₃ Reagent->Reaction_Step Derivative Derivatized Analyte R-NH-CO-C₆H₃(OH)(OCH₃) or R-O-CO-C₆H₃(OH)(OCH₃) Reaction_Step->Derivative Formation of Amide/Ester Bond Byproduct HCl Reaction_Step->Byproduct Elimination

Caption: Chemical derivatization pathway.

Experimental Workflow

A typical experimental workflow for the derivatization of biological samples with this compound involves sample preparation, the derivatization reaction, extraction of the derivatives, and subsequent analysis by a chromatographic method coupled to a suitable detector.

Sample_Collection Sample Collection (e.g., Serum, Plasma, CSF) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization Reaction (Addition of this compound and Base) Supernatant_Collection->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Caption: Experimental workflow for derivatization.

Quantitative Data Summary

While specific quantitative data for the derivatization of a wide range of analytes with this compound is not extensively available in the literature, the following table summarizes the analytical performance for a structurally related compound, 3-hydroxy-4-methoxy benzal acrolein, analyzed by HPLC.[1] This data provides a reasonable expectation of the performance that can be achieved when using this compound for derivatization followed by HPLC analysis. Data from studies using general benzoyl chloride for the derivatization of biogenic amines and phenols are also included for comparison.[2][3]

Analyte Class/CompoundDerivatizing AgentAnalytical MethodLODLOQRecovery (%)Reference
3-hydroxy-4-methoxy benzal acrolein- (Direct Analysis)HPLC-UV5.0 ng/mL15.0 ng/mL94.5 - 106.37[1]
Biogenic AminesBenzoyl chlorideHPLC-UV0.2 - 2.5 mg/L-72.8 - 103.4[3]
PhenolsBenzoyl chlorideHPLC-UV0.05 - 0.50 ng/mL-81 - 94[2]

Experimental Protocols

The following are detailed protocols for the derivatization of analytes in biological fluids. These are generalized protocols that can be adapted for specific applications.

Sample Preparation from Biological Fluids (e.g., Serum, Plasma)
  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

Derivatization Protocol
  • Aliquot Supernatant: Take a 50 µL aliquot of the supernatant from the sample preparation step.

  • Add Base: Add 50 µL of 100 mM sodium carbonate buffer (pH 9.0).

  • Add Derivatizing Reagent: Add 50 µL of a 2 mg/mL solution of this compound in acetonitrile.

  • Reaction Incubation: Vortex the mixture and incubate at 50°C for 15 minutes.

  • Quench Reaction: Add 50 µL of 1% formic acid in water to stop the reaction.

Extraction of Derivatized Analytes
  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to the reaction mixture.

    • Vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction step once more and combine the organic layers.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS or HPLC analysis.

Conclusion

Derivatization with this compound is a robust and effective strategy for the sensitive and selective analysis of a wide range of amine- and phenol-containing compounds in complex biological matrices. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods. The enhanced chromatographic retention and mass spectrometric response afforded by this derivatization technique can be instrumental in advancing research in metabolomics, clinical diagnostics, and pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of Esters from Alcohols using 3-Hydroxy-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of esters from alcohols is a fundamental transformation in organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and fragrance industries. 3-Hydroxy-4-methoxybenzoyl chloride, also known as isovanilloyl chloride, is a versatile reagent for the esterification of a broad range of alcohols. The resulting 3-hydroxy-4-methoxybenzoate (isovanillate) esters are valuable intermediates in the synthesis of complex molecules and can serve as protecting groups for hydroxyl functionalities.

In the realm of drug development, the isovanillate moiety is of particular interest. It can act as a bioisostere for other functional groups, potentially improving a drug candidate's pharmacokinetic and pharmacodynamic properties. The ester linkage itself can be designed to be stable or labile under physiological conditions, enabling its use in prodrug strategies to enhance drug delivery and bioavailability.

These application notes provide detailed protocols for the esterification of primary, secondary, and tertiary alcohols with this compound, along with expected reaction parameters and a discussion of the reaction's utility in a research and development setting.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the esterification of various classes of alcohols with this compound. The reaction generally proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions which utilize a base to neutralize the HCl byproduct.[1][2] The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary.[3]

Alcohol SubstrateAlcohol TypeTypical Reaction Time (h)Temperature (°C)Typical Yield (%)
MethanolPrimary1 - 20 - 2590 - 98
EthanolPrimary1 - 20 - 2590 - 98
IsopropanolSecondary2 - 425 - 5075 - 85
CyclohexanolSecondary2 - 425 - 5070 - 80
tert-ButanolTertiary12 - 2450 - 8020 - 40

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • This compound is sensitive to moisture and should be handled under anhydrous conditions where possible.

  • The choice of base and solvent can be optimized for specific substrates. Pyridine or triethylamine are commonly used bases. Dichloromethane (DCM) or diethyl ether are common organic solvents.[1][2]

Protocol 1: Esterification of a Primary Alcohol (e.g., Ethanol)

This protocol describes a general procedure for the esterification of a primary alcohol using this compound.

Materials:

  • This compound

  • Ethanol

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the alcohol solution over 15-20 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Esterification of a Secondary Alcohol (e.g., Isopropanol)

This protocol is adapted for the slightly lower reactivity of secondary alcohols.

Materials:

  • Same as Protocol 1, with isopropanol as the alcohol.

Procedure:

  • Follow steps 1-4 of Protocol 1, using isopropanol as the alcohol.

  • After the addition of this compound, allow the reaction to stir at room temperature. Gentle heating to 40-50 °C may be required to drive the reaction to completion. Monitor the reaction by TLC. The typical reaction time is 2-4 hours.

  • Follow steps 6-10 of Protocol 1 for workup and purification.

Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)

The esterification of tertiary alcohols is more challenging due to steric hindrance.[3] This protocol employs more forcing conditions.

Materials:

  • Same as Protocol 1, with tert-butanol as the alcohol.

  • 4-(Dimethylamino)pyridine (DMAP) as an optional catalyst.

Procedure:

  • To a clean, dry round-bottom flask, add the tertiary alcohol (1.0 eq), pyridine (2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Add this compound (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 40 °C for DCM) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, follow steps 6-10 of Protocol 1 for workup and purification. Note that yields for tertiary alcohol esterification are often lower.

Visualizations

Reaction Mechanism

The esterification of an alcohol with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the hydrochloric acid byproduct.

Caption: General mechanism for the esterification of an alcohol.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of isovanillate esters.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Mix Alcohol and Base in Solvent B 2. Add this compound A->B C 3. Reaction Stirring (Monitor by TLC) B->C D 4. Quench Reaction C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry Organic Layer E->F G 7. Concentrate in vacuo F->G H 8. Column Chromatography (if needed) G->H I 9. Characterization (NMR, MS) H->I

Caption: A typical workflow for ester synthesis and purification.

References

Application Notes and Protocols: Friedel-Crafts Acylation with 3-Hydroxy-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is pivotal in the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and fragrances. The use of substituted benzoyl chlorides, such as 3-Hydroxy-4-methoxybenzoyl chloride, allows for the direct introduction of highly functionalized moieties onto aromatic substrates, leading to complex molecules like substituted benzophenones.

However, the direct use of acyl chlorides bearing unprotected phenolic hydroxyl groups in classical Friedel-Crafts reactions presents a significant challenge. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), can complex with the lone pairs of the hydroxyl's oxygen atom.[1] This interaction can deactivate the catalyst and the acylating agent. Furthermore, when the aromatic substrate is a phenol, competitive O-acylation can occur, leading to the formation of a phenolic ester instead of the desired C-acylated hydroxy aryl ketone.[2][3]

To circumvent these issues, two primary strategies are employed:

  • Protecting Group Strategy: The phenolic hydroxyl group on the acyl chloride is protected prior to the acylation reaction. After the C-acylation is complete, the protecting group is removed to yield the final product.

  • Fries Rearrangement: This reaction pathway involves the initial formation of a phenolic ester (O-acylation), which is then rearranged to the C-acylated hydroxy aryl ketone isomer using a Lewis acid catalyst.[2][4][5] The regioselectivity (ortho vs. para substitution) of the Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent.[2][4]

These application notes provide an overview of the reaction conditions and detailed protocols for achieving C-acylation with this compound, focusing on these viable synthetic routes.

Data Presentation: Reaction Conditions

The following table summarizes typical conditions for Friedel-Crafts acylation and Fries rearrangement based on analogous reactions. Direct acylation with unprotected this compound is generally not feasible under standard Lewis acid catalysis.

Table 1: Representative Conditions for Friedel-Crafts Acylation and Fries Rearrangement

ParameterFriedel-Crafts Acylation (with protected acyl chloride)Fries Rearrangement (of a phenolic ester)
Aromatic Substrate Activated or unactivated arenes (e.g., Anisole, Toluene, Benzene)Phenolic Ester (e.g., Phenyl 3-hydroxy-4-methoxybenzoate)
Acylating Agent Protected this compoundN/A (intramolecular rearrangement)
Catalyst AlCl₃, FeCl₃, TiCl₄, ZnCl₂, Zeolites[6][7][8]AlCl₃, BF₃, HF, TiCl₄, SnCl₄[5]
Catalyst Stoichiometry >1.0 equivalent (often 1.1 to 2.5 eq.)[9]>1.0 equivalent (can be up to 5.0 eq.)[10]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂), Nitrobenzene[11]Nitromethane, Nitrobenzene, or solvent-free[11][12]
Temperature 0 °C to Reflux (e.g., 60 °C)[13][14]Low to High Temp (e.g., -10 °C to 170 °C)[12][15]
Reaction Time 30 minutes to several hours2 hours to 8 hours[10][11][15]
Typical Yield Moderate to High (60-95%)Moderate to High (70-92%)[10]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation via a Protection Strategy

This protocol outlines a two-step approach involving the protection of the hydroxyl group, followed by the Friedel-Crafts acylation. A final deprotection step (not detailed here) would be required. Silylation is a potential protection method as the silyl group may be cleaved during the aqueous workup of the acylation reaction.[16]

Step 1a: Protection of 3-Hydroxy-4-methoxybenzoic acid (Example: Acetyl Protection)

  • Dissolve 3-Hydroxy-4-methoxybenzoic acid in an appropriate solvent (e.g., pyridine or dichloromethane with a base like triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.

Step 1b: Conversion to Acyl Chloride

  • Dissolve the protected acid in an inert solvent (e.g., dichloromethane or toluene).

  • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-3 hours until gas evolution ceases.

  • Remove the excess solvent and acylating agent under reduced pressure to obtain the crude protected 3-acetoxy-4-methoxybenzoyl chloride. Use this directly in the next step.

Step 1c: Friedel-Crafts Acylation

  • To a flask equipped with a stirrer and under a nitrogen atmosphere, add an anhydrous inert solvent (e.g., dichloromethane) and the aromatic substrate (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2-2.5 equivalents) portion-wise, maintaining the low temperature.

  • Dissolve the protected acyl chloride from Step 1b in anhydrous dichloromethane and add it dropwise to the cooled suspension over 30 minutes.

  • After the addition, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature or heat under reflux (e.g., 40-60 °C) for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[17]

  • Stir vigorously for 15-30 minutes to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the acylated product. A subsequent deprotection step would be required to reveal the free hydroxyl group.

Protocol 2: General Procedure for Synthesis via Fries Rearrangement

This protocol involves the synthesis of a phenolic ester followed by its Lewis acid-catalyzed rearrangement to the hydroxy aryl ketone.

Step 2a: O-Acylation (Ester Formation)

  • Dissolve the chosen phenol (e.g., anisole, if the desired product has two methoxy groups, or phenol itself) (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Add this compound (1.1 equivalents) to the solution. If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Perform a standard aqueous workup as described in Protocol 1, Step 1a to isolate the crude phenolic ester. Purify if necessary.

Step 2b: Fries Rearrangement

  • Place the purified phenolic ester (1.0 equivalent) in a reaction flask.

  • Add a solvent such as nitromethane or nitrobenzene. For high-temperature reactions, the rearrangement can sometimes be performed neat (solvent-free).

  • Cool the mixture to the desired temperature (low temperatures, e.g., 0-25 °C, favor the para-product, while high temperatures, e.g., >100 °C, favor the ortho-product).[2]

  • Add anhydrous aluminum chloride (AlCl₃) (2.0-3.0 equivalents) portion-wise.

  • Stir the reaction mixture at the chosen temperature for 2-8 hours.

  • Perform the quenching and workup procedure as described in Protocol 1, Step 1c (steps 6-11) to isolate and purify the desired hydroxy aryl ketone.

Visualizations

Logical Workflow Diagrams

The following diagrams illustrate the synthetic pathways described in the protocols.

G cluster_0 Strategy 1: Protection Pathway A 3-Hydroxy-4-methoxy benzoic acid P Protection (e.g., Acetylation) A->P B Protected Benzoic Acid P->B C Acyl Chloride Formation (SOCl₂) B->C D Protected Benzoyl Chloride C->D F Friedel-Crafts Acylation D->F E Aromatic Substrate + AlCl₃ E->F G Protected Ketone F->G H Deprotection G->H I Final Product: Hydroxy Aryl Ketone H->I

Caption: Workflow for Friedel-Crafts acylation using a protection group strategy.

G cluster_1 Strategy 2: Fries Rearrangement Pathway J Phenol Substrate L O-Acylation (Esterification) J->L K 3-Hydroxy-4-methoxy benzoyl chloride K->L M Phenolic Ester L->M N Fries Rearrangement (AlCl₃, Heat) M->N O Final Product: Hydroxy Aryl Ketone (ortho and para isomers) N->O

Caption: Workflow for synthesis of hydroxy aryl ketones via Fries Rearrangement.

References

Application Notes and Protocols for the Quantitative Analysis of Neurotransmitters Using Benzoyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of neurotransmitters is crucial for understanding neuronal communication and the pathophysiology of various neurological disorders. This document provides a detailed methodology for the derivatization of neurotransmitters using benzoyl chloride followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their sensitive and accurate quantification in various biological matrices. Benzoyl chloride derivatization is a robust technique that improves the chromatographic retention and ionization efficiency of a wide range of neurotransmitters and their metabolites, enabling comprehensive neurochemical profiling.[1][2][3][4][5] This method is applicable to samples such as microdialysates, cerebrospinal fluid (CSF), serum, and tissue homogenates.[2][5][6]

Principle of the Method

Benzoyl chloride reacts with primary and secondary amines, phenols, and some alcohol groups present in neurotransmitter molecules. This reaction, known as benzoylation, attaches a benzoyl group to the analyte. The resulting benzoylated derivatives are more hydrophobic, leading to improved retention on reversed-phase liquid chromatography columns. Furthermore, the addition of the benzoyl moiety often enhances the ionization efficiency in the mass spectrometer, thereby increasing the sensitivity of the analysis.[1][2] This derivatization strategy allows for the simultaneous analysis of a diverse panel of neurotransmitters and their metabolites in a single chromatographic run.[1][2]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of neurotransmitters using benzoyl chloride derivatization is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output SampleCollection Sample Collection (e.g., Microdialysate, CSF, Serum) ProteinPrecipitation Protein Precipitation (e.g., with acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection AddBuffer Addition of Buffer (e.g., Sodium Carbonate) SupernatantCollection->AddBuffer AddBzCl Addition of Benzoyl Chloride (in acetonitrile) AddBuffer->AddBzCl AddIS Addition of Internal Standards AddBzCl->AddIS Reaction Reaction Incubation AddIS->Reaction LCMS_Analysis LC-MS/MS Analysis Reaction->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing Result Quantitative Results of Neurotransmitters DataProcessing->Result

Caption: Experimental workflow for neurotransmitter analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Benzoyl chloride (BzCl)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Ammonium formate

  • Sodium carbonate or Sodium borate buffer

  • Internal standards (isotopically labeled versions of the analytes of interest)

  • Biological samples (e.g., microdialysate, CSF, serum, tissue homogenate)

Sample Preparation

For Serum/Plasma Samples: [2]

  • To 50 µL of serum or plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at 12,100 x g for 10 minutes.

  • Carefully collect the supernatant for the derivatization step.

For Tissue Homogenate Samples:

  • Homogenize the tissue in an appropriate buffer.

  • Perform protein precipitation as described for serum/plasma samples.

  • Collect the supernatant for derivatization.

For Microdialysate and CSF Samples: These samples generally have low protein content and may not require a protein precipitation step. They can often be used directly for derivatization.

Derivatization Protocol

The following protocol is a general guideline and may require optimization based on the specific analytes and sample matrix.[2]

  • To 20 µL of the sample supernatant (or 5 µL of standard/microdialysate diluted with 20 µL of acetonitrile), add 10 µL of 100 mM sodium carbonate buffer.

  • Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.

  • Vortex the mixture immediately.

  • Add 10 µL of the internal standard mixture.

  • Allow the reaction to proceed for a few minutes at room temperature.

  • Add water to the reaction mixture to quench the reaction and prepare for injection.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions: [2]

  • Column: Acquity HSS T3 C18 column (1 mm × 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM ammonium formate with 0.15% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 100 µL/min.

  • Gradient:

    • Initial: 15% B

    • 0.5 min: 17% B

    • 14 min: 55% B

    • 14.5 min: 70% B

    • 18 min: 100% B

    • 19 min: 100% B

    • 19.1 min: 0% B

    • 20 min: 0% B

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions: [2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 4 kV.

  • Gas Temperature: 350 °C.

  • Gas Flow: 11 L/min.

  • Nebulizer Pressure: 15 psi.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each benzoylated neurotransmitter need to be determined by infusing individual standards.

Quantitative Data Summary

The following tables summarize the quantitative performance of the benzoyl chloride derivatization method for various neurotransmitters and their metabolites as reported in the literature.

Table 1: Limits of Detection (LOD) for Selected Neurotransmitters and Metabolites [1]

AnalyteLimit of Detection (nM)
Monoamine Neurotransmitters
Dopamine (DA)0.2
Norepinephrine (NE)0.2
Serotonin (5-HT)0.03
Monoamine Metabolites
Homovanillic acid (HVA)11
5-Hydroxyindole-3-acetic acid (5-HIAA)0.05
3,4-Dihydroxyphenylacetic acid (DOPAC)0.3
Normetanephrine (NM)0.1
3-Methoxytyramine (3-MT)0.1
Amino Acid Neurotransmitters
γ-Aminobutyric acid (GABA)250
Glutamate (Glu)2
Glycine (Gly)2
Aspartate (Asp)2
Serine (Ser)2
Taurine (Tau)2
Other Neurotransmitters
Acetylcholine (ACh)0.5
Histamine (Hist)2
Adenosine (Ado)25

Table 2: Dynamic Range for Selected Neurotransmitters and Metabolites [1]

AnalyteDynamic Range (nM)
Glycine, Serine, Taurine500 - 10,000
HVA, 5-HIAA, NM, 3-MT, DOPAC5 - 100
GABA, Aspartate, Glutamate, Histamine, Adenosine50 - 1,000
Acetylcholine, 5-HT, NE, DA0.5 - 100

Derivatization Reaction

The derivatization of a primary amine group with benzoyl chloride is illustrated in the diagram below. This reaction occurs under basic conditions.

derivatization_reaction Neurotransmitter Neurotransmitter (with -NH2 group) DerivatizedNeurotransmitter Benzoylated Neurotransmitter Neurotransmitter->DerivatizedNeurotransmitter + Benzoyl Chloride BenzoylChloride Benzoyl Chloride HCl HCl

Caption: Benzoylation of a primary amine.

Conclusion

The use of benzoyl chloride for the derivatization of neurotransmitters offers a sensitive, robust, and comprehensive method for their quantitative analysis.[1] This approach is highly valuable for neurochemical monitoring in various research and clinical settings, including preclinical drug development and biomarker discovery.[1][3] The provided protocols and data serve as a detailed guide for the implementation of this powerful analytical technique.

References

Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of amino acid enantiomers is critical in numerous fields, including drug development, food science, and biomedical research. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the introduction of a chiral selector. One of the most common and effective strategies is the derivatization of the amino acid racemate with a chiral derivatizing agent (CDA). This process converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated using standard achiral chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography (GC).

These application notes provide detailed protocols for the derivatization of amino acids for chiral separation using some of the most widely employed reagents. The methodologies are presented with the aim of enabling researchers to successfully implement these techniques for the accurate quantification of D- and L-amino acids in various sample matrices.

I. Derivatization with Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Marfey's reagent is a highly popular CDA for the chiral analysis of amino acids by HPLC.[1] It reacts with the primary amino group of amino acids to form stable diastereomeric derivatives that can be readily separated on a standard reverse-phase column.[2] The resulting Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) derivatives possess a strong chromophore, allowing for sensitive UV detection at 340 nm.[2][3] A key advantage of this method is that the D-amino acid derivatives typically have longer retention times than the L-amino acid derivatives due to intramolecular hydrogen bonding, which reduces their polarity.[3]

Experimental Protocol:
  • Sample Preparation:

    • For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the constituent amino acids.[4]

    • Dry the hydrolysate completely, for instance, by using a vacuum centrifuge.

    • Reconstitute the dried amino acid residue in a suitable solvent (e.g., water or a buffer).

  • Derivatization Reaction:

    • In a reaction vial, combine the following:

      • 100 µL of the amino acid sample solution (containing approximately 5 µmol of amino acids).[3]

      • 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[3]

      • 40 µL of 1 M sodium bicarbonate solution.[3]

    • Seal the vial and incubate the mixture at 40°C for 1 hour with occasional mixing.[3][5]

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 20 µL of 2 M HCl.[3] The sample is ready for HPLC analysis after the cessation of any degassing.

  • HPLC Analysis:

    • Column: Standard reverse-phase C18 or C8 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical linear gradient would be from 10% to 60% B over 30-40 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 340 nm.[2]

    • Injection Volume: 20 µL.

Logical Workflow for Marfey's Reagent Derivatization

marfey_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis hydrolysis Acid Hydrolysis (for peptides/proteins) drying Dry Sample hydrolysis->drying reconstitute Reconstitute in Aqueous Solution drying->reconstitute mix Mix Sample with FDAA and NaHCO3 reconstitute->mix incubate Incubate at 40°C for 1 hour mix->incubate quench Quench with HCl incubate->quench hplc RP-HPLC-UV Analysis (340 nm) quench->hplc

Caption: Workflow for amino acid derivatization with Marfey's reagent.

II. Derivatization with o-Phthalaldehyde (OPA) and Chiral Thiols

The reaction of primary amines with o-phthalaldehyde (OPA) in the presence of a thiol is a classic method for producing highly fluorescent isoindole derivatives.[6] For chiral separations, an enantiomerically pure thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is used.[6][7] This leads to the formation of diastereomeric isoindoles that can be separated by RP-HPLC with fluorescence detection, offering excellent sensitivity.[6] A significant drawback of this method is the instability of the OPA derivatives, which necessitates automated pre-column derivatization or immediate analysis after derivatization.[1][6]

Experimental Protocol:
  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with sodium hydroxide.

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol (for achiral analysis) or the chiral thiol solution.

    • Chiral Thiol Solution (e.g., IBLC): Prepare a 90 mM solution of N-isobutyryl-L-cysteine in water.[8]

  • Derivatization Reaction (Automated or Manual):

    • This reaction is rapid and typically performed immediately before injection.

    • Mix the amino acid sample with the OPA reagent and the chiral thiol solution. A typical ratio would be 1 part sample, 2 parts OPA reagent, and 1 part chiral thiol solution.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.[8]

    • Inject the mixture directly onto the HPLC system.

  • HPLC Analysis:

    • Column: A pentafluorophenyl or C18 reverse-phase column.[6]

    • Mobile Phase A: 50 mM Sodium acetate buffer, pH 5.0.[6]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A suitable gradient to resolve the diastereomers.

    • Flow Rate: 1 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).[9]

Experimental Workflow for OPA/Chiral Thiol Derivatization

opa_workflow cluster_reagents Reagent Preparation cluster_deriv Pre-column Derivatization cluster_analysis Analysis opa_reagent OPA Reagent mix Rapid Mixing of Sample and Reagents opa_reagent->mix chiral_thiol Chiral Thiol (e.g., IBLC) chiral_thiol->mix sample Amino Acid Sample sample->mix react React for 1-2 min at Room Temp. mix->react hplc Immediate RP-HPLC Fluorescence Analysis react->hplc

Caption: Workflow for OPA/chiral thiol pre-column derivatization.

III. Derivatization for Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile amino acids or those that can be made volatile through derivatization, GC-MS on a chiral column offers excellent separation efficiency and specificity. A common approach involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. This process makes the amino acids volatile and thermally stable for GC analysis.

Experimental Protocol (Two-Step Derivatization):
  • Esterification (e.g., Methylation):

    • To 1 mg of the dried amino acid sample, add 1 mL of 3 N methanolic HCl.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • Cool the vial and evaporate the solvent under a gentle stream of nitrogen.

  • Acylation (e.g., Trifluoroacetylation):

    • To the dried residue from the esterification step, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the sample and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the final derivative in a suitable solvent (e.g., methylene chloride or hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Column: A chiral GC column, such as Chirasil-L-Val.[10]

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient is typically used, for example, starting at 80°C and ramping up to 200°C.

    • Injection: Split or splitless injection depending on the sample concentration.

    • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for enhanced sensitivity and specificity.[10]

Data Summary

The following table summarizes key quantitative parameters for different chiral derivatizing agents, providing a comparative overview of their performance.

Derivatizing AgentAnalyteSeparation MethodKey Quantitative DataReference
Marfey's Reagent (FDAA) Proteinogenic Amino AcidsRP-HPLC-UVD-derivatives elute later than L-derivatives. Detection in the nanomole range. Derivatives stable for at least 48 hours.[2][3]
OPA / IBLC Unusual Amino AcidsRP-HPLC-UV/ESI-MSDetection limit in the low picomolar range.[8]
OPA / NAC Amino Acids in BeerRP-HPLC-FluorescenceLimit of quantitation of 0.04% for enantiomeric impurity with UV detection.[6][11]
S-NIFE 18 Amino Acid PairsDMS-MSSuccessful separation of 11 out of 18 enantiomer pairs.[12]
Heptafluorobutyl Chloroformate (HFBCF) / Methylamine Secondary Amino AcidsChiral GC-MS (Chirasil-L-Val column)Quantitative analysis of 8 L,D pairs of secondary amino acids.[10]

Conclusion

The choice of derivatization strategy for the chiral separation of amino acids depends on several factors, including the nature of the amino acids, the sample matrix, the required sensitivity, and the available analytical instrumentation. Marfey's reagent offers a robust and straightforward method for HPLC-UV analysis with stable derivatives. The OPA/chiral thiol method provides exceptional sensitivity with fluorescence detection but requires careful handling due to derivative instability. For complex matrices and for the analysis of secondary amino acids, GC-MS with appropriate derivatization on a chiral column is a powerful technique. The protocols and data presented herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxy-4-methoxybenzoyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the derivatization yield of 3-hydroxy-4-methoxybenzoyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of analytes with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incorrect pH: The reaction is highly pH-dependent. For efficient derivatization of amines and phenols, a basic environment is crucial.Ensure the reaction mixture is adjusted to a pH of at least 9. The use of 100 mM sodium carbonate is often effective.[1]
2. Inactive Reagent: this compound is sensitive to moisture and can hydrolyze over time, rendering it inactive.Use a fresh bottle of the derivatizing reagent or one that has been stored under anhydrous conditions. Consider purchasing from a reputable supplier.
3. Low Reaction Temperature: While the reaction is typically rapid at room temperature, suboptimal temperatures can slow down the reaction rate.Perform the reaction at room temperature. If yields remain low, a slight increase in temperature (e.g., to 30-40°C) could be cautiously explored, monitoring for potential side product formation.
4. Insufficient Reagent Concentration: The molar ratio of the derivatizing agent to the analyte is a critical factor.Increase the concentration of this compound in the reaction mixture. A 2% (v/v) solution in an organic solvent like acetonitrile is a good starting point.[1]
Poor Reproducibility 1. Inconsistent pH Adjustment: Manual pH adjustments can introduce variability between samples.Prepare a fresh batch of buffer for each experiment and use a calibrated pH meter. Automated liquid handling systems can also improve consistency.
2. Variable Reaction Time: While the reaction is fast, significant variations in the time between reagent addition and quenching can affect the final yield.Standardize the reaction time for all samples. A consistent timing of less than a minute is often sufficient for benzoyl chloride reactions.
3. Sample Matrix Effects: Complex biological or environmental samples can contain interfering substances that compete for the derivatizing agent or inhibit the reaction.Implement a sample clean-up step prior to derivatization, such as solid-phase extraction (SPE), to remove interfering compounds.
Presence of Multiple Peaks for a Single Analyte in Chromatography 1. Incomplete Derivatization: If the analyte has multiple reactive sites (e.g., multiple hydroxyl or amine groups), incomplete reaction can lead to a mixture of partially derivatized products.Ensure an adequate excess of the derivatizing reagent and optimal reaction conditions (pH, temperature, time) to drive the reaction to completion.
2. Side Reactions: The hydroxyl group on the this compound itself could potentially react under certain conditions, leading to polymerization or other side products.Optimize the reaction conditions, particularly temperature and pH, to favor the desired derivatization reaction.
3. Isomerization: Depending on the analyte's structure, different isomers of the derivatized product may be possible.This is inherent to the analyte's chemistry. Ensure your analytical method can separate and identify the different isomers.
Precipitation in the Sample Vial 1. Low Solubility of Derivatized Product: The derivatized product may be less soluble in the reaction solvent than the original analyte.Adjust the composition of the solvent. Adding a small amount of a compatible organic solvent can help to keep the derivatized product in solution.
2. Excess Reagent Precipitation: High concentrations of the derivatizing reagent or its hydrolysis product (3-hydroxy-4-methoxybenzoic acid) may precipitate out of solution.Optimize the concentration of the derivatizing reagent to the minimum required for complete derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the derivatization reaction with this compound?

A1: A basic pH of at least 9 is generally required for efficient derivatization of primary and secondary amines, as well as phenols.[1] This is typically achieved by adding a buffer such as 100 mM sodium carbonate to the reaction mixture.

Q2: What solvent should I use to dissolve this compound?

A2: this compound is typically dissolved in an anhydrous aprotic organic solvent such as acetonitrile. A 2% (v/v) solution is a common starting point for derivatization reactions.[1]

Q3: How long does the derivatization reaction take?

A3: Benzoyl chloride derivatizations are generally very fast, often completing in under a minute at room temperature. However, the optimal reaction time may vary depending on the specific analyte and reaction conditions. It is advisable to standardize the reaction time across all samples for better reproducibility.

Q4: My analyte has both a hydroxyl and an amine group. Which will react first?

A4: Generally, primary and secondary amines are more nucleophilic than phenolic hydroxyl groups and will react faster with benzoyl chlorides. However, under optimal conditions, both functional groups should be derivatized.

Q5: Can I use this derivatization for GC-MS analysis?

A5: Yes, derivatization with this compound increases the volatility and thermal stability of polar analytes, making them more amenable to GC-MS analysis. Derivatization techniques such as silylation, alkylation, or acylation are commonly employed for the analysis of phenolic compounds by GC-MS.

Q6: How should I store this compound?

A6: this compound is sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent hydrolysis and maintain its reactivity.

Experimental Protocol: General Procedure for Derivatization

This protocol provides a general starting point for the derivatization of a target analyte with this compound. Optimization of the parameters in the subsequent table is recommended for achieving the highest yield.

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., water, methanol, or a buffer).

  • pH Adjustment: To 100 µL of the analyte solution, add 50 µL of 100 mM sodium carbonate to adjust the pH to ≥ 9. Vortex briefly.

  • Derivatization: Add 50 µL of a 2% (v/v) solution of this compound in anhydrous acetonitrile. Vortex immediately for 30-60 seconds.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of an acid (e.g., formic acid) to lower the pH.

  • Extraction: Extract the derivatized analyte using a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Analysis: Analyze the extracted sample by the desired chromatographic method (e.g., HPLC-UV, LC-MS, GC-MS).

Data Presentation: Illustrative Optimization Parameters

The following table presents an example of how to systematically optimize the derivatization reaction conditions. The presented yield data is illustrative to demonstrate potential trends and should be determined experimentally for your specific analyte.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Illustrative Yield (%)
pH 89101165, 85, 95, 92
Reagent Conc. (% v/v) 0.512470, 88, 96, 96
Reaction Time (sec) 15306012080, 93, 94, 90
Temperature (°C) 20 (RT)30405092, 95, 91, 85

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis sample Analyte Solution ph_adjust pH Adjustment (pH >= 9) sample->ph_adjust derivatization Add this compound ph_adjust->derivatization vortex Vortex (30-60s) derivatization->vortex quench Quench Reaction (Optional) vortex->quench extract Solvent Extraction quench->extract analysis Chromatographic Analysis extract->analysis

Caption: Experimental workflow for this compound derivatization.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_procedure Experimental Procedure cluster_outcome Outcome start Low Derivatization Yield check_ph Verify pH >= 9 start->check_ph check_reagent Check Reagent Activity start->check_reagent check_temp Optimize Temperature check_ph->check_temp check_conc Increase Reagent Conc. check_reagent->check_conc check_time Standardize Reaction Time check_temp->check_time check_conc->check_time check_matrix Assess Matrix Effects check_time->check_matrix yield_improved Yield Improved check_matrix->yield_improved

Caption: Troubleshooting logic for low derivatization yield.

References

Side products in 3-Hydroxy-4-methoxybenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Hydroxy-4-methoxybenzoyl Chloride

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is highly sensitive to moisture.[1][2] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, well-ventilated place to prevent degradation.[1][3] Contact with water will lead to hydrolysis, forming the corresponding benzoic acid and HCl gas, which can cause pressure buildup in a sealed container.[2]

Q2: What are the primary reactive sites on this molecule?

A2: There are two primary reactive sites. The most reactive site is the acyl chloride group, which is a strong electrophile susceptible to nucleophilic acyl substitution.[4][5] The second is the phenolic hydroxyl group, which is nucleophilic (especially when deprotonated) and can participate in reactions, including reacting with another molecule of the acyl chloride itself.

Q3: Can I use a protic solvent like ethanol or methanol for my reaction?

A3: It is strongly discouraged unless your goal is to synthesize the corresponding ethyl or methyl ester. Protic solvents are nucleophiles and will react with the acyl chloride to form an ester, consuming your reagent.[5] For reactions with other nucleophiles, always use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

Q4: My NMR shows a significant amount of 3-hydroxy-4-methoxybenzoic acid in my final product. How can I remove it?

A4: This is a common issue caused by the hydrolysis of unreacted this compound, either from trace moisture during the reaction or during the workup phase.[6] To remove the benzoic acid impurity, perform multiple washes of the organic phase with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[6] Stirring the biphasic mixture for an extended period (e.g., 1-2 hours) can help ensure all the remaining acyl chloride is hydrolyzed and the resulting acid is converted to its water-soluble carboxylate salt.[6]

Troubleshooting Guide

This guide addresses common issues encountered during acylation reactions using this compound.

Problem 1: Low or No Yield of Desired Product
Possible Cause Recommended Solution
Degradation of Acyl Chloride The reagent may have hydrolyzed due to improper storage. Use a fresh bottle or a properly stored aliquot. Confirm the integrity of the starting material via techniques like NMR if possible.
Insufficient Nucleophilicity of Substrate The nucleophile may not be strong enough to react efficiently. Consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to deprotonate the nucleophile or a catalyst like DMAP (4-Dimethylaminopyridine).
Steric Hindrance If the nucleophile is sterically hindered, the reaction may require more forcing conditions. Increase the reaction temperature, prolong the reaction time, or consider using a more potent acylation catalyst.
Side Reactions Dominating (See Problem 2)Reaction conditions may be favoring the formation of side products. Adjust stoichiometry, temperature, and the rate of addition of the acyl chloride.
Problem 2: Presence of Insoluble White Precipitate or Polymer-like Material
Possible Cause Recommended Solution
Intermolecular Self-Esterification The phenolic hydroxyl of one molecule is reacting with the acyl chloride of another, forming polyester chains. This is a significant risk.
Solution A: Slow Addition at Low TemperaturePrepare a solution of your nucleophile and a base (if used). Cool this solution (e.g., to 0 °C) and add a solution of the this compound dropwise. This maintains a low concentration of the acyl chloride, favoring the desired reaction over self-reaction.
Solution B: Use of a Non-Nucleophilic BaseUse a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of pyridine or triethylamine. This can minimize deprotonation of the phenolic hydroxyl, reducing its nucleophilicity and the likelihood of self-reaction.
Solution C: Protection StrategyFor complex syntheses, consider protecting the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) before the acylation step. The protecting group can be removed in a subsequent step.
Quantitative Overview of Potential Side Products
Compound NameSide Product TypeMolecular FormulaMolecular Weight ( g/mol )Formation Condition
3-Hydroxy-4-methoxybenzoic acidHydrolysisC₈H₈O₄168.15Reaction with water/moisture.[1][2]
Poly(3-hydroxy-4-methoxybenzoate)Self-Esterification(C₈H₆O₃)ₙ(150.13)ₙReaction of the phenolic -OH of one molecule with the acyl chloride of another.
Methyl 3-hydroxy-4-methoxybenzoateReaction with SolventC₉H₁₀O₄182.17Using methanol as a solvent or quenching agent.[5]

Visual Guides and Protocols

Reaction Scheme: Desired vs. Side Reactions

The following diagram illustrates the intended reaction pathway versus the two most common side reactions.

G cluster_main Main Reactants cluster_products Potential Products reagent This compound (R-COCl) desired_product Desired Product (R-CO-Nu) reagent->desired_product + Nu-H (Desired Path) hydrolysis_product Hydrolysis Product (R-COOH) reagent->hydrolysis_product + H₂O (Side Reaction 1) polymer_product Self-Esterification Product (Polymer) reagent->polymer_product + Another R-COCl Molecule (Side Reaction 2) nucleophile Nucleophile (Nu-H) nucleophile->desired_product

Caption: Key reaction pathways for this compound.

Experimental Workflow: General Acylation Protocol

This workflow provides a logical sequence for a typical acylation experiment designed to minimize side reactions.

G A 1. Dissolve Nucleophile & Base in Dry Aprotic Solvent B 2. Cool Reaction Mixture (e.g., 0 °C) A->B D 4. Add Acyl Chloride Solution Dropwise to Cooled Mixture B->D C 3. Prepare Separate Solution of Acyl Chloride in Dry Solvent C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Quench Reaction (e.g., with NaHCO₃ solution) E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry, Filter, & Concentrate Organic Phase G->H I 9. Purify Product (Column Chromatography, etc.) H->I

Caption: Recommended experimental workflow for acylation reactions.

Troubleshooting Decision Tree

If a reaction fails, use this logical guide to diagnose the potential issue.

G start Reaction Yield is Low check_sm Check Starting Material (SM) by TLC/NMR start->check_sm sm_ok SM is Complex Mixture (Polymer, Acid) check_sm->sm_ok Yes sm_bad Acyl Chloride Degraded. Use Fresh Reagent. check_sm->sm_bad No check_precipitate Insoluble Precipitate Formed? sm_ok->check_precipitate precipitate_yes Self-Esterification Likely. Refine Protocol: - Lower Temperature - Slower Addition - Protect Phenol check_precipitate->precipitate_yes Yes precipitate_no Reaction is Clean but Incomplete check_precipitate->precipitate_no No incomplete_action Consider: - Stronger Base/Catalyst - Higher Temperature - Longer Reaction Time precipitate_no->incomplete_action

Caption: A decision tree for troubleshooting low-yield reactions.

Disclaimer: This guide is intended for informational purposes for trained chemistry professionals. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

Technical Support Center: Handling 3-Hydroxy-4-methoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-methoxybenzoyl chloride. Here, you will find detailed guidance on effectively removing excess reagent from your reaction mixture while preserving your desired product.

Frequently Asked Questions (FAQs)

Q1: How do I quench the excess this compound in my reaction?

Acyl chlorides are highly reactive and readily hydrolyze with water. The primary method for quenching excess this compound is by carefully adding an aqueous solution. However, due to the presence of the acidic phenolic hydroxyl group, the choice of quenching solution is critical to avoid unwanted side reactions.

Q2: Can I use a basic solution like sodium bicarbonate or sodium hydroxide to quench the reaction?

Using a basic solution is a common method for neutralizing the HCl byproduct and hydrolyzing the excess acyl chloride. However, with this compound, caution is advised. The phenolic hydroxyl group is acidic and will be deprotonated by a strong base to form a phenoxide. This phenoxide is a more potent nucleophile and could potentially react with any remaining acyl chloride, leading to polymerization or other side products. A weak base, such as a saturated solution of sodium bicarbonate, is generally a safer choice than strong bases like sodium hydroxide.

Q3: What is the recommended general procedure for quenching?

After your reaction is complete, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate dropwise with vigorous stirring. Monitor the pH of the aqueous layer to ensure it becomes neutral or slightly basic (pH 7-8). This method will neutralize the HCl produced and hydrolyze the excess acyl chloride to the corresponding carboxylic acid.

Q4: My product is sensitive to water. What are my options?

If your product is water-sensitive, you can quench the excess this compound by adding a dry, inert amine, such as triethylamine or pyridine, at 0°C. This will form a salt with the acyl chloride, which can then be removed by filtration or extraction. It is crucial to perform this under anhydrous conditions.

Troubleshooting Guides

Issue 1: A polymeric or insoluble material forms during quenching.
  • Possible Cause: This often indicates that the phenoxide of 3-Hydroxy-4-methoxybenzoic acid (formed by deprotonation of the phenolic hydroxyl group under basic conditions) has reacted with unquenched acyl chloride. This is more likely if a strong base was used or if the quenching was performed at a higher temperature.

  • Solution:

    • Re-evaluate your quenching method: Switch to a milder quenching agent like saturated sodium bicarbonate solution and ensure the addition is slow and at 0°C.

    • Dilution: Perform the quench in a more dilute solution to reduce the concentration of reactive species.

    • Alternative Quenching: For sensitive substrates, consider quenching with an anhydrous amine as described in the FAQs.

Issue 2: My desired product is contaminated with 3-Hydroxy-4-methoxybenzoic acid.
  • Possible Cause: This is the expected byproduct of the hydrolysis of the excess acyl chloride.

  • Solution: The resulting carboxylic acid can be removed through a variety of purification techniques.

    • Aqueous Extraction: If your product is soluble in an organic solvent, you can wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). This will deprotonate the carboxylic acid, making it water-soluble and allowing it to be extracted into the aqueous phase. Be mindful that this can also deprotonate the phenolic hydroxyl group of your product if it has one, potentially affecting its solubility.

    • Chromatography: Column chromatography is a highly effective method for separating your product from the carboxylic acid byproduct.

Issue 3: Low yield of the desired product after workup.
  • Possible Cause:

    • The desired product may be partially hydrolyzed during the aqueous workup.

    • The product may have some solubility in the aqueous layer, leading to losses during extraction.

    • The product may have reacted with the quenching agent.

  • Solution:

    • Minimize contact with water: Perform the aqueous workup quickly and at a low temperature.

    • Back-extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • pH adjustment: Carefully adjust the pH of the aqueous layer before extraction to ensure your product is in its least water-soluble form.

    • Alternative purification: Consider purification methods that do not involve an aqueous workup, such as direct precipitation or crystallization if applicable.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removing Excess this compound
  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0°C using an ice-water bath.

  • Quenching: Slowly add saturated aqueous sodium bicarbonate solution dropwise to the stirred reaction mixture. Monitor for gas evolution (CO2). Continue the addition until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, add deionized water and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water

    • Saturated aqueous sodium chloride (brine)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.

Quantitative Data Summary
Quenching MethodAdvantagesDisadvantagesTypical Purity of Crude Product
Saturated NaHCO₃ (aq) Effective at neutralizing HCl and hydrolyzing excess acyl chloride.Can cause product hydrolysis if sensitive. Potential for emulsion formation.60-90%
Triethylamine (anhydrous) Suitable for water-sensitive products.Forms a salt that needs to be filtered or extracted. The amine can be difficult to remove completely.70-95%
Water (neutral) Simple and direct hydrolysis of the acyl chloride.Generates HCl which may be detrimental to acid-sensitive products.50-85%

Visual Workflows

Removal_Workflow Workflow for Removing Excess this compound start Reaction Complete is_product_water_sensitive Is the product water-sensitive? start->is_product_water_sensitive quench_aqueous Aqueous Quench: Slowly add sat. NaHCO3(aq) at 0°C is_product_water_sensitive->quench_aqueous No quench_anhydrous Anhydrous Quench: Add triethylamine at 0°C is_product_water_sensitive->quench_anhydrous Yes extraction Liquid-Liquid Extraction quench_aqueous->extraction filtration Filtration of Amine Salt quench_anhydrous->filtration wash Wash Organic Layer (Water, Brine) extraction->wash dry_concentrate Dry and Concentrate filtration->dry_concentrate wash->dry_concentrate purification Purification (Chromatography, Crystallization, etc.) dry_concentrate->purification end Pure Product purification->end

Caption: Decision workflow for quenching and purification.

Troubleshooting_Logic Troubleshooting Common Issues start Problem Encountered issue_polymer Insoluble Polymer Formed start->issue_polymer issue_byproduct Contamination with 3-Hydroxy-4-methoxybenzoic acid start->issue_byproduct issue_low_yield Low Product Yield start->issue_low_yield solution_polymer Use milder quench (sat. NaHCO3) at 0°C or anhydrous quench. issue_polymer->solution_polymer solution_byproduct Perform basic aqueous wash or use column chromatography. issue_byproduct->solution_byproduct solution_low_yield Minimize water contact, back-extract aqueous layer, or adjust pH. issue_low_yield->solution_low_yield

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Derivatized Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects encountered during the LC-MS/MS analysis of derivatized samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: How does derivatization impact matrix effects?

A2: Derivatization is a technique used to improve the chromatographic and/or detection characteristics of an analyte.[4] While it can enhance sensitivity, the derivatization process itself can introduce new sources of matrix effects.[5] Excess derivatization reagents, by-products of the derivatization reaction, and changes in the analyte's chemical properties can all contribute to altered ionization efficiency and potential matrix effects.[6]

Q3: What are the common signs that my analysis is affected by matrix effects?

A3: Common indicators of matrix effects include poor reproducibility of analyte response between different sample lots, inaccurate and imprecise results for quality control samples, and a lack of correlation between the analyte concentration and the instrument response.[1] You may also observe shifts in retention times or distorted peak shapes in complex matrices compared to clean standards.[2]

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A4: While using a SIL-IS is a highly effective strategy to compensate for matrix effects, it may not completely eliminate them. The underlying assumption is that the analyte and the SIL-IS are equally affected by matrix components. However, if the chromatographic separation is not adequate and the analyte and SIL-IS do not co-elute perfectly, differential matrix effects can still occur.

Q5: Is it possible for the derivatization reagent itself to cause ion suppression?

A5: Yes, residual derivatization reagent or its by-products co-eluting with the derivatized analyte can be a significant source of ion suppression.[6] These compounds can compete with the analyte for ionization in the MS source, leading to a reduced signal.

Troubleshooting Guides

Problem 1: I am observing significant ion suppression in my derivatized samples, but not in my standards prepared in a pure solvent. What should I do?

This is a classic sign of matrix-induced ion suppression. The following troubleshooting workflow can help you identify the source and mitigate the effect.

Troubleshooting_Ion_Suppression start Start: Ion Suppression Observed check_reagent Investigate Derivatization Reagent Contribution start->check_reagent optimize_cleanup Optimize Sample Cleanup check_reagent->optimize_cleanup Reagent is a factor optimize_chromatography Optimize Chromatography check_reagent->optimize_chromatography Reagent not a factor optimize_cleanup->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is Suppression persists end_good Problem Resolved optimize_chromatography->end_good Suppression resolved matrix_matched Use Matrix-Matched Calibrators use_sil_is->matrix_matched SIL-IS not available or ineffective use_sil_is->end_good Suppression compensated matrix_matched->end_good

Caption: Troubleshooting workflow for ion suppression.

Recommended Actions:

  • Investigate the Derivatization Reagent: Prepare a blank sample (matrix without analyte) and derivatize it. Also, prepare a solution of the derivatization reagent and its by-products in a pure solvent. Inject these and observe if any peaks co-elute with your analyte of interest, causing suppression.

  • Optimize Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.

  • Optimize Chromatography: Modify your LC method to achieve better separation between the analyte and interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for ion suppression.[7]

  • Use Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of your samples can help to compensate for the matrix effect.[8]

Problem 2: My results are inconsistent across different batches of the same biological matrix. How can I improve reproducibility?

This issue points towards variability in the matrix composition between different lots.

Mitigating_Matrix_Variability start Start: Inconsistent Results Across Batches pool_matrix Pool Multiple Matrix Lots start->pool_matrix evaluate_me Evaluate Matrix Effect in Different Lots pool_matrix->evaluate_me select_is Select Appropriate Internal Standard evaluate_me->select_is Variability Observed validate_method Validate Method Robustness evaluate_me->validate_method No Significant Variability select_is->validate_method end_good Improved Reproducibility validate_method->end_good

References

Stability issues of 3-Hydroxy-4-methoxybenzoyl chloride in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Hydroxy-4-methoxybenzoyl chloride during storage. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter various issues related to the stability of this compound. This guide provides systematic steps to identify and resolve these common problems.

Issue 1: Decreased Purity or Presence of Impurities in Stored Material

  • Symptom: NMR, HPLC, or other analytical techniques show the presence of new signals corresponding to impurities, or a decrease in the signal intensity of the starting material.

  • Possible Cause: Decomposition of this compound due to improper storage conditions. The primary degradation pathway is hydrolysis from exposure to moisture.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically low (e.g., 2-8°C).[4]

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace moisture and air.[5]

    • Check for Contamination: Ensure that no water, alcohols, or bases have accidentally come into contact with the material.[2][6]

    • Purification: If the material has degraded, it may be necessary to purify it before use, for example, by distillation under reduced pressure, taking care to avoid excessive heat which can also cause decomposition.[7]

Issue 2: Pressure Buildup in the Storage Container

  • Symptom: A noticeable hiss upon opening the container, or in extreme cases, a bulging of the container.

  • Possible Cause: Decomposition of the acyl chloride, leading to the formation of gaseous byproducts like hydrogen chloride (HCl).[1][8] This is often accelerated by exposure to moisture or heat.[7][8]

  • Troubleshooting Steps:

    • Handle with Extreme Caution: Open the container slowly in a well-ventilated fume hood to safely release any built-up pressure.

    • Review Storage Temperature: Elevated temperatures can increase the rate of decomposition and vapor pressure.[7] Ensure the material is stored at the recommended cool temperature.

    • Inspect for Moisture Contamination: Check for any signs that moisture may have entered the container.

    • Vent Periodically: For materials stored for extended periods, periodic venting in a safe and controlled manner may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation is hydrolysis, which occurs when the acyl chloride group reacts with water or moisture present in the air.[2][9] This reaction converts the this compound into 3-Hydroxy-4-methoxybenzoic acid and hydrogen chloride gas.[10][11]

Q2: How can I minimize the risk of hydrolysis?

A2: To minimize hydrolysis, it is crucial to store this compound in a tightly sealed container to prevent exposure to atmospheric moisture.[2] Storing it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) can further reduce this risk.[5][12]

Q3: What are the ideal storage conditions for this compound?

A3: The ideal storage conditions are a cool, dry, and well-ventilated place, away from heat sources and incompatible substances such as water, alcohols, bases, and strong oxidizing agents.[1][4][6] Refrigeration is often recommended.

Q4: Can this compound decompose even in the absence of moisture?

A4: While hydrolysis is the most common degradation pathway, slow decomposition can still occur over time, especially if the compound is exposed to heat or light.[8][13] This can lead to the formation of various byproducts and a gradual decrease in purity.

Q5: What are the visual signs of decomposition?

A5: Visual signs of decomposition can include a change in color (e.g., from colorless/white to yellow or brown), fuming upon exposure to air (due to reaction with moisture to form HCl gas), and the presence of solid precipitates (the corresponding carboxylic acid).[10][13]

Data on Storage and Stability

Storage ConditionExpected StabilityPrimary Degradation Pathway
Room Temperature, Sealed, DryModerateSlow hydrolysis from residual moisture, potential for slow thermal decomposition.
Refrigerated (2-8°C), Sealed, DryGoodHydrolysis and thermal decomposition rates are significantly reduced.
Room Temperature, Exposed to AirPoorRapid hydrolysis due to atmospheric moisture.
Elevated Temperature (>30°C)Very PoorAccelerated thermal decomposition and hydrolysis.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol outlines a method to assess the rate of hydrolysis of this compound.

  • Objective: To determine the rate of formation of 3-Hydroxy-4-methoxybenzoic acid upon exposure to a controlled humidity environment.

  • Methodology:

    • Prepare a series of samples of this compound in vials.

    • Place the open vials in a humidity chamber with a controlled relative humidity (e.g., 50%).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the chamber.

    • Immediately dissolve the contents of the vial in a suitable aprotic solvent (e.g., anhydrous acetonitrile).

    • Analyze the sample using a quantitative technique such as HPLC or ¹H NMR spectroscopy to determine the relative amounts of this compound and the hydrolysis product, 3-Hydroxy-4-methoxybenzoic acid.

    • Plot the concentration of the parent compound and the degradation product over time to determine the rate of hydrolysis.

Protocol 2: Thermal Stability Assessment

This protocol is designed to evaluate the thermal stability of this compound.

  • Objective: To identify the onset of thermal decomposition and characterize the degradation products.

  • Methodology:

    • Place a known amount of this compound into a thermogravimetric analysis (TGA) instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Monitor the mass loss as a function of temperature. The temperature at which significant mass loss begins is an indicator of thermal decomposition.

    • For product identification, a similar experiment can be conducted where the sample is heated to a specific temperature, and the resulting material is analyzed by techniques such as GC-MS or LC-MS to identify the decomposition products.

Visualizations

Decomposition_Pathway 3-Hydroxy-4-methoxybenzoyl_chloride This compound Degradation_Product 3-Hydroxy-4-methoxybenzoic acid 3-Hydroxy-4-methoxybenzoyl_chloride->Degradation_Product Hydrolysis H2O H₂O (Moisture) H2O->Degradation_Product HCl HCl (gas)

Caption: Primary hydrolytic decomposition pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_results Results Store Store Sample (Controlled Environment) Sample Sample at Time Intervals Store->Sample Time (t) Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Analyze Quantitative Analysis (HPLC, NMR) Dissolve->Analyze Data Determine Degradation Rate Analyze->Data

References

Technical Support Center: Derivatization with 3-Hydroxy-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for derivatization reactions using 3-Hydroxy-4-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my derivatization reaction with this compound incomplete, resulting in a low yield of my target product?

A1: An incomplete reaction can stem from several factors. The most common causes include:

  • Reagent Degradation: this compound, like other acyl chlorides, is sensitive to moisture.[1][2] It can hydrolyze to the non-reactive 3-hydroxy-4-methoxybenzoic acid, reducing the amount of active reagent available for your analyte. Always use a fresh or properly stored reagent under anhydrous conditions.

  • Suboptimal Reaction Conditions: The reaction kinetics are highly dependent on temperature, reaction time, solvent, and the presence of a catalyst or base. Insufficient time or a non-optimal temperature can lead to an incomplete reaction.

  • Insufficient Reagent: A molar excess of the derivatization reagent is often required to drive the reaction to completion, especially if the analyte concentration is low or if competing side reactions are present.

  • Side Reactions: The reagent itself contains a hydroxyl group, which can potentially react with another molecule of the acyl chloride (self-polymerization), consuming the reagent. Furthermore, reaction with trace amounts of water in the solvent can also occur.[1]

  • Low Nucleophilicity of the Analyte: Analytes with sterically hindered functional groups (e.g., a secondary or tertiary alcohol) or functional groups with reduced nucleophilicity (e.g., phenols) will react more slowly and may require more forcing conditions or a basic catalyst to proceed efficiently.

Q2: What are the recommended reaction conditions for this derivatization?

A2: While optimal conditions must be determined empirically for each specific analyte, a typical starting point for the derivatization of alcohols, phenols, or amines with a benzoyl chloride derivative involves the following:

  • Solvent: Use an inert, aprotic, and anhydrous solvent such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF).

  • Temperature: Reactions are often performed at room temperature.[3] However, for less reactive analytes, gentle heating (e.g., 40-60°C) may be necessary to increase the reaction rate.

  • Base/Catalyst: The reaction releases hydrochloric acid (HCl), which can protonate some analytes and halt the reaction. A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is typically added to neutralize the HCl and can also act as a catalyst. For analytes like phenols, a base is crucial for deprotonation to form the more reactive phenoxide ion.

  • Stoichiometry: Start with a 1.2 to 2-fold molar excess of this compound relative to the analyte. A similar excess of the base is also recommended.

Q3: I am observing multiple unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A3: The presence of extraneous peaks often points to side reactions or impurities. Common possibilities include:

  • Unreacted this compound: This can occur if the reaction is incomplete or if a large excess was used.

  • Hydrolysis Product: The peak corresponding to 3-hydroxy-4-methoxybenzoic acid will be present if the reagent has been exposed to moisture.[1]

  • Self-Reaction Products: Dimers or short oligomers formed from the self-reaction of the derivatizing agent may appear, typically as higher molecular weight species.

  • Reaction with Solvent/Impurities: If the solvent contains nucleophilic impurities (e.g., water or alcohol stabilizers), the reagent can react with them to form additional byproducts.

Q4: How can I monitor the progress of my derivatization reaction?

A4: The most straightforward way to monitor the reaction is by using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (your analyte) and the appearance of the new, derivatized product. For TLC, the derivatized product will typically have a different Rf value than the starting analyte. For HPLC, the product will have a different retention time.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during derivatization.

Symptom Possible Cause Suggested Solution
Low or No Product Yield 1. Degraded Reagent: The this compound has been hydrolyzed by moisture.• Use a fresh bottle of the reagent or one that has been stored properly under inert gas in a desiccator.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Reaction Conditions Not Optimal: Temperature is too low or reaction time is too short.• Increase the reaction temperature in 10°C increments.• Extend the reaction time and monitor progress via TLC or HPLC.
3. Absence of Base: The HCl byproduct is inhibiting the reaction.• Add 1.2-2.0 equivalents of a non-nucleophilic base like pyridine or triethylamine to the reaction mixture.
High Amount of Unreacted Analyte 1. Insufficient Derivatizing Agent: Molar ratio of reagent to analyte is too low.• Increase the molar excess of this compound to 2-5 equivalents.
2. Poor Analyte Nucleophilicity: The functional group on your analyte is sterically hindered or electronically deactivated.• Add a base (e.g., pyridine) to deprotonate the analyte, increasing its nucleophilicity.• Consider gentle heating to overcome the activation energy barrier.
Multiple Byproduct Peaks in Chromatogram 1. Hydrolysis: Presence of water in the reaction.• Use anhydrous solvents and glassware.• Purge the reaction vessel with an inert gas before adding reagents.
2. Self-Polymerization of Reagent: The hydroxyl group on one reagent molecule attacks the acyl chloride group on another.• This is an inherent property of the reagent. Try running the reaction at a lower temperature or under more dilute conditions to favor the reaction with the analyte.• Add the acyl chloride slowly to a solution of the analyte rather than the other way around.
Experimental Protocols
Protocol 1: General Derivatization of an Alcohol/Phenol Analyte

This protocol provides a starting point for derivatization prior to HPLC analysis.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous grade solvents.

  • Reaction Setup:

    • In a dry vial, dissolve the analyte (1.0 equivalent) in anhydrous acetonitrile (ACN) to a concentration of approximately 1 mg/mL.

    • Add a non-nucleophilic base, such as pyridine (1.5 equivalents).

    • In a separate vial, prepare a stock solution of this compound (e.g., 5 mg/mL) in anhydrous ACN.

  • Derivatization:

    • Add the this compound solution (1.2-2.0 equivalents) to the analyte solution.

    • Vortex the mixture gently and allow it to react at room temperature for 60 minutes. For less reactive analytes, the mixture may be heated to 50-60°C.

    • Monitor the reaction by spotting aliquots on a TLC plate or by direct HPLC injection.

  • Quenching and Sample Preparation:

    • Once the reaction is complete, quench any remaining acyl chloride by adding a small amount of water or methanol.

    • Vortex and then centrifuge the sample to precipitate any salts.

    • Dilute the supernatant to the desired concentration with the mobile phase for HPLC analysis.

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate analyte Analyte (R-NuH) (e.g., Alcohol, Phenol, Amine) analyte->intermediate Nucleophilic Attack base Base (e.g., Pyridine) base->intermediate Catalyst/ Proton Sponge product Derivatized Product intermediate->product Elimination of Cl- byproduct Base-HCl Salt intermediate->byproduct

Caption: Nucleophilic addition-elimination mechanism for derivatization.

Troubleshooting Workflow for Incomplete Derivatization

troubleshooting_workflow start Start: Incomplete Reaction check_reagent Is the reagent fresh and stored under anhydrous conditions? start->check_reagent check_conditions Are reaction conditions (time, temp, base) optimized? check_reagent->check_conditions Yes new_reagent Action: Use fresh reagent and anhydrous technique. check_reagent->new_reagent No check_stoichiometry Is molar excess of reagent sufficient (≥1.2x)? check_conditions->check_stoichiometry Yes optimize_conditions Action: Increase time/temp or add a suitable base. check_conditions->optimize_conditions No analyze_byproducts Analyze Byproducts (e.g., via LC-MS) check_stoichiometry->analyze_byproducts Yes increase_reagent Action: Increase molar excess of derivatizing agent. check_stoichiometry->increase_reagent No side_reaction Hypothesis: Side reactions (hydrolysis, self-reaction) are dominant. analyze_byproducts->side_reaction end_ok Problem Solved new_reagent->end_ok optimize_conditions->end_ok increase_reagent->end_ok

Caption: A logical workflow to diagnose incomplete derivatization.

Competing Reaction Pathways

competing_reactions cluster_paths Possible Reactions reagent 3-Hydroxy-4-methoxybenzoyl chloride path_desired Analyte (R-NuH) reagent->path_desired  Desired Path path_hydrolysis Water (H₂O) reagent->path_hydrolysis Side Reaction path_self Another Reagent Molecule reagent->path_self Side Reaction product_desired Desired Product path_desired->product_desired product_hydrolysis Hydrolysis Product (Carboxylic Acid) path_hydrolysis->product_hydrolysis product_self Dimer/Oligomer path_self->product_self

Caption: Competing reactions for this compound.

References

Technical Support Center: Purification of 3-Hydroxy-4-methoxybenzoyl Chloride Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Hydroxy-4-methoxybenzoyl chloride derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is it advisable to purify this compound derivatives using standard silica gel column chromatography?

A1: Purification of acyl chlorides like this compound on standard silica gel can be challenging due to their reactivity. The acidic nature of silica gel can potentially lead to the hydrolysis of the benzoyl chloride back to the corresponding carboxylic acid. It is crucial to use anhydrous solvents and a well-dried apparatus to minimize this degradation.[1] A preliminary stability test on a small scale using a TLC plate is highly recommended to assess the compound's stability on silica.[2]

Q2: What are the alternative stationary phases if my compound degrades on silica gel?

A2: If your this compound derivative shows instability on silica gel, consider using alternative stationary phases.[2] Deactivated silica gel, prepared by treating it with a base like triethylamine, can reduce its acidity. Other options include using Florisil or alumina.[2] For more polar derivatives, reversed-phase chromatography using a C18 stationary phase can be an effective alternative.[3][4][5][6]

Q3: How do I choose an appropriate solvent system (mobile phase)?

A3: The choice of solvent system is critical for a successful separation. For normal-phase chromatography on silica, a good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or dichloromethane.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for your target compound.[2] For reversed-phase chromatography, a common mobile phase is a mixture of methanol and water.[3][4][5][6]

Q4: My compound is not dissolving in the chosen mobile phase for loading onto the column. What should I do?

A4: If your crude sample has poor solubility in the eluting solvent system, you have a few options. You can try dissolving the sample in a minimal amount of a stronger, more polar solvent like dichloromethane and then adsorbing it onto a small amount of silica gel.[7] After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column. This "dry loading" technique can improve the resolution of the separation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
No compound eluting from the column 1. Compound degraded on the column.[2] 2. Incorrect solvent system used (too non-polar).[2] 3. Compound eluted in the solvent front and was missed.[2] 4. Eluted fractions are too dilute to detect the compound.[2]1. Perform a TLC stability test. If unstable, switch to a different stationary phase (e.g., deactivated silica, alumina, or C18).[2] 2. Gradually increase the polarity of the mobile phase. 3. Check the very first fractions collected. 4. Concentrate the fractions where the compound was expected to elute and re-analyze by TLC.
Poor separation of the desired compound from impurities 1. Inappropriate solvent system. 2. Column was overloaded with the sample. 3. Flow rate was too fast or too slow.[7] 4. Cracks or channels in the column packing.1. Optimize the solvent system using TLC to maximize the difference in Rf values between your compound and impurities. Consider using a gradient elution.[2] 2. Reduce the amount of sample loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of sample to stationary phase by weight. 3. Adjust the flow rate. An optimal flow rate allows for proper equilibration between the mobile and stationary phases.[7] 4. Repack the column carefully, ensuring a uniform and level surface.
Streaking or tailing of the compound band 1. Compound is too polar for the chosen solvent system. 2. Interaction with active sites on the stationary phase. 3. Sample was loaded in a solvent that is too strong.1. Increase the polarity of the mobile phase or consider adding a small amount of a modifier like acetic acid to suppress ionization if the compound is acidic.[8] 2. Use deactivated silica gel or an alternative stationary phase. 3. Use the "dry loading" method to apply the sample to the column.[7]
Compound appears to be reacting on the column (new spots on TLC) 1. Hydrolysis of the benzoyl chloride by residual water in the solvents or on the silica gel.[1] 2. Decomposition on the acidic silica surface.[2]1. Use anhydrous solvents and thoroughly dry all glassware. Purge the column with an inert gas like nitrogen or argon.[1] 2. Switch to a less acidic stationary phase like deactivated silica, Florisil, or alumina.[2]

Experimental Protocols

Protocol 1: Small-Scale Stability Test on Silica Gel

  • Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Let the spot dry completely.

  • After 30-60 minutes, elute the TLC plate with an appropriate solvent system.

  • Visualize the plate under UV light and/or with a suitable stain.

  • The appearance of new spots, particularly one corresponding to the carboxylic acid, indicates degradation on silica gel.[2]

Protocol 2: Column Chromatography using Reversed-Phase (C18) Silica Gel

This protocol is adapted from a method for a structurally related compound and may require optimization.[3][4][5][6]

  • Column Packing: Wet pack a C18 column with the initial mobile phase composition.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a compatible solvent.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a starting mobile phase of methanol/water (e.g., 6:4 v/v). The polarity can be adjusted based on the specific derivative.

  • Fraction Collection: Collect fractions and monitor the elution by TLC or HPLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides typical parameters for reversed-phase column chromatography based on the purification of a related compound, 3-hydroxy-4-methoxy benzal acrolein. These should be considered as a starting point for method development.

ParameterValueReference
Stationary Phase C18 Silica Gel[3][4][5][6]
Mobile Phase Methanol:Water (6:4, v/v)[3][4][5][6]
Flow Rate 6.0 mL/min (for preparative scale)[3][4][5][6]
Loading Amount 10.0 mg in solution (for preparative scale)[3][4][5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude 3-Hydroxy-4- methoxybenzoyl chloride derivative dissolve Dissolve in minimal solvent crude_product->dissolve load_column Load onto packed column dissolve->load_column elute Elute with mobile phase load_column->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC/HPLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure evaporate Evaporate solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_logic start Start Purification check_stability Compound stable on silica? start->check_stability silica_column Use standard silica gel column check_stability->silica_column Yes alt_stationary_phase Use alternative stationary phase (e.g., C18, Alumina) check_stability->alt_stationary_phase No good_separation Good separation? silica_column->good_separation alt_stationary_phase->good_separation optimize_solvent Optimize solvent system good_separation->optimize_solvent No pure_product Obtain Pure Product good_separation->pure_product Yes optimize_solvent->good_separation

Caption: Decision-making flowchart for troubleshooting purification strategies.

References

Minimizing hydrolysis of 3-Hydroxy-4-methoxybenzoyl chloride during derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to minimize the hydrolysis of 3-Hydroxy-4-methoxybenzoyl chloride during derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to hydrolysis?

A1: this compound is a reactive acyl chloride used in organic synthesis to introduce the 3-hydroxy-4-methoxybenzoyl group onto a substrate. Like all acyl chlorides, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of the corresponding carboxylic acid (3-hydroxy-4-methoxybenzoic acid), rendering the reagent inactive for the desired derivatization.

Q2: What are the primary factors that influence the rate of hydrolysis?

A2: The primary factors influencing the hydrolysis rate of this compound include:

  • Water Content: The presence of even trace amounts of water in the reaction mixture (in solvents, reagents, or on glassware) is the most significant contributor to hydrolysis.

  • Temperature: Higher reaction temperatures generally increase the rate of hydrolysis.

  • pH/Base Presence: Basic conditions significantly accelerate hydrolysis. While a base is often required to scavenge the HCl byproduct of the derivatization, its choice and addition method are critical.[1]

  • Solvent Polarity: The polarity of the solvent can influence the reaction mechanism and rate of hydrolysis.[2]

Q3: How can I minimize hydrolysis during my derivatization reaction?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions. This can be achieved by:

  • Using anhydrous solvents.

  • Drying all glassware in an oven and cooling it under a stream of inert gas (e.g., nitrogen or argon).

  • Handling the reagent under an inert atmosphere.

  • Using reagents (e.g., the substrate to be derivatized, the base) that are free of water.

Q4: What is the role of the hydroxyl group on the benzoyl chloride in terms of reactivity and potential side reactions?

A4: The phenolic hydroxyl group is nucleophilic and can potentially react with another molecule of this compound, leading to polymerization or undesired side products. Under basic conditions, this hydroxyl group can be deprotonated, increasing its nucleophilicity and the likelihood of side reactions. For certain applications, it may be necessary to protect the hydroxyl group before performing the derivatization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired derivatized product. Hydrolysis of this compound. - Ensure all solvents are anhydrous. Consider using a freshly opened bottle or distilling the solvent over a suitable drying agent. - Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere. - Run the reaction under a nitrogen or argon atmosphere.
Incomplete reaction. - Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or another suitable analytical method. - Consider using a catalyst if appropriate for your specific reaction.
Formation of 3-hydroxy-4-methoxybenzoic acid as the main product. Significant hydrolysis of the starting material. - Re-evaluate the entire experimental setup for sources of moisture. - If a base is used, add it slowly to the reaction mixture at a low temperature to control the reaction and minimize localized areas of high base concentration.
Presence of multiple unidentified side products. Side reactions involving the phenolic hydroxyl group. - Consider protecting the hydroxyl group before the derivatization reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers. - Use a non-nucleophilic base to scavenge HCl.
Decomposition of the starting material or product. - Run the reaction at a lower temperature. - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).

Quantitative Data: Influence of Substituents on Hydrolysis Rate

Substituent (para-position) Solvent System Relative Rate Constant (k/s⁻¹) Reference
-OCH₃97% Hexafluoroisopropanol-waterData available, shows rate enhancement[3]
-H97% Hexafluoroisopropanol-waterBaseline for comparison[3]
-Cl97% Hexafluoroisopropanol-waterData available, shows rate decrease[3]
-H95% Ethanol0.0757 min⁻¹ (alcoholysis)[4]
-HWater in Acetone0.0042 min⁻¹ (hydrolysis)[4]

Note: The rates are highly dependent on the solvent system and temperature. This table is for illustrative purposes to show the impact of substituents.

Experimental Protocols

Protocol 1: General Procedure for Derivatization under Anhydrous Conditions

This protocol outlines a general method for the acylation of a generic alcohol (R-OH) with this compound, minimizing hydrolysis.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Glassware: Dry all glassware in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas.

  • Reaction Setup: To the round-bottom flask, add the alcohol (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the solution and stir the mixture under an inert atmosphere. Cool the flask to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Purification: Wash the combined organic layers with dilute HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Hydrolysis_Minimization_Workflow Workflow for Minimizing Hydrolysis start Start Derivatization prep_glassware Prepare Glassware: - Oven-dry at 120°C - Cool under inert gas start->prep_glassware prep_reagents Prepare Reagents: - Use anhydrous solvents - Ensure substrate and base are dry prep_glassware->prep_reagents setup Reaction Setup: - Assemble under inert atmosphere - Charge reactor with substrate and solvent prep_reagents->setup cool Cool Reaction Mixture (e.g., 0°C) setup->cool add_base Add Base (e.g., Pyridine, Et3N) cool->add_base add_acyl_chloride Slowly Add This compound add_base->add_acyl_chloride react Allow Reaction to Proceed (Monitor by TLC) add_acyl_chloride->react workup Aqueous Work-up and Extraction react->workup purify Purify Product workup->purify end End purify->end

Caption: A workflow diagram illustrating the key steps to minimize hydrolysis during a derivatization reaction.

Troubleshooting_Logic Troubleshooting Low Yield start Low Product Yield check_sm Is starting material (acyl chloride) consumed? (Check TLC/LCMS) start->check_sm sm_present Starting material remains check_sm->sm_present No no_sm No starting material remains check_sm->no_sm Yes incomplete_reaction Reaction may be incomplete. sm_present->incomplete_reaction hydrolysis_suspected High probability of hydrolysis. Review anhydrous technique. no_sm->hydrolysis_suspected Is benzoic acid derivative the main product? side_reaction_suspected Side reaction or decomposition is likely. no_sm->side_reaction_suspected Are there multiple other spots/peaks? solution1 Solution: - Use freshly dried solvents. - Ensure inert atmosphere. - Check base for water content. hydrolysis_suspected->solution1 solution2 Solution: - Consider protecting the -OH group. - Lower reaction temperature. - Use a non-nucleophilic base. side_reaction_suspected->solution2 solution3 Solution: - Increase reaction time. - Increase temperature moderately. - Check stoichiometry of reagents. incomplete_reaction->solution3

Caption: A logic diagram for troubleshooting low yields in derivatization reactions.

References

Technical Support Center: Troubleshooting Low Recovery in Sample Extraction of Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low recovery during the sample extraction of derivatized analytes.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues leading to poor analyte recovery. The questions are designed to guide you through a logical troubleshooting process.

Q1: My analyte recovery is low. Where do I start my investigation?

The first step is to pinpoint the stage at which the analyte is being lost. A systematic evaluation of each step in your workflow is crucial. We recommend collecting fractions at each major step of your process (sample loading, washing, and elution) and analyzing them to determine where the loss is occurring.[1][2][3][4]

Here is a general workflow to diagnose the problem:

G start Low Analyte Recovery Observed collect_fractions Collect & Analyze Fractions: - Load (Flow-through) - Wash - Elution start->collect_fractions load_loss Analyte Found in Load Fraction? collect_fractions->load_loss wash_loss Analyte Found in Wash Fraction? load_loss->wash_loss No load_causes Potential Causes: - Incorrect SPE Sorbent - Strong Sample Solvent - Incorrect pH - Column Overload load_loss->load_causes Yes elution_issue Analyte Not Found in Load or Wash Fractions? wash_loss->elution_issue No wash_causes Potential Causes: - Wash Solvent is Too Strong - Incorrect pH in Wash Solvent wash_loss->wash_causes Yes elution_causes Potential Causes: - Incomplete Elution - Irreversible Adsorption - Analyte Degradation elution_issue->elution_causes Yes

Caption: Initial workflow for troubleshooting low analyte recovery.

Issues During Solid-Phase Extraction (SPE)

Low recovery in SPE can occur at various stages. The following questions address specific problems you might encounter.

Q2: I found my analyte in the loading fraction (flow-through). What could be the cause?

Finding your analyte in the initial flow-through indicates that it did not bind effectively to the SPE sorbent.[1][2] Several factors could be at play:

  • Incorrect Sorbent Choice: The polarity of your sorbent may not be appropriate for your analyte. For instance, a highly polar analyte will not be retained well on a nonpolar reversed-phase (e.g., C18) sorbent.[5][6]

  • Strong Sample Solvent: If the solvent in which your sample is dissolved is too strong (i.e., has a high elution strength), it can prevent the analyte from binding to the sorbent.[1][2]

  • Incorrect pH: The pH of the sample can significantly affect the ionization state of the analyte. For ion-exchange sorbents, the analyte must be charged to be retained. For reversed-phase sorbents, the analyte should ideally be neutral to maximize retention.[1][6][7]

  • Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the excess analyte to pass through without being retained.[1][7]

Potential Cause Recommended Solution
Incorrect SorbentSelect a sorbent with a polarity that is appropriate for your analyte (e.g., reversed-phase for nonpolar, normal-phase for polar, ion-exchange for charged analytes).[5]
Strong Sample SolventDilute the sample with a weaker solvent to reduce its elution strength before loading.[2]
Incorrect pHAdjust the pH of the sample to ensure the analyte is in the correct ionization state for optimal retention on the chosen sorbent.[6][7]
Column OverloadReduce the sample volume or concentration, or use an SPE cartridge with a larger sorbent mass.[2][7]
Q3: My analyte is being lost during the wash step. How can I prevent this?

If the analyte is present in the wash fraction, your wash solvent is likely too strong, causing premature elution of the analyte from the sorbent.[1][2]

  • Wash Solvent Strength: The purpose of the wash step is to remove interferences that are less strongly retained than the analyte of interest. If the wash solvent has a similar or higher elution strength than what is required to elute your analyte, the analyte will be washed away.

  • Incorrect pH: Similar to the loading step, maintaining the correct pH during the wash is crucial to ensure the analyte remains bound to the sorbent.[1]

To resolve this, consider decreasing the polarity of the wash solvent or adjusting its pH to maintain the desired interaction between the analyte and the sorbent.

Q4: My analyte is not present in the loading or wash fractions, but the recovery from the elution step is still low. What should I investigate?

This scenario suggests that your analyte is retained on the column but is not being efficiently eluted.[1][3]

  • Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.

  • Inadequate Elution Volume: The volume of the elution solvent may be insufficient to completely desorb the analyte from the sorbent.[5]

  • Incorrect pH: The pH of the elution solvent is critical for disrupting the binding mechanism, especially in ion-exchange chromatography. For reversed-phase, adjusting the pH to ionize the analyte can facilitate elution.[5]

Potential Cause Recommended Solution
Elution Solvent Too WeakIncrease the strength of the elution solvent (e.g., by increasing the percentage of organic solvent in a reversed-phase system).[1][5]
Insufficient Elution VolumeIncrease the volume of the elution solvent in increments to ensure complete desorption.[5]
Incorrect Elution pHAdjust the pH of the elution solvent to reverse the binding interaction (e.g., neutralize a charged analyte in ion-exchange or ionize it in reversed-phase).[5]

Issues Related to the Derivatization Reaction

An incomplete or inefficient derivatization reaction is a common source of low recovery for the target derivative.

Q5: How can I determine if my derivatization reaction is incomplete?

Incomplete derivatization can be identified by the presence of the underivatized analyte in your final sample analysis.[8] This can be caused by several factors:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the efficiency of the derivatization.[9][10]

  • Reagent Instability or Impurity: Derivatization reagents can degrade over time, especially if not stored correctly.[8][11] Using a fresh batch of reagent is often a good troubleshooting step.

  • Presence of Water or Other Interfering Substances: Moisture can deactivate certain derivatizing agents, particularly silylating reagents.[8][10][12] Components of the sample matrix can also interfere with the reaction.[13][14]

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent can lead to an incomplete reaction.[10][11]

G start Incomplete Derivatization Suspected ph_temp_time Optimize Reaction Conditions (pH, Temperature, Time) start->ph_temp_time reagent Verify Reagent Quality (Use Fresh Reagent) start->reagent matrix Assess Matrix Effects (Analyze a Spiked Blank Matrix) start->matrix ratio Adjust Reagent-to-Analyte Ratio start->ratio outcome Improved Derivatization Efficiency ph_temp_time->outcome reagent->outcome matrix->outcome ratio->outcome

Caption: Troubleshooting incomplete derivatization reactions.

Q6: Can the sample matrix affect the derivatization and extraction?

Yes, the sample matrix can have a significant impact on both the derivatization reaction and the subsequent extraction, a phenomenon known as the "matrix effect".[13][14][15]

  • During Derivatization: Components in the matrix can compete with the analyte for the derivatizing reagent, leading to lower yields.[13] They can also alter the optimal reaction conditions, such as pH.

  • During Extraction and Analysis: Co-extracted matrix components can interfere with the ionization of the derivatized analyte in the mass spectrometer source, leading to signal suppression or enhancement.[15][16]

To mitigate matrix effects, consider more selective sample cleanup methods, dilution of the sample extract, or the use of matrix-matched calibration standards.[16]

Experimental Protocols

Protocol: General Solid-Phase Extraction (SPE) for Derivative Cleanup

This protocol provides a general workflow for cleaning up a sample after a derivatization reaction using a reversed-phase SPE cartridge.

  • Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge to wet the sorbent.[2][7]

  • Equilibration: Flush the cartridge with 1-2 column volumes of a solvent that mimics the sample matrix (e.g., deionized water or a buffer at the same pH as the sample) to prepare the sorbent for sample loading. Do not let the sorbent dry out.[2][4]

  • Sample Loading: Load the derivatized sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min) to ensure adequate interaction time between the analyte and the sorbent.[2]

  • Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to remove unretained impurities.

  • Elution: Elute the derivatized analyte with a small volume of a strong organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the purpose of derivatization in sample analysis? A: Derivatization is a chemical modification of an analyte to enhance its analytical properties.[17] This can include improving its volatility for gas chromatography (GC), increasing its detectability by adding a chromophore or fluorophore for liquid chromatography (LC), or enhancing its ionization efficiency for mass spectrometry (MS).[17][18]

Q: How do I choose the right derivatization reagent? A: The choice of reagent depends on the functional group of your analyte (e.g., hydroxyl, amine, carboxylic acid), the analytical technique being used, and the desired properties of the derivative.[17][19][20] For example, silylating reagents are common for making polar compounds more volatile for GC analysis.[17][20]

Q: Can the derivatized analyte be unstable? A: Yes, some derivatives can be unstable and may degrade over time or under certain conditions (e.g., exposure to light or heat).[8][9] It is important to assess the stability of the derivative as part of your method development and to analyze samples promptly after derivatization.[8]

Q: What is the difference between pre-column and post-column derivatization? A: Pre-column derivatization is performed before the sample is injected into the chromatography system. Post-column derivatization occurs after the analytes have been separated on the column but before they reach the detector. Pre-column derivatization is more common for improving chromatographic separation and detectability, while post-column derivatization is often used when the derivatization reaction itself is not compatible with the separation conditions.

Q: My recovery is still low after trying these troubleshooting steps. What else can I do? A: If you have systematically addressed potential issues in your extraction and derivatization steps, consider the possibility of analyte degradation or adsorption to labware.[21][22] Some compounds are sensitive to light, temperature, or pH, and can degrade during sample processing.[21] Additionally, analytes can adsorb to the surfaces of vials and pipette tips. Using silanized glassware or low-adsorption labware can help mitigate this.[6][12]

References

Technical Support Center: 3-Hydroxy-4-methoxybenzoyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of analytes using 3-Hydroxy-4-methoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for derivatization with this compound?

A1: The derivatization reaction, a Schotten-Baumann reaction, is highly dependent on pH. Basic conditions are required to deprotonate the functional groups of the analyte (e.g., primary amines, secondary amines, and phenols), making them nucleophilic enough to react with the benzoyl chloride.[1][2] While the optimal pH can be analyte-dependent, a general starting point is a pH of at least 9.[2] It has been observed that higher pH values can lead to more efficient derivatization.[3]

Q2: Which buffer should I use to adjust the pH?

A2: Sodium carbonate (100 mM) is often preferred over sodium tetraborate buffer.[4] Studies have shown that sodium carbonate can significantly improve sensitivity for certain compounds, particularly those with a 1,2-diol group like dopamine and norepinephrine.[4]

Q3: What are the signs of an incomplete derivatization reaction?

A3: Incomplete derivatization can be identified by several observations, including the presence of the underivatized analyte peak in your chromatogram, lower than expected product yield, and the appearance of partially labeled compounds if your analyte has multiple reaction sites.[4]

Q4: Can the derivatization agent, this compound, degrade?

A4: Yes, benzoyl chlorides are sensitive to moisture and can hydrolyze to the corresponding benzoic acid.[5] It is crucial to use anhydrous solvents and handle the reagent in a dry environment to prevent degradation. Fumes in the air can indicate hydrolysis.[5]

Q5: How long does the derivatization reaction typically take?

A5: Benzoyl chloride derivatization is generally a rapid reaction, often complete within a minute at room temperature.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of analytes with this compound.

Issue Potential Cause Recommended Solution
Low Product Yield Suboptimal pH: The reaction mixture is not sufficiently basic, leading to poor nucleophilicity of the analyte.Adjust the pH to a range of 9-10 using sodium carbonate buffer (100 mM).[2][4] Verify the pH of the final reaction mixture.
Hydrolysis of this compound: The reagent has degraded due to exposure to moisture.Use fresh, high-quality reagent. Handle the reagent and prepare solutions in a dry (e.g., nitrogen) atmosphere. Use anhydrous solvents.
Insufficient Reagent: The molar ratio of the derivatizing agent to the analyte is too low.Increase the concentration of this compound. A common starting point is a 2% (v/v) solution in an organic solvent like acetonitrile.[4]
Poor Chromatographic Peak Shape High Organic Solvent Content in Sample: Injecting a sample with a high percentage of organic solvent can cause peak distortion, especially for more polar analytes.After derivatization, dilute the sample with water to reduce the organic solvent content before injection.[4]
Analyte Solubility Issues: Multiply-labeled metabolites can become hydrophobic and less soluble in aqueous solutions.Ensure the reaction mixture contains a sufficient amount of organic solvent (e.g., 25%) to keep the derivatized products in solution.[7]
Presence of Multiple Peaks for a Single Analyte Incomplete Derivatization: Not all functional groups on the analyte have reacted.Ensure optimal pH and a sufficient excess of the derivatization reagent. Increase the reaction time if necessary, although the reaction is typically fast.
Side Reactions: At very high pH values (e.g., >11), competing reactions such as hydrolysis of the formed ester or amide can occur.[8]Optimize the pH to be sufficiently basic for the reaction to proceed without causing significant side reactions. A pH range of 9-10 is generally recommended.

Experimental Protocol: General Procedure for Derivatization

This protocol provides a general workflow for the derivatization of an analyte with this compound for LC-MS analysis. Optimization may be required for specific analytes and sample matrices.

  • Sample Preparation:

    • For biological samples like serum or tissue homogenates, perform a protein precipitation step by adding ice-cold acetonitrile (e.g., 4 parts acetonitrile to 1 part sample).[4]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.[4]

    • Transfer the supernatant to a clean vial for derivatization.

  • pH Adjustment:

    • To the supernatant, add 100 mM sodium carbonate solution to achieve a final pH of 9-10.[4] The volume of sodium carbonate solution will depend on the initial pH and buffering capacity of your sample.

  • Derivatization:

    • Add a 2% (v/v) solution of this compound in anhydrous acetonitrile to the pH-adjusted sample.[4]

    • Vortex the mixture immediately and allow it to react at room temperature for approximately 1 minute.[2]

  • Quenching and Dilution (Optional but Recommended):

    • To stop the reaction and improve chromatographic performance, add water to the reaction mixture. This will also help to hydrolyze any remaining benzoyl chloride.[4]

  • Analysis:

    • The derivatized sample is now ready for analysis by LC-MS.

Visual Guides

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte in Sample ProteinPrecipitation Protein Precipitation (if necessary) Sample->ProteinPrecipitation Supernatant Supernatant Collection ProteinPrecipitation->Supernatant pH_Adjustment pH Adjustment (pH 9-10 with Na2CO3) Supernatant->pH_Adjustment Derivatization Add 3-Hydroxy-4-methoxybenzoyl chloride in ACN pH_Adjustment->Derivatization Reaction Reaction (1 min at RT) Derivatization->Reaction Quench Quench/Dilute (with Water) Reaction->Quench LCMS LC-MS Analysis Quench->LCMS

Caption: Experimental workflow for the derivatization of analytes using this compound.

TroubleshootingFlow Start Low Product Yield? CheckpH Is pH between 9 and 10? Start->CheckpH Yes Failure Consult further documentation Start->Failure No, something else AdjustpH Adjust pH with 100mM Sodium Carbonate CheckpH->AdjustpH No CheckReagent Is the derivatizing reagent fresh and handled under anhydrous conditions? CheckpH->CheckReagent Yes AdjustpH->CheckpH UseFreshReagent Use fresh reagent and anhydrous solvents CheckReagent->UseFreshReagent No IncreaseConcentration Increase reagent concentration CheckReagent->IncreaseConcentration Yes UseFreshReagent->CheckReagent Success Problem Resolved IncreaseConcentration->Success

Caption: Troubleshooting logic for low product yield in derivatization reactions.

References

Validation & Comparative

A Comparative Guide to Derivatization Reagents: Benzoyl Chloride vs. 3-Hydroxy-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, derivatization is a critical step to enhance the analytical detection of target molecules. By chemically modifying a compound, its volatility, stability, or detectability can be significantly improved for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides a detailed comparison between the widely used derivatizing agent, benzoyl chloride, and its substituted analogue, 3-Hydroxy-4-methoxybenzoyl chloride.

This comparison draws upon extensive experimental data for benzoyl chloride. However, it is important to note that published literature on the use of this compound as a routine derivatization reagent for analytical chemistry is not available. Therefore, the comparison for this compound is based on a theoretical analysis of its chemical structure and potential properties.

Overview of the Reagents

Benzoyl Chloride (BzCl) is a well-established derivatizing agent used to attach a benzoyl group to analytes containing primary and secondary amines, phenols, and thiols.[1][2] This process, known as benzoylation, is a rapid and effective method that significantly enhances the hydrophobicity of polar molecules.[3] The addition of the phenyl group increases retention on reversed-phase HPLC columns and improves sensitivity in both UV and mass spectrometry detection.[1][2]

This compound , also known as 3-isovanilloyl chloride, is a substituted form of benzoyl chloride. While its chemical structure suggests it can be used for similar derivatization reactions, its practical application and performance characteristics are not documented in the analytical chemistry literature. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring would theoretically alter the properties of the resulting derivatives compared to those formed with standard benzoyl chloride.

Performance and Characteristics: An Objective Comparison

A direct experimental comparison is challenging due to the lack of data for this compound. The following sections provide a detailed overview of benzoyl chloride's proven performance and a theoretical assessment of its substituted counterpart.

Reactivity and Scope

Benzoyl chloride is highly effective for a wide range of neurologically relevant compounds, including catecholamines, amino acids, polyamines, and trace amines.[1][4] The reaction, typically a Schotten-Baumann reaction, is fast, often completing within seconds to a minute at room temperature under basic pH conditions.[2][3] It is versatile, successfully derivatizing primary/secondary amines, phenols, thiols, and some alcohols.[1][2]

Theoretically, this compound would react with the same functional groups via the same mechanism. However, the electron-donating effects of the hydroxyl and methoxy groups might slightly decrease the electrophilicity of the acyl chloride, potentially leading to slower reaction kinetics compared to benzoyl chloride. The phenolic hydroxyl group on the reagent itself could also be a site for side reactions or polymerization under basic conditions if not carefully controlled.

Properties of Derivatives

Chromatographic Behavior: Benzoylation significantly increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase columns.[1] This is a major advantage for analyzing small, polar molecules that would otherwise elute in the void volume. The derivatives of this compound would also be more hydrophobic than the parent analytes, but likely less hydrophobic than the benzoyl chloride derivatives due to the presence of the polar hydroxyl group. This could be advantageous for analytes that become too strongly retained after derivatization with benzoyl chloride.

Detection: The benzoyl group provides a strong chromophore for UV detection. For mass spectrometry, the benzoyl group offers a consistent fragmentation pattern, aiding in identification and quantification.[3] The derivatives are stable, with some reports indicating stability for at least a week at room temperature and up to six months when stored at -80°C.[1][2][3]

The substituted benzene ring of this compound would also act as a chromophore. The hydroxyl and methoxy substituents would likely shift the UV absorption maximum to a longer wavelength, which could be beneficial for reducing interference from matrix components. The additional hydroxyl group offers a potential secondary site for further derivatization, which could be exploited for specialized detection strategies.

Quantitative Data Summary

The following table summarizes typical performance metrics for benzoyl chloride-based derivatization as reported in the literature. No equivalent experimental data is available for this compound.

ParameterBenzoyl Chloride PerformanceThis compound (Theoretical)
Reaction Time < 1 minute at room temperature.[3]Potentially slower due to electronic effects.
Analyte Scope Primary/secondary amines, phenols, thiols, some alcohols.[1][2]Similar scope, potential for reaction at reagent's -OH group.
Detection Limits (LC-MS/MS) Sub-nanomolar to low nanomolar (e.g., < 10 nM for many neurochemicals).[1][4]Unknown. Potentially similar, but depends on ionization efficiency.
Derivative Stability Stable for at least a week at room temperature; up to 6 months at -80°C.[2][3]Unknown. The phenolic hydroxyl may affect long-term stability.
Key Advantage Increases hydrophobicity, improves sensitivity, fast reaction.[1][3]Potential for altered selectivity, different UV properties, secondary derivatization site.

Experimental Protocols

A generalized, well-established protocol for the derivatization of analytes in a biological sample using benzoyl chloride for LC-MS analysis is provided below.

Benzoyl Chloride Derivatization Protocol for Biological Samples

This protocol is adapted from methods developed for the analysis of neurochemicals in various biological matrices.[1]

Reagents:

  • 100 mM Sodium Carbonate (or Sodium Borate buffer)

  • 2% (v/v) Benzoyl Chloride in Acetonitrile

  • Internal Standard solution (often prepared by derivatizing standards with ¹³C-labeled Benzoyl Chloride)

  • Acetonitrile for protein precipitation

  • Water (HPLC-grade)

Procedure:

  • Sample Preparation: For samples like serum or tissue homogenate, precipitate proteins by adding ice-cold acetonitrile (e.g., 4 volumes of acetonitrile to 1 volume of sample). Vortex and centrifuge at high speed (e.g., 18,000 x g) for 5-10 minutes.[1]

  • Aliquot Supernatant: Transfer a small volume (e.g., 20 µL) of the clear supernatant to a new microcentrifuge tube.

  • Adjust pH: Add 10 µL of 100 mM sodium carbonate to the supernatant to raise the pH, which is necessary for the reaction.

  • Derivatization: Add 10 µL of 2% benzoyl chloride in acetonitrile. Vortex briefly. The reaction is typically complete within a minute.

  • Add Internal Standard & Quench: Add 10 µL of the internal standard mixture. The internal standard solution is often acidic (e.g., containing formic acid) to quench the reaction by lowering the pH.

  • Dilution: Add 50 µL of water to reduce the organic solvent concentration prior to injection.

  • Analysis: The sample is now ready for injection into an HPLC or LC-MS system.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the general workflow for derivatization and the chemical reactions involved.

G cluster_workflow Derivatization Workflow A Sample Collection (e.g., Serum, CSF) B Sample Preparation (e.g., Protein Precipitation) A->B C pH Adjustment (Addition of Base) B->C D Derivatization (Add Benzoyl Chloride) C->D E Reaction Quenching (Add Acidic IS) D->E F Analysis (HPLC, LC-MS) E->F

Caption: A typical experimental workflow for sample analysis using benzoyl chloride derivatization.

G cluster_BzCl Benzoyl Chloride Reaction cluster_HMBC This compound Reaction (Theoretical) struct1 R-NH₂ (Analyte) plus1 + struct2 Benzoyl Chloride arrow1 Base (e.g., CO₃²⁻) -HCl struct3 Benzoylated Derivative struct4 R-NH₂ (Analyte) plus2 + struct5 This compound arrow2 Base (e.g., CO₃²⁻) -HCl struct6 Derivatized Analyte

References

Navigating the Analytical Landscape of 3-Hydroxy-4-methoxybenzoyl Chloride Derivatives: A Comparative Guide to Linearity, LOD, and LOQ

Author: BenchChem Technical Support Team. Date: November 2025

The primary focus is on High-Performance Liquid Chromatography (HPLC), a widely utilized technique for its specificity and sensitivity in the analysis of pharmaceutical intermediates. Data for a key derivative, 3-hydroxy-4-methoxy benzal acrolein, is presented as a benchmark, supplemented by comparative data for related benzoyl chloride derivatives to provide a broader analytical context.

Comparative Analytical Performance

The following tables summarize the linearity, LOD, and LOQ data for analytical methods applied to 3-Hydroxy-4-methoxybenzoyl chloride derivatives and related compounds.

Table 1: HPLC Method Performance for 3-Hydroxy-4-methoxy Benzal Acrolein

ParameterResult
Linearity (r) > 0.999[1]
Linear Range 0.005 - 0.08 mg/mL[1]
Limit of Detection (LOD) 5.0 ng/mL[1]
Limit of Quantitation (LOQ) 15.0 ng/mL[1]

Table 2: Comparative Data for Other Benzoyl Chloride Derivatives

CompoundAnalytical MethodLinearity (r)LODLOQ
Benzoyl ChlorideGas Chromatography (GC)0.9999Not ReportedNot Reported
Benzyl ChlorideHPLCNot Reported3 ppm10 ppm

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. The following section outlines the experimental protocol for the HPLC analysis of 3-hydroxy-4-methoxy benzal acrolein, which can serve as a foundational method for its parent benzoyl chloride derivative.

HPLC Method for 3-Hydroxy-4-methoxy Benzal Acrolein

This method was developed for the analysis of 3-hydroxy-4-methoxy benzal acrolein, an important intermediate in the synthesis of the sweetener advantame.[1]

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 column.

  • Mobile Phase: Methanol-water (6:4, v/v).

  • Flow Rate: Not explicitly stated for the analytical method, but a flow rate of 6.0 ml/min was used for purification.[1]

  • Detection: UV detector (wavelength not specified).

  • Run Time: 15 minutes.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of 3-hydroxy-4-methoxy benzal acrolein is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 0.005 to 0.08 mg/mL.

  • Sample Solution: The sample containing the analyte is dissolved in methanol and diluted to fall within the linear range of the method.

Validation Parameters:

  • Linearity: Determined by plotting the peak area response against the concentration of the standard solutions and calculating the correlation coefficient (r).

  • LOD and LOQ: Determined by the signal-to-noise ratio method. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.

Methodological Workflow and Relationships

The following diagrams illustrate the general workflow for analytical method validation and the relationship between key validation parameters.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Analytical Technique (e.g., HPLC) B Optimize Chromatographic Conditions A->B C Linearity Study B->C D Determine LOD & LOQ C->D E Assess Accuracy & Precision D->E F Evaluate Specificity & Robustness E->F G Routine Sample Analysis F->G H Quality Control G->H

Caption: Workflow for Analytical Method Validation.

G Relationship between Linearity, LOD, and LOQ Linearity Linearity (Calibration Curve) Slope Slope (S) of the Calibration Curve Linearity->Slope SD Standard Deviation (σ) of the Response Linearity->SD LOD Limit of Detection (LOD) ~3.3 * (σ / S) Slope->LOD LOQ Limit of Quantitation (LOQ) ~10 * (σ / S) Slope->LOQ SD->LOD SD->LOQ

References

A Comparative Guide to the Structural Confirmation of 3-Hydroxy-4-methoxybenzoyl Chloride Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. This guide provides a comparative analysis of NMR data for derivatives of 3-hydroxy-4-methoxybenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical and specialty chemicals. Due to the reactive nature of acyl chlorides, detailed NMR studies often focus on more stable precursors and derivatives. This guide uses isovanillic acid (3-hydroxy-4-methoxybenzoic acid), the direct precursor, as a reference for comparison and discusses the expected spectral changes for its derivatives.

Comparative NMR Data

The structural confirmation of 3-hydroxy-4-methoxybenzoyl derivatives relies on the characteristic chemical shifts and coupling patterns of the protons and carbons in the substituted benzene ring. The following tables summarize the ¹H and ¹³C NMR data for isovanillic acid. The data is acquired in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for Isovanillic Acid

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-27.45d1.9
H-56.92d8.3
H-67.40dd8.3, 1.9
OCH₃3.83s-
OH9.5 (broad s)s-
COOH12.5 (broad s)s-

Table 2: ¹³C NMR Data for Isovanillic Acid

CarbonChemical Shift (δ) ppm
C-1122.0
C-2112.9
C-3147.5
C-4151.2
C-5115.3
C-6123.5
C=O167.3
OCH₃55.7
Comparison with Derivatives

The conversion of the carboxylic acid group in isovanillic acid to a benzoyl chloride (-COCl) would induce significant changes in the chemical shifts of the neighboring aromatic protons and carbons due to the strong electron-withdrawing nature of the acyl chloride.

  • Proton NMR: The signals for H-2 and H-6 would be expected to shift downfield (to a higher ppm value) due to increased deshielding.

  • Carbon NMR: The chemical shift of the carbonyl carbon (C=O) would be expected to shift to a higher frequency, and the aromatic carbons, particularly C-1, C-2, and C-6, would also experience a downfield shift.

Similarly, the formation of other derivatives, such as esters or amides, at the C-1 position will result in predictable changes in the NMR spectra, providing crucial information for structural confirmation. For instance, in various Schiff base derivatives of the related compound vanillin (4-hydroxy-3-methoxybenzaldehyde), the chemical shifts of the aromatic protons vary depending on the nature of the imine substituent, yet the characteristic substitution pattern on the ring remains identifiable.[1]

Experimental Protocols

The following provides a general methodology for the NMR analysis of 3-hydroxy-4-methoxybenzoyl derivatives.

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

NMR Data Acquisition: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • ¹H NMR: One-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, coupling constants, and integration of proton signals.

  • ¹³C NMR: One-dimensional carbon spectra, often with proton decoupling, are acquired to identify the chemical shifts of all unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are employed for unambiguous assignment of proton and carbon signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[2]

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a this compound derivative using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation start Starting Material (e.g., Isovanillic Acid) reaction Chemical Reaction (e.g., Chlorination) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification sample_prep Sample Preparation (in Deuterated Solvent) purification->sample_prep Submit Purified Compound one_d_nmr 1D NMR Acquisition (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_processing Data Processing (Fourier Transform, Phasing) two_d_nmr->data_processing Raw Data spectral_assignment Spectral Assignment (Assigning Peaks) data_processing->spectral_assignment structure_elucidation Structure Elucidation spectral_assignment->structure_elucidation final_confirmation Structural Confirmation structure_elucidation->final_confirmation

Caption: Workflow for Synthesis and NMR-based Structural Confirmation.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-4-methoxybenzoyl Chloride and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 3-Hydroxy-4-methoxybenzoyl chloride and its parent compound, benzoyl chloride. Understanding these fragmentation pathways is crucial for the structural elucidation and quantification of these molecules in complex matrices, a common requirement in metabolomics and drug development. This document summarizes key fragmentation data, outlines detailed experimental protocols for analysis, and presents a visual representation of the fragmentation cascade.

Quantitative Fragmentation Data

The fragmentation of benzoyl chloride derivatives in mass spectrometry is characterized by several key bond cleavages influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring. The following table summarizes the major fragment ions observed for benzoyl chloride and provides a predicted fragmentation pattern for this compound based on established fragmentation rules for aromatic compounds.

Compound Molecular Ion (m/z) Major Fragment Ions (m/z) Interpretation of Major Fragments
Benzoyl Chloride140/142 (due to ³⁵Cl/³⁷Cl isotopes)111/113, 105, 77Loss of Cl radical, Loss of COCl radical, Phenyl cation
This compound186/188 (predicted)151/153, 155, 127, 99Loss of Cl radical, Loss of OCH₃ radical, Loss of CO, Subsequent fragmentations

Note: The predicted values for this compound are inferred from the fragmentation of structurally similar compounds and general principles of mass spectrometry. Experimental verification is recommended.

Experimental Protocols

Reproducible and accurate mass spectrometry data relies on meticulously executed experimental protocols. The following section details a standard methodology for the analysis of benzoyl chloride derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of these compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10°C/min to 250°C.

    • Hold: Maintain at 250°C for 5 minutes.

  • Injection: 1 µL of the sample solution (in a volatile organic solvent like dichloromethane) is injected in splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound. This visualization provides a clear, step-by-step depiction of the bond cleavages and resulting fragment ions.

fragmentation_pathway M [M]+. m/z 186/188 F1 [M - Cl]+. m/z 151 M->F1 - Cl• F2 [M - OCH3]+. m/z 155 M->F2 - •OCH3 F3 [F1 - CO]+ m/z 123 F1->F3 - CO F4 [F2 - CO]+ m/z 127 F2->F4 - CO

Caption: Predicted EI-MS fragmentation of this compound.

This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided data and protocols can aid in method development, data interpretation, and structural confirmation in various scientific applications.

Inter-laboratory Reproducibility of Di-n-butylamine (DBA) Derivatization for Isocyanate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide for Researchers

This guide provides a comprehensive overview of the inter-laboratory reproducibility of the di-n-butylamine (DBA) derivatization method for the quantitative analysis of isocyanates in air samples. The data presented is compiled from a peer-reviewed inter-laboratory comparison study, offering researchers, scientists, and drug development professionals objective data to assess the robustness and transferability of this analytical method.

Introduction to Derivatization in Isocyanate Analysis

Isocyanates are highly reactive compounds widely used in the production of polyurethanes, foams, coatings, and adhesives. Their high reactivity poses a challenge for direct analysis. Chemical derivatization is a crucial step in analytical workflows for isocyanates, converting them into more stable and readily analyzable derivatives. The DBA derivatization method reacts isocyanates with di-n-butylamine to form stable urea derivatives, which can then be quantified using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The reliability of this derivatization process across different laboratories is critical for ensuring consistent and comparable results in occupational and environmental exposure monitoring.

Inter-laboratory Comparison of the DBA Derivatization Method

An inter-laboratory study was conducted to evaluate the transferability and reproducibility of an LC-MS/MS method for the determination of various isocyanates in air samples following DBA derivatization. The study involved the exchange of field and standard samples between two laboratories.

Quantitative Reproducibility Data

The reproducibility of the DBA derivatization method was assessed by calculating the within-batch relative standard deviation (RSD) for repeatability and the between-batch RSD for reproducibility. The results demonstrated a high degree of consistency between the participating laboratories.

ParameterResultAnalytes
Within-Batch RSD (Repeatability)<13%Isophorone diisocyanate, isocyanic acid, methyl isocyanate, ethyl isocyanate, propyl isocyanate, hexamethylene diisocyanate (HDI), 2,6- and 2,4-toluene diisocyanate, 4,4'-methylene diphenyl diisocyanate (MDI), phenyl isocyanate, MDI oligomers, and various HDI adducts.[1][2]
Between-Batch RSD (Reproducibility)<13%All compounds except for adducts and oligomers.[1][2]
Inter-laboratory Agreement80-120%The concentrations determined by the two laboratories were within this range of each other, depending on the specific analyte and its concentration.[1][2]

Experimental Protocol: DBA Derivatization of Isocyanates in Air Samples

The following protocol is a detailed methodology for the collection and derivatization of airborne isocyanates using di-n-butylamine.

1. Sampling Medium Preparation:

  • Prepare a sampling solution of 0.01 mol/L di-n-butylamine (DBA) in toluene.

2. Air Sampling:

  • Collect air samples using a midget impinger containing 10 mL of the DBA in toluene solution.

  • A glass fiber filter is placed in series after the impinger.

  • Sampling is conducted at a calibrated flow rate, typically for a duration relevant to the exposure scenario being assessed.

3. Sample Preparation:

  • Following sampling, transfer the contents of the impinger to a vial.

  • An aliquot of the derivatized sample solution (e.g., 2 mL) is taken for further processing.

  • Internal standards are added to the aliquot.

  • The toluene is evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a suitable solvent, such as acetonitrile (e.g., 200 µL), with the aid of sonication to ensure complete dissolution.

4. Analysis:

  • The reconstituted sample is transferred to an autosampler vial for analysis by LC-MS/MS.

  • The LC-MS/MS system is configured for the detection and quantification of the specific DBA-isocyanate derivatives of interest.

Inter-laboratory Study Workflow

The following diagram illustrates the logical workflow of an inter-laboratory comparison study for an analytical method.

G cluster_prep Central Preparation cluster_distribution Sample Distribution cluster_lab1 Laboratory 1 cluster_lab2 Laboratory 2 cluster_analysis Data Comparison and Evaluation A Preparation of Standard and Field Samples B Sample Homogenization and Aliquoting A->B C Dispatch to Participating Laboratories B->C D1 Sample Receipt and Storage C->D1 D2 Sample Receipt and Storage C->D2 E1 DBA Derivatization Protocol D1->E1 F1 LC-MS/MS Analysis E1->F1 G1 Data Acquisition F1->G1 H Central Data Collation G1->H E2 DBA Derivatization Protocol D2->E2 F2 LC-MS/MS Analysis E2->F2 G2 Data Acquisition F2->G2 G2->H I Statistical Analysis (RSD, Bias) H->I J Assessment of Reproducibility I->J G isocyanate Isocyanate (R-N=C=O) product Stable Urea Derivative isocyanate->product Nucleophilic Addition dba Di-n-butylamine ((CH3(CH2)3)2NH) dba->product

References

Performance comparison with other acylating agents for GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common acylating agents used for the derivatization of analytes in Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization reagent is critical for enhancing analyte volatility, improving chromatographic peak shape, and increasing detection sensitivity. This document offers a comprehensive overview of performance characteristics, supporting experimental data, and detailed protocols to aid in the selection process for your analytical needs.

Introduction to Acylation in GC-MS

Acylation is a derivatization technique that involves replacing active hydrogens in polar functional groups such as hydroxyls (–OH), amines (–NH), and thiols (–SH) with an acyl group (R-C=O). This chemical modification is essential for analyzing compounds that are otherwise not suitable for GC-MS due to low volatility or poor thermal stability.[1][2]

Key benefits of acylation include:

  • Increased Volatility: Reduces the polarity of compounds, making them more suitable for gas chromatography.[1]

  • Improved Chromatographic Performance: Leads to sharper, more symmetrical peaks and better resolution between analytes.[1][3]

  • Enhanced Detectability: The introduction of fluorinated acyl groups significantly improves sensitivity for Electron Capture Detection (ECD) and can provide helpful structural information in mass spectrometry.[1][2][4]

  • Increased Stability: Acylated derivatives are often more stable than their parent compounds and, in some cases, more stable than silylated derivatives.[5]

Common classes of acylating agents include perfluorinated acid anhydrides, perfluoroacylimidazoles, and activated acyl amides.[2][6] The choice of reagent depends on the analyte's structure, the functional groups present, and the desired analytical outcome.

Performance Comparison of Common Acylating Agents

The effectiveness of an acylating agent is determined by its reactivity, the stability of the resulting derivatives, and the nature of its by-products. Perfluorinated anhydrides are highly reactive but generate acidic by-products that may need to be removed to prevent damage to the GC column.[4][7] In contrast, reagents like N-Methyl-bis(trifluoroacetamide) (MBTFA) are also effective and have the advantage of not producing acidic by-products.[2]

Below is a summary of commonly used acylating agents.

Reagent NameAbbreviationTarget Functional GroupsKey Characteristics & Applications
Perfluoro Acid Anhydrides
Trifluoroacetic AnhydrideTFAAAlcohols, Amines, PhenolsMost reactive and volatile of the anhydrides; commonly used for amino acids and methamphetamine identification.[7][8]
Pentafluoropropionic AnhydridePFPA / PFAAAlcohols, Amines, PhenolsForms stable, volatile derivatives; used for opiates and benzoylecgonine confirmation.[6][7]
Heptafluorobutyric AnhydrideHFBA / HFAAAlcohols, Amines, PhenolsProvides derivatives with the highest sensitivity for ECD; used for amphetamines and phencyclidine.[3][7]
Perfluoroacylimidazoles
TrifluoroacetylimidazoleTFAIAmines, Alcohols, PhenolsReacts under mild conditions; by-products are neutral and generally do not interfere with chromatography.[2][4]
Activated Acyl Amides
N-Methyl-bis(trifluoroacetamide)MBTFAPrimary & Secondary Amines, Hydroxyls, ThiolsReacts under non-acidic conditions; by-products are stable and volatile, avoiding chromatographic interference.[2][9]

Case Study: Analysis of Amphetamines and Cathinones

A comparative study on the derivatization of 10 amphetamine-related drugs and cathinones in oral fluid provides valuable quantitative data for reagent selection.[3] The performance of Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) was evaluated.[3]

The results, summarized below, indicate that based on overall sensitivity (as determined by the limit of quantification), PFPA proved to be the most effective derivatizing agent for this class of compounds.[3]

| Analyte | Limit of Quantification (LOQ) in ng/mL | | :--- | :---: | :---: | :---: | | | TFAA | PFPA | HFBA | | Amphetamine (AMP) | 5 | 2.5 | 2.5 | | Methamphetamine (MA) | 5 | 2.5 | 2.5 | | 4-Methylamphetamine | 10 | 5 | 5 | | 3,4-Methylenedioxyamphetamine (MDA) | 5 | 2.5 | 2.5 | | 3,4-Methylenedioxymethamphetamine (MDMA) | 5 | 2.5 | 2.5 | | 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | 5 | 2.5 | 2.5 | | Cathinone (CAT) | 10 | 5 | 5 | | Methcathinone | 10 | 5 | 5 | | Mephedrone | 10 | 5 | 5 | | Ephedrine | 10 | 5 | 10 | Data sourced from a comparative study on amphetamine analysis.[3]

Experimental Protocols & Workflows

Detailed and reproducible experimental protocols are fundamental to successful derivatization. Below are representative protocols for different classes of acylating agents.

The general process for acylation involves dissolving the sample, adding the reagent, reacting under controlled temperature and time, and then proceeding with GC-MS analysis. For some reagents, an extraction and clean-up step is necessary to remove by-products.

G cluster_prep Sample Preparation cluster_cleanup By-product Removal (If Needed) Sample 1. Dry Sample/Extract Solvent 2. Add Anhydrous Solvent Sample->Solvent Reagent 3. Add Acylating Reagent (& Optional Catalyst) Solvent->Reagent React 4. Heat at 60-100°C (15-60 min) Reagent->React Quench 5. Quench Reaction (e.g., add water) React->Quench For Anhydrides/ Acyl Halides GCMS 8. Inject into GC-MS React->GCMS For Reagents like MBTFA Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry Organic Phase Extract->Dry Dry->GCMS G start Start: Identify Analyte & Functional Groups polar Highly Polar Multifunctional? (e.g., Amino Acids, Sugars) start->polar detector Detector Type? polar->detector ecd ECD detector->ecd Yes fid_ms FID or MS detector->fid_ms No byproduct Acidic By-products a Concern? (e.g., Column Stability) mbtfa_tfai Use MBTFA or TFAI (No Acid By-products) byproduct->mbtfa_tfai Yes any_reagent Any Acylating Agent (e.g., TFAA for high reactivity) byproduct->any_reagent No hfba Use HFBA (Highest ECD Sensitivity) ecd->hfba fid_ms->byproduct pfpa_tfaa Use PFPA or TFAA

References

Cross-Validation of Analytical Methods: A Comparative Guide for the Analysis of Metformin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure data integrity, regulatory compliance, and ultimately, patient safety. Cross-validation, the process of comparing results from a new or alternative analytical method against an established one, serves as a critical step in this process. This guide provides a comprehensive comparison of two widely used chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative analysis of metformin, a first-line medication for the treatment of type 2 diabetes.

This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed examination of experimental protocols, comparative performance data, and the biological context of metformin's mechanism of action.

Comparative Performance of HPLC and UPLC for Metformin Analysis

The selection of an appropriate analytical method is a balance of sensitivity, accuracy, speed, and cost. The following table summarizes the key performance parameters of a validated HPLC method and a more recent UPLC method for the quantification of metformin hydrochloride.

ParameterHPLC MethodUPLC Method
Linearity Range (µg/mL)0.5–100[1]0.1–300[2][3]
Accuracy (%)99.37 ± 0.54[1]100.7 – 101.4[2][3]
Precision (% RSD)< 2[1]< 2[1]
Limit of Detection (LOD) (µg/mL)0.1[4]0.002[2][3]
Limit of Quantification (LOQ) (µg/mL)0.3[4]0.01[2][3]
Run Time (minutes)~6-30[5][6]~3[7]

As the data indicates, while both methods demonstrate acceptable accuracy and precision, the UPLC method offers significant advantages in terms of a wider linear range, lower limits of detection and quantification, and a substantially shorter analysis time.[5] This reduction in run time can lead to considerable savings in solvent consumption and increased sample throughput in a high-volume laboratory setting.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any robust analytical method. The following sections outline the methodologies for the HPLC and UPLC analysis of metformin.

High-Performance Liquid Chromatography (HPLC) Method[6][9][10]

This method is a reliable and widely established procedure for the quantification of metformin in pharmaceutical formulations.

1. Instrumentation:

  • HPLC system equipped with a UV detector, pump, and autosampler.[8]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 65:35 v/v), with the pH adjusted to 5.75 with phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 233 nm.[4]

  • Injection Volume: 20 µL.[9]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of metformin hydrochloride in the mobile phase and dilute to known concentrations within the linear range.

  • Sample Solution: For tablet analysis, accurately weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a specific dose of metformin in the mobile phase, sonicate to ensure complete dissolution, and filter prior to injection.[6]

Ultra-Performance Liquid Chromatography (UPLC) Method[2][3]

This method offers a faster and more sensitive alternative to traditional HPLC.

1. Instrumentation:

  • UPLC system with a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm).[2][3]

  • Mobile Phase: A mixture of equal volumes of methanol and acetonitrile (30%) and phosphate buffer with a pH of 3.2 (70%).[2][3]

  • Flow Rate: 0.20 mL/min.[2][3]

  • Detection Wavelength: 230 nm.[2][3]

  • Injection Volume: 2 µL.[2][3]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of metformin hydrochloride in the mobile phase and create a series of dilutions to cover the desired concentration range.

  • Sample Solution: Prepare tablet samples as described in the HPLC protocol, ensuring the final concentration falls within the linear range of the UPLC method.

Metformin's Mechanism of Action: The AMPK Signaling Pathway

Understanding the biological target and mechanism of action of a drug is crucial in drug development. Metformin's primary therapeutic effect in treating type 2 diabetes is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[10][11][12] AMPK acts as a cellular energy sensor and plays a key role in regulating glucose and lipid metabolism.[13]

Metformin's activation of AMPK leads to a cascade of downstream effects, including the suppression of hepatic gluconeogenesis (glucose production in the liver) and an increase in glucose uptake in peripheral tissues like muscle.[11][12] This ultimately results in lower blood glucose levels.

Metformin_AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Muscle Glucose Uptake AMPK->Glucose_Uptake Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis

Caption: Metformin's activation of the AMPK signaling pathway.

Experimental Workflow for Method Cross-Validation

The process of cross-validating a new analytical method against an established one follows a structured workflow to ensure a comprehensive and objective comparison.

Cross_Validation_Workflow Start Start: Define Analytical Need Method_Selection Select Established (HPLC) and New (UPLC) Methods Start->Method_Selection Protocol_Dev Develop and Optimize Protocols Method_Selection->Protocol_Dev Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) Protocol_Dev->Validation Sample_Analysis Analyze Identical Samples with Both Methods Validation->Sample_Analysis Data_Comparison Compare Quantitative Results and Performance Metrics Sample_Analysis->Data_Comparison Conclusion Draw Conclusions on Method Equivalency or Superiority Data_Comparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to Quantification using Amine-Reactive Derivatization Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amine- and phenol-containing compounds, derivatization is a critical step to enhance analytical sensitivity and chromatographic performance, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of the performance of 3-Hydroxy-4-methoxybenzoyl chloride and other common derivatization reagents, supported by experimental data and detailed protocols.

While specific quantitative performance data for this compound is not extensively available in peer-reviewed literature, its chemical structure suggests it functions as a benzoylating agent, similar to benzoyl chloride. Therefore, this guide will use benzoyl chloride as a representative for comparison against other widely used derivatization reagents: Dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (OPA).

Quantitative Performance Comparison

The choice of a derivatization reagent significantly impacts the accuracy, precision, and sensitivity of a quantitative assay. The following table summarizes the reported performance of benzoyl chloride and its alternatives. It is important to note that these values are often analyte and matrix-dependent.

Derivatization ReagentLinearity (R²)Precision (%RSD)Accuracy (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Benzoyl Chloride > 0.99[1][2]< 10%[1]95-108% at LOQ[1]LOD: 0.03-250 nM[2]Fast reaction, stable derivatives, commercially available ¹³C-labeled reagent for internal standards.[1]Can react with multiple functional groups, potentially leading to complex product mixtures.
Dansyl Chloride > 0.99[3]~5.3% (relative)[3]Not widely reportedLOD: pmol to fmol rangeHigh sensitivity, stable derivatives, enhances ESI signal 1-3 orders of magnitude.[3][4]Longer reaction times, potential for reagent-related interferences.[5]
FMOC-Cl > 0.99[6]Intraday: 3.21-7.67%, Interday: 5.82-9.19%[6]90.25-102.51%[6]LOD: fmol range[7]Reacts with both primary and secondary amines, stable derivatives.[7]Excess reagent needs to be removed, can be problematic for some amino acids like tyrosine.[8]
OPA > 0.99< 15%85-115%LOQ: Sub-µM to nM rangeFast reaction, automated derivatization is possible.[9]Derivatives can be unstable, does not react with secondary amines unless a two-step process is used.[9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving accurate and precise quantification. Below are representative protocols for the discussed derivatization reagents.

Protocol 1: Benzoyl Chloride Derivatization for Neurotransmitter Analysis

This protocol is adapted for the analysis of neurotransmitters in biological samples.[1][2][11]

Materials:

  • Sample (e.g., microdialysate, plasma, tissue homogenate)

  • 100 mM Sodium Carbonate buffer (pH 9.0)

  • 2% (v/v) Benzoyl Chloride in Acetonitrile

  • Internal Standard solution (containing isotopically labeled analytes)

  • Formic Acid

Procedure:

  • To 20 µL of the sample or standard, add 10 µL of 100 mM sodium carbonate buffer.

  • Add 10 µL of 2% benzoyl chloride in acetonitrile and vortex immediately.

  • Add 10 µL of the internal standard solution.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Quench the reaction by adding 5 µL of 10% formic acid in water.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Dansyl Chloride Derivatization of Amines and Phenols

This protocol is a general procedure for the derivatization of amine- and phenol-containing metabolites.[3][12][13]

Materials:

  • Sample or standard solution

  • 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl Chloride in Acetonitrile

  • 10% (v/v) Ammonium Hydroxide

Procedure:

  • Prepare the derivatization reagent by mixing the sodium carbonate/bicarbonate buffer and dansyl chloride solution in a 1:1 ratio immediately before use.

  • To 25 µL of the sample or standard, add 50 µL of the freshly prepared derivatization reagent.

  • Vortex the mixture and incubate at 25°C for 60 minutes in the dark.

  • Quench the reaction by adding 7.5 µL of 10% ammonium hydroxide and incubate for an additional 5 minutes at room temperature.

  • Dilute the sample as needed with the initial mobile phase for LC-MS analysis.

Protocol 3: FMOC-Cl Derivatization of Amino Acids

This protocol is suitable for the analysis of primary and secondary amino acids.[6][8]

Materials:

  • Sample or standard solution

  • 200 mM Borate buffer (pH 10.0)

  • 15 mM FMOC-Cl in Acetonitrile

  • 300 mM 1-Adamantanamine (ADAM) in 1:1 water/acetonitrile

Procedure:

  • To 300 µL of the sample or standard, add 600 µL of 200 mM borate buffer.

  • Add 600 µL of 15 mM FMOC-Cl solution and vortex.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Stop the reaction by adding 600 µL of 300 mM ADAM solution to consume the excess FMOC-Cl.

  • Let the quenching reaction proceed for 1 minute.

  • Filter the sample through a 0.22 µm filter before LC-MS analysis.

Protocol 4: OPA Derivatization of Primary Amines

This protocol is a rapid method for the derivatization of primary amines, often used for amino acid analysis.[14]

Materials:

  • Sample or standard solution

  • 0.8 M Borate buffer (pH 9.9)

  • OPA reagent: 10 mg/mL OPA in methanol, mixed with borate buffer and a thiol (e.g., 2-mercaptoethanol or ethanethiol). The final mixture typically contains OPA, buffer, and the thiol.

  • 5% Acetic Acid

Procedure:

  • To 20 µL of the sample or standard, add 20 µL of the OPA reagent.

  • Vortex the mixture for 1 minute at room temperature.

  • Add 5 µL of 5% acetic acid to stop the reaction and stabilize the derivatives.

  • The sample is ready for immediate injection into the LC-MS system.

Visualizing the Workflow: Neurotransmitter Quantification

The analysis of neurotransmitters often involves several key steps from sample collection to data analysis. The following diagram illustrates a typical workflow for the quantitative analysis of neurotransmitters using derivatization and LC-MS.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Microdialysis) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection AddBuffer Add Alkaline Buffer SupernatantCollection->AddBuffer Aliquot AddReagent Add Derivatization Reagent (e.g., Benzoyl Chloride) AddBuffer->AddReagent Reaction Incubation AddReagent->Reaction Quench Quench Reaction Reaction->Quench LCMS LC-MS/MS Analysis Quench->LCMS Inject DataAcquisition Data Acquisition LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification (vs. Calibration Curve) PeakIntegration->Quantification

Caption: Workflow for Neurotransmitter Quantification.

This guide provides a foundational comparison of amine-reactive derivatization reagents. The optimal choice will always depend on the specific analytes of interest, the sample matrix, and the analytical instrumentation available. It is recommended to perform in-house validation to determine the most suitable reagent and protocol for a given application.

References

A Comparative Guide to HPLC Labeling Reagents: Benchmarking 3-Hydroxy-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate labeling reagent is a critical step in developing robust and sensitive HPLC methods for the quantification of analytes lacking a suitable chromophore or fluorophore. This guide provides an objective comparison of 3-Hydroxy-4-methoxybenzoyl chloride with other commonly used HPLC labeling reagents. The performance characteristics of each reagent are summarized, and detailed experimental protocols are provided to support methodological decisions.

Performance Comparison of HPLC Labeling Reagents

The choice of a derivatization reagent is dictated by several factors, including the functional group of the analyte, the desired sensitivity, the stability of the derivatives, and the available detection methods. The following table summarizes the key performance characteristics of this compound and other popular labeling reagents.

FeatureThis compound (Inferred)Dansyl ChlorideDabsyl ChlorideFMOC-ClOPABenzoyl Chloride
Target Analytes Primary & Secondary Amines, Phenols, AlcoholsPrimary & Secondary Amines, PhenolsPrimary & Secondary AminesPrimary & Secondary AminesPrimary AminesPrimary & Secondary Amines, Phenols, Alcohols
Detection Method UV-Vis, MSFluorescence, UV-Vis, MSUV-Vis, MSFluorescence, UV-Vis, MSFluorescenceUV-Vis, MS
Reaction Time < 5 minutes30-90 minutes15-30 minutes< 1 - 40 minutes< 2 minutes< 5 minutes
Reaction Temperature Room Temperature38-60°C70°CRoom TemperatureRoom TemperatureRoom Temperature
Derivative Stability High (inferred from Benzoyl Chloride)Moderate to Low (light and pH sensitive)High (stable for a month at room temperature)[1]High (stable for >48 hours)[2]Low (unstable)High (stable for up to six months at -80°C)[3]
Key Advantages Broad reactivity, rapid reaction, stable derivatives, potential for MS detection.High fluorescence yield.Stable derivatives, visible wavelength detection minimizes interference.High sensitivity, reacts with both primary and secondary amines.Very fast reaction with primary amines.Broad reactivity, very rapid reaction, stable derivatives, commercially available isotopic label for MS.[3]
Key Disadvantages Limited commercial availability and literature.Slow reaction, derivative instability, reacts with water.[4]Requires elevated temperature for reaction.Can form multiple derivatives with some amino acids.Only reacts with primary amines, unstable derivatives.[5]Reacts with water, which can be a competitive reaction.

Note: The performance characteristics of this compound are inferred from the known properties of unsubstituted benzoyl chloride due to the limited availability of direct experimental data for this specific reagent.

Experimental Protocols

Detailed methodologies for the derivatization of a model analyte are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Derivatization with this compound (Hypothetical)

This protocol is based on a general procedure for benzoyl chloride derivatization and is proposed as a starting point for method development with this compound.

Reagents:

  • Analyte solution (in a suitable solvent, e.g., acetonitrile)

  • This compound solution (2% w/v in acetonitrile)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Formic acid (for reaction quenching)

Procedure:

  • To 100 µL of the analyte solution, add 100 µL of 100 mM sodium bicarbonate buffer.

  • Add 100 µL of the 2% this compound solution.

  • Vortex the mixture for 1 minute at room temperature.

  • Quench the reaction by adding 20 µL of formic acid.

  • Centrifuge the sample to pellet any precipitate.

  • Inject an appropriate volume of the supernatant into the HPLC system.

Protocol 2: Derivatization with Dansyl Chloride

Reagents:

  • Analyte solution

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

Procedure:

  • To 100 µL of the analyte solution, add 100 µL of sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Incubate the mixture at 60°C for 45 minutes.[6]

  • Cool the reaction mixture to room temperature.

  • Inject an aliquot into the HPLC system.

Protocol 3: Derivatization with Dabsyl Chloride

Reagents:

  • Analyte solution

  • Dabsyl chloride solution (4 mM in acetonitrile)

  • Sodium bicarbonate buffer (50 mM, pH 9.0)

Procedure:

  • Mix 50 µL of the analyte solution with 50 µL of the sodium bicarbonate buffer.

  • Add 100 µL of the dabsyl chloride solution.

  • Heat the mixture at 70°C for 15 minutes.[7]

  • Cool the mixture and add 800 µL of a methanol/water (50:50, v/v) solution.

  • Inject an aliquot into the HPLC system.

Protocol 4: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)

Reagents:

  • Analyte solution

  • FMOC-Cl solution (15 mM in acetonitrile)

  • Borate buffer (200 mM, pH 10.0)

  • 1-aminoadamantane (ADAM) solution (300 mM in water/acetonitrile 1:1 v/v) to quench the reaction.[8]

Procedure:

  • To 300 µL of the analyte solution, add 600 µL of borate buffer.[8]

  • Add 600 µL of the FMOC-Cl solution and vortex for 40 minutes at room temperature.[2][9]

  • Stop the reaction by adding 600 µL of the ADAM solution and vortex for 1 minute.[8]

  • Filter the sample and inject it into the HPLC system.

Protocol 5: Derivatization with o-Phthalaldehyde (OPA)

Reagents:

  • Analyte solution

  • OPA reagent (dissolve 10 mg of OPA in 1 mL of methanol, then add 2 mL of 0.8 M borate buffer pH 9.9 and 54 µL of 2-mercaptoethanol). The reagent should be freshly prepared.[10]

  • Borate buffer (0.8 M, pH 9.9)

Procedure:

  • Mix 50 µL of the analyte solution with the OPA derivatization reagent.[10]

  • Vortex the mixture for 30 seconds.[10]

  • Inject the sample immediately into the HPLC system.

Visualizing Reaction Pathways and Workflows

To further clarify the derivatization processes, the following diagrams illustrate the reaction pathways and a general experimental workflow.

G Derivatization Reaction with this compound Analyte Analyte (R-NH2 or R-OH) Product Derivatized Analyte Analyte->Product + Reagent (Base catalyst) Reagent This compound HCl HCl

Caption: Reaction of an analyte with this compound.

G Derivatization Reaction with Dansyl Chloride Analyte Analyte (Primary/Secondary Amine) Product Dansylated Analyte (Fluorescent) Analyte->Product + DansylCl (pH 9.5-10, Heat) DansylCl Dansyl Chloride HCl HCl

Caption: Derivatization of an amine with Dansyl Chloride.

G Derivatization Reaction with Dabsyl Chloride Analyte Analyte (Primary/Secondary Amine) Product Dabsylated Analyte (Colored) Analyte->Product + DabsylCl (pH 9, Heat) DabsylCl Dabsyl Chloride HCl HCl

Caption: Derivatization of an amine with Dabsyl Chloride.

G Derivatization Reaction with FMOC-Cl Analyte Analyte (Primary/Secondary Amine) Product FMOC-Analyte (Fluorescent) Analyte->Product + FMOC-Cl (pH 10-11.4) FMOC_Cl FMOC-Cl HCl HCl

Caption: Derivatization of an amine with FMOC-Cl.

G Derivatization Reaction with OPA Analyte Analyte (Primary Amine) Product Isoindole Derivative (Fluorescent) Analyte->Product + OPA (pH 9.9) OPA OPA + Thiol

Caption: Derivatization of a primary amine with OPA.

G General Experimental Workflow for HPLC Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Collection Extraction Analyte Extraction Sample->Extraction Mix Mix Analyte, Reagent, and Buffer Extraction->Mix React Incubate (Time and Temperature) Mix->React Quench Quench Reaction (if necessary) React->Quench Inject Inject into HPLC Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV-Vis/Fluorescence/MS) Separate->Detect

Caption: A generalized workflow for pre-column HPLC derivatization.

Conclusion

This compound, by inference from its parent compound benzoyl chloride, presents itself as a promising labeling reagent with broad applicability for amines, phenols, and alcohols. Its key theoretical advantages include a rapid reaction at room temperature and the formation of stable derivatives, making it suitable for high-throughput automated analyses. However, the lack of commercially available data and established protocols necessitates initial method development and validation.

In contrast, reagents like Dansyl chloride, Dabsyl chloride, FMOC-Cl, and OPA are well-established with extensive literature and readily available protocols. The choice among these will depend on the specific requirements of the analysis. For instance, OPA is ideal for the rapid analysis of primary amines, while FMOC-Cl offers high sensitivity for both primary and secondary amines. Dabsyl chloride provides the benefit of highly stable derivatives and detection in the visible range, which can reduce interference from matrix components.

Researchers are encouraged to consider the trade-offs between the established performance of common reagents and the potential advantages of novel reagents like this compound. The information presented in this guide serves as a foundational resource for making an informed decision.

References

A Comparative Guide to Isotope-Labeled Standards for Amine and Phenol Derivatization in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and accuracy of liquid chromatography-mass spectrometry (LC-MS) analysis of small molecules, chemical derivatization is a powerful technique. This guide provides a comparative overview of isotope-labeled standards for derivatization, with a focus on agents used for primary and secondary amines, as well as phenolic hydroxyl groups. We will explore the well-established benzoyl chloride and dansyl chloride reagents, for which isotope-labeled standards are commercially available, and discuss 3-Hydroxy-4-methoxybenzoyl chloride as a potential alternative.

Comparison of Derivatization Agents

The choice of derivatization reagent can significantly impact the performance of an LC-MS assay. Key considerations include reaction efficiency, the stability of the derivatives, and the availability of isotope-labeled standards for robust quantification. The following table summarizes the key features of benzoyl chloride, dansyl chloride, and this compound.

FeatureBenzoyl Chloride (BzCl)Dansyl Chloride (DnsCl)This compound (3-HMB-Cl)
Target Functional Groups Primary and secondary amines, phenols, thiols, some alcohols.[1]Primary and secondary amines, phenolic hydroxyl groups.[2]Expected to react with primary and secondary amines, and phenols.
Isotope-Labeled Standard Availability Readily available (e.g., ¹³C₆-Benzoyl chloride).[3]Readily available (e.g., ¹³C₂-Dansyl chloride).[2]Not found to be commercially available.
Reported Performance Significant signal enhancement (up to 1,000-fold reported), improved chromatographic retention and peak shape.[1]1-3 orders of magnitude ESI signal enhancement, improved chromatographic retention.[4]No specific quantitative performance data found in the reviewed literature.
Reaction Conditions Mild conditions, rapid reaction times.[3]Generally requires basic conditions.Expected to be similar to benzoyl chloride.

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are established protocols for benzoyl chloride and dansyl chloride derivatization, which can serve as a baseline for developing a method with other acid chlorides like this compound.

Benzoyl Chloride Derivatization Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., plasma, tissue homogenate) Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Add_Base Add Base (e.g., 100 mM Sodium Carbonate) Supernatant->Add_Base Add_BzCl Add 2% Benzoyl Chloride in Acetonitrile Add_Base->Add_BzCl Add_IS Add Isotope-Labeled Internal Standard (e.g., ¹³C₆-BzCl labeled analytes) Add_BzCl->Add_IS Vortex Vortex and Incubate Add_IS->Vortex Quench Quench Reaction (e.g., with formic acid) Vortex->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Derivatization workflow with Benzoyl Chloride.

Experimental Protocol for Benzoyl Chloride Derivatization:

This protocol is adapted from a method for the analysis of neurochemicals.[1]

  • Sample Preparation:

    • To 20 µL of sample supernatant (e.g., from a protein precipitation step with acetonitrile), add 10 µL of 100 mM sodium carbonate to adjust the pH for the derivatization reaction.

  • Derivatization:

    • Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.

    • Vortex the mixture and incubate at room temperature for a short period (e.g., 5 minutes).

  • Internal Standard Addition:

    • Add 10 µL of the internal standard mixture. The internal standards are typically prepared by derivatizing the analytes of interest with an isotope-labeled version of the derivatization reagent, such as ¹³C₆-benzoyl chloride.

  • Quenching and Analysis:

    • Add 50 µL of water to stop the reaction and prepare the sample for injection.

    • Analyze the sample by LC-MS/MS.

Dansyl Chloride Derivatization Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Isotope Labeling cluster_analysis Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Light_Label Label Sample with ¹²C-Dansyl Chloride Extraction->Light_Label Mix Mix Labeled Sample and Standard Light_Label->Mix Heavy_Label Label Standard Mix with ¹³C-Dansyl Chloride Heavy_Label->Mix LC_MS LC-MS Analysis Mix->LC_MS Quantification Relative and Absolute Quantification LC_MS->Quantification

Workflow for Dansylation Isotope Labeling LC-MS.

Experimental Protocol for Dansyl Chloride Derivatization:

This protocol is a general guide based on differential chemical isotopic labeling methods.[2]

  • Sample and Standard Preparation:

    • Prepare two sets of samples: the biological sample to be analyzed and a standard mixture containing known concentrations of the target analytes.

  • Differential Labeling:

    • Label the biological sample with "light" (¹²C) dansyl chloride.

    • Label the standard mixture with "heavy" (¹³C) dansyl chloride. The derivatization is typically carried out in a basic buffer (e.g., sodium carbonate or borate buffer) at a controlled temperature.

  • Mixing and Analysis:

    • After the derivatization reactions are complete, mix the light-labeled sample and the heavy-labeled standard in a 1:1 ratio.

    • Analyze the combined sample by LC-MS. The relative peak intensities of the light and heavy-labeled analyte pairs are used for quantification.

Logical Comparison of Derivatization Strategies

The choice between different derivatization strategies depends on the specific analytical goals, the nature of the analytes, and the available resources.

cluster_established Established Methods cluster_alternative Potential Alternative cluster_decision Decision Factors BzCl Benzoyl Chloride (BzCl) - Broad reactivity - Isotope-labeled standard available - Well-documented protocols Quantification Quantitative Accuracy BzCl->Quantification High New_Method New Method Development BzCl->New_Method Low effort DnsCl Dansyl Chloride (DnsCl) - High sensitivity enhancement - Isotope-labeled standard available - Established for metabolomics DnsCl->Quantification High DnsCl->New_Method Low effort HMB_Cl This compound - Expected similar reactivity to BzCl - No commercially available isotope-labeled standard - Limited performance data HMB_Cl->Quantification Requires custom synthesis of standard HMB_Cl->New_Method High effort

Decision matrix for selecting a derivatization agent.

Conclusion

For robust and accurate quantification of amines and phenols in complex biological matrices, the use of derivatization agents with commercially available isotope-labeled standards is highly recommended. Benzoyl chloride and dansyl chloride are well-established reagents with extensive literature support and proven performance benefits. While this compound presents a potential alternative due to its structural similarity to benzoyl chloride, the current lack of a commercially available isotope-labeled standard and published performance data makes it a more challenging option for routine quantitative applications. Researchers considering this compound would need to undertake significant method development, including the potential custom synthesis of a labeled internal standard. Therefore, for immediate implementation in quantitative workflows, benzoyl chloride and dansyl chloride remain the more practical and reliable choices.

References

Safety Operating Guide

Safe Disposal of 3-Hydroxy-4-methoxybenzoyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 3-Hydroxy-4-methoxybenzoyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for acyl chlorides.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[1][2][3][4][5] It can cause severe skin burns and eye damage.[6][7] Therefore, stringent safety measures must be implemented during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., butyl rubber or nitrile).

  • Chemical safety goggles and a face shield.

  • A lab coat and closed-toe shoes.

  • Work in a well-ventilated chemical fume hood.

Spill Management: In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, dry material such as sand or vermiculite.[4] Do not use water.[4] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₈H₇ClO₃--INVALID-LINK--
Molecular Weight 186.59 g/mol --INVALID-LINK--
Hazard Class (based on Benzoyl Chloride) 8 (Corrosive)--INVALID-LINK--
NFPA 704 Diamond (for Benzoyl Chloride) Health: 3, Flammability: 2, Instability: 2--INVALID-LINK--

Experimental Protocol for Disposal

The primary method for the disposal of this compound is through controlled hydrolysis (neutralization) with a basic solution. This process converts the reactive acyl chloride into the more stable and less hazardous sodium salt of 3-hydroxy-4-methoxybenzoic acid.

Materials:

  • This compound waste

  • 10% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

  • Large beaker or flask

  • Stir bar and stir plate

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Preparation:

    • Conduct the entire procedure within a certified chemical fume hood.

    • Ensure an emergency eyewash and safety shower are readily accessible.

    • Place a large beaker containing a stir bar on a stir plate within an ice bath to manage the exothermic reaction.

  • Neutralization:

    • Slowly and cautiously add the this compound waste to the beaker containing the cold 10% sodium hydroxide or sodium bicarbonate solution with vigorous stirring. The basic solution should be in excess. A general rule is to use at least a 2:1 molar ratio of base to acyl chloride.

    • The reaction is exothermic; maintain the temperature of the solution below 25°C by adding ice to the bath as needed.[8]

  • Verification of Neutralization:

    • After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure the reaction has gone to completion.

    • Check the pH of the solution using pH paper or a calibrated pH meter. The pH should be between 6 and 8.

    • If the solution is still acidic, add more basic solution until the pH is in the neutral range. If the solution is too basic, neutralize it with a dilute acid (e.g., 1M HCl) dropwise.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local, state, and federal regulations.[9] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

    • If local regulations prohibit drain disposal, the neutralized solution should be collected in a properly labeled waste container for chemical waste pickup.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Setup Prepare Ice Bath and Basic Solution FumeHood->Setup AddWaste Slowly Add Waste to Base Setup->AddWaste Stir Stir Vigorously AddWaste->Stir MonitorTemp Monitor and Control Temperature Stir->MonitorTemp CheckpH Check pH (Target: 6-8) MonitorTemp->CheckpH AdjustpH Adjust pH if Necessary CheckpH->AdjustpH ConsultEHS Consult Institutional EHS Guidelines AdjustpH->ConsultEHS DrainDisposal Dispose Down Drain with Water (if permitted) ConsultEHS->DrainDisposal WasteContainer Collect in Labeled Waste Container (if required) ConsultEHS->WasteContainer

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Hydroxy-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Hydroxy-4-methoxybenzoyl chloride could be located. The following guidance is based on the known hazards of structurally similar compounds, such as 3-methoxybenzoyl chloride and 4-methoxybenzoyl chloride, and general best practices for handling acyl halides. It is imperative to treat this compound with the same level of caution as these related compounds.

This document provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The information is intended to supplement, not replace, institutional safety guidelines and professional judgment.

Hazard Identification and Personal Protective Equipment (PPE)

Acyl halides are a class of reactive chemicals that require stringent safety measures to prevent exposure. They are typically corrosive and react with moisture, including in the air and on skin, to produce hydrochloric acid.

Hazard Summary of Structurally Similar Compounds
Hazard StatementDescriptionPrecautionary Statement
H314 Causes severe skin burns and eye damage.[1][2][3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
H335 May cause respiratory irritation.[1][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H227 Combustible liquid.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
EUH014 Reacts violently with water.P223: Do not allow contact with water.
Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over the goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and replace them immediately if compromised.
Body Protection Flame-Retardant Laboratory CoatA lab coat made of a flame-retardant material such as Nomex® should be worn and fully buttoned.
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an acid gas cartridge is necessary.
Foot Protection Closed-Toe ShoesLeather or chemical-resistant shoes that fully cover the foot are required.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have all necessary PPE readily available and in good condition.

    • Prepare a quench solution (e.g., a dilute solution of sodium bicarbonate) and have it within arm's reach inside the fume hood.

    • Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Handling the Chemical:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use glassware that is clean, dry, and free of cracks or chips.

    • When transferring the chemical, use a syringe or cannula for liquids or a spatula for solids in a controlled manner to avoid splashes or creating dust.

    • Keep the container of this compound tightly sealed when not in use to prevent reaction with atmospheric moisture.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the chemical using the prepared quench solution, followed by appropriate cleaning procedures.

    • Wipe down the work surface in the fume hood with a suitable decontaminating agent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Quenching:

    • Slowly and carefully add any residual this compound to a stirred, cooled (ice bath) solution of sodium bicarbonate. Be prepared for gas evolution (carbon dioxide).

    • Ensure the quenching is performed in a chemical fume hood.

  • Waste Collection:

    • Collect the quenched solution and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with the waste.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.

Experimental Protocol: Representative Synthesis of a Methoxybenzoyl Chloride

The following is a representative procedure for the synthesis of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid, which can be adapted for this compound with appropriate safety precautions.[5][6]

  • Setup:

    • In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube.

    • Ensure all glassware is thoroughly dried.

  • Reaction:

    • To the flask, add 4-methoxybenzoic acid.

    • Slowly add thionyl chloride to the flask while stirring.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux and maintain for the appropriate time to ensure complete conversion.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 4-methoxybenzoyl chloride can be purified by distillation or recrystallization if necessary.

Workflow Diagram

Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood quench Quenching/Decontamination handling->quench emergency Emergency Procedures handling->emergency post_handling Post-Handling Cleanup quench->post_handling disposal Waste Disposal ppe->handling post_handling->disposal

Caption: Workflow for the safe handling of this compound.

References

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